SR-3677 dihydrochloride
説明
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特性
IUPAC Name |
N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4.2ClH/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21;;/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVVXEKRUDMEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR-3677 Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3677 dihydrochloride (B599025) is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[1][2][3][4] This technical guide provides an in-depth exploration of the compound's mechanism of action, detailing its molecular interactions, downstream signaling effects, and its role in critical cellular processes such as cytoskeletal dynamics and mitophagy.[1][5] This document synthesizes quantitative data, outlines detailed experimental protocols, and presents visual diagrams of key signaling pathways to serve as a comprehensive resource for researchers in the fields of cell biology, pharmacology, and drug discovery.
Core Mechanism of Action: Selective ROCK-II Inhibition
SR-3677 functions as a potent and selective inhibitor of both ROCK-I and ROCK-II, demonstrating a significantly higher affinity for ROCK-II.[1][2] The primary mechanism involves the competitive inhibition of the ATP-binding site within the kinase domain of ROCK-II, thereby preventing the phosphorylation of its downstream substrates.[1] This selectivity is largely attributed to the hydrophobic interactions between the benzodioxane phenyl ring of SR-3677 and the hydrophobic surface of the ROCK-II kinase pocket.[1][3]
Quantitative Inhibition Data
The inhibitory potency of SR-3677 against ROCK-I and ROCK-II, as well as other kinases, has been quantified through various enzyme-based and cell-based assays.
| Target | IC50 (nM) | Assay Type |
| ROCK-II | 3 | Enzyme-based |
| ROCK-I | 56 | Enzyme-based |
| ppMLC | ~3 | Cell-based |
| PKA | 3,968 | Not Specified |
| MRCK | 1,190 | Not Specified |
| Akt1 | 7,491 | Not Specified |
Table 1: Summary of SR-3677 inhibitory concentrations against various kinases. Data sourced from multiple studies.[1][4][6]
Furthermore, screening against a panel of 353 kinases revealed an off-target hit rate of only 1.4%, and it inhibited only 3 out of 70 non-kinase enzymes and receptors, highlighting its high selectivity.[3][4]
Downstream Signaling Pathways
The Rho/ROCK signaling pathway is a central regulator of numerous cellular functions.[5] By inhibiting ROCK-II, SR-3677 instigates significant downstream effects, primarily impacting the actin cytoskeleton and promoting mitophagy.[1]
Modulation of the Cytoskeleton
Activated by the small GTPase RhoA, ROCK kinases phosphorylate key substrates that regulate cytoskeletal dynamics.[5] SR-3677's inhibition of ROCK-II disrupts these processes.
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which enhances myosin ATPase activity and promotes actin-myosin contractility, leading to the formation of stress fibers.[5] SR-3677 prevents this phosphorylation.
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which in turn inhibits myosin light chain phosphatase (MLCP). This inhibition maintains MLC in a phosphorylated state.[5] SR-3677's action allows for MLCP to remain active, leading to dephosphorylation of MLC.
-
LIM kinases (LIMK1 and LIMK2): ROCK activates LIM kinases, which then phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.[5] SR-3677 prevents this cascade, leading to increased actin filament turnover.
Enhancement of Mitophagy
Recent studies have demonstrated that SR-3677 enhances Parkin-mediated mitophagy, the process of clearing damaged mitochondria.[7] Inhibition of ROCK2 by SR-3677 has been shown to increase the recruitment of Parkin to depolarized mitochondria.[7][8] This suggests a novel role for ROCK-II in the regulation of mitochondrial quality control.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of SR-3677 against ROCK-I and ROCK-II.[1][3]
-
Reaction Setup : In a microplate, a 5 µL mixture containing 1 µM STK2 substrate and ATP (4 µM for ROCK-I; 20 µM for ROCK-II) in STK buffer is prepared.[1][3]
-
Compound Addition : 20 nL of SR-3677 at various concentrations is dispensed into the wells.[1][3]
-
Reaction Initiation : The reaction is initiated by adding 5 µL of either 2.5 nM ROCK-I or 0.5 nM ROCK-II in STK buffer.[1][3]
-
Incubation : The reaction is incubated for 4 hours at room temperature.[1][3]
-
Reaction Termination and Detection : The reaction is stopped by the addition of 10 µL of 1x antibody and 62.5 nM Sa-XL in detection buffer.[3]
Parkin Recruitment Assay (Immunofluorescence)
This protocol assesses the effect of SR-3677 on the recruitment of Parkin to damaged mitochondria in a cellular context.[1][8]
-
Cell Culture : Differentiated SH-SY5Y cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) are seeded on glass coverslips.[8]
-
Pre-treatment : Cells are pre-treated with the desired concentration of SR-3677 (e.g., 0.5 µM) or a vehicle control for 2 hours.[1][8]
-
Induction of Mitochondrial Damage : Mitochondrial damage is induced by adding a mitochondrial uncoupler like CCCP (10 µM) for 1 hour.[1][8]
-
Immunostaining : Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and immunostained for mitochondrial markers (e.g., TOM20).[1][8]
-
Imaging and Analysis : Cells are imaged using a fluorescence microscope to visualize and quantify the co-localization of YFP-Parkin with the mitochondrial marker.[8]
Conclusion
SR-3677 dihydrochloride is a powerful and selective research tool for investigating the multifaceted roles of ROCK-II in cellular physiology and pathology.[1] Its ability to modulate cytoskeletal dynamics and enhance mitophagy opens promising avenues for its potential therapeutic application in diseases characterized by mitochondrial dysfunction.[1][7] The quantitative data and detailed protocols provided in this guide serve as a foundational resource for scientists aiming to leverage SR-3677 in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SR3677 - Nordic Biosite [nordicbiosite.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
SR-3677 dihydrochloride as a selective ROCK-II inhibitor.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of a wide array of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1] The dysregulation of this pathway has been implicated in a variety of pathologies, such as cardiovascular diseases, neurodegenerative disorders, and cancer, making it a significant target for therapeutic intervention.[1][2] SR-3677 dihydrochloride (B599025) has emerged as a potent and highly selective inhibitor of ROCK-II, one of the two isoforms of ROCK, offering a valuable tool for dissecting the specific roles of ROCK-II in health and disease. This technical guide provides a comprehensive overview of SR-3677, including its pharmacological data, the underlying signaling pathway, and detailed experimental protocols.
Pharmacological and Chemical Properties of SR-3677 Dihydrochloride
SR-3677 is a small molecule inhibitor that acts as an ATP-competitive inhibitor of ROCK kinases.[3] Its chemical name is N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl-2,3-dihydro-1,4-benzodioxin-2-carboxamide dihydrochloride.[4]
| Property | Value | Reference(s) |
| Chemical Name | N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl-2,3-dihydro-1,4-benzodioxin-2-carboxamide dihydrochloride | [4] |
| Molecular Formula | C₂₂H₂₄N₄O₄·2HCl | |
| Molecular Weight | 481.37 g/mol | |
| CAS Number | 1781628-88-3 | |
| Purity | ≥98% | [4] |
| Solubility | Soluble to 100 mM in water and DMSO | |
| Storage | Desiccate at room temperature |
In Vitro Inhibitory Activity of SR-3677
SR-3677 demonstrates high potency and selectivity for ROCK-II over ROCK-I.
| Target | IC₅₀ (nM) | Reference(s) |
| ROCK-II | 3 | [4][5] |
| ROCK-I | 56 | [4][5] |
A screening against a panel of 353 kinases at a concentration of 3 µM showed that SR-3677 inhibited only five other kinases (Akt3, Clk1, Clk2, Clk4, and Lats2) by more than 50%, indicating a high degree of selectivity.[3]
The ROCK-II Signaling Pathway
The Rho/ROCK signaling pathway is a crucial intracellular cascade that translates extracellular signals into changes in the actin cytoskeleton.[1] The pathway is initiated by the activation of the small GTPase RhoA.[1] RhoA cycles between an inactive GDP-bound state and an active GTP-bound state, a transition regulated by guanine (B1146940) nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs).[1] Upon activation, GTP-bound RhoA interacts with and activates its downstream effectors, ROCK1 and ROCK2.[1]
Activated ROCK-II phosphorylates a variety of substrates, leading to the regulation of the actin cytoskeleton and other cellular processes.[1] Key downstream effectors include:
-
Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases myosin ATPase activity, promoting the assembly of actin-myosin filaments and leading to increased cell contractility and stress fiber formation.[1]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 by ROCK inhibits the activity of myosin light chain phosphatase (MLCP).[1] This prevents the dephosphorylation of MLC, thereby sustaining a contractile state.[1]
-
LIM kinases (LIMK1 and LIMK2): ROCK phosphorylates and activates LIM kinases, which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[1] This results in the stabilization and accumulation of actin filaments.[1]
Experimental Protocols
In Vitro Kinase Assay for ROCK-II Inhibition
This protocol is adapted from a described method for determining the IC₅₀ of SR-3677.[6]
Materials:
-
Recombinant human ROCK-II enzyme
-
STK2 kinase substrate (e.g., from Cisbio)
-
ATP
-
This compound
-
STK-buffer
-
Detection reagents (e.g., antibody and Sa-XL in detection buffer)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of SR-3677 in DMSO.
-
In a 384-well plate, add 20 nL of the test compound (SR-3677) dilutions.
-
Prepare a mixture of 1 µM STK2 substrate and 20 µM ATP in STK-buffer. Add 5 µL of this mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of 0.5 nM ROCK-II in STK-buffer to each well.
-
Incubate the plate at room temperature for 4 hours.
-
Stop the reaction by adding 10 µL of 1x antibody and 62.5 nM Sa-XL in detection buffer.
-
Read the plate on a suitable plate reader to measure kinase activity.
-
Calculate the percent inhibition for each concentration of SR-3677 and determine the IC₅₀ value using appropriate software.
Western Blot Analysis of MLC Phosphorylation
This protocol provides a general workflow for assessing the effect of SR-3677 on the phosphorylation of Myosin Light Chain (MLC), a key downstream target of ROCK-II.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MLC, anti-total-MLC, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of SR-3677 or vehicle (DMSO) for the desired time.
-
Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MLC and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
For total MLC, the membrane can be stripped and re-probed with an antibody against total MLC.
-
Quantify band intensities to determine the ratio of phosphorylated MLC to total MLC.
Applications and Future Directions
SR-3677's high selectivity for ROCK-II makes it an invaluable research tool for elucidating the distinct physiological and pathological roles of this kinase isoform. It has been utilized in studies investigating neuroprotection through the enhancement of mitophagy and in ex vivo models of glaucoma, where it was shown to increase aqueous humor outflow.[3][7] Further research with SR-3677 and other selective ROCK-II inhibitors will be crucial in validating ROCK-II as a therapeutic target for a range of diseases and in the development of next-generation therapeutics with improved efficacy and safety profiles. development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. SR 3677 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
SR-3677 Dihydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with a significantly greater affinity for ROCK-II over ROCK-I. This technical guide provides an in-depth overview of the chemical and biological properties of SR-3677 dihydrochloride, including its physicochemical characteristics, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in areas where ROCK signaling plays a critical role.
Chemical and Physical Properties
This compound is the salt form of the parent compound SR-3677, enhancing its solubility in aqueous solutions. The fundamental chemical and physical properties are summarized in the tables below.
General Information
| Property | Value | Reference |
| IUPAC Name | N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxin-2-carboxamide dihydrochloride | |
| Synonyms | This compound, Compound 5 | [1][2] |
| CAS Number | 1781628-88-3 | |
| Molecular Formula | C₂₂H₂₄N₄O₄ · 2HCl | |
| Molecular Weight | 481.37 g/mol | |
| Purity | ≥98% | |
| Appearance | White to light brown powder/crystalline solid | [3] |
| Storage | Desiccate at room temperature |
Physicochemical Data
| Property | Value | Method | Reference |
| pKa | 11.90 ± 0.70 | Predicted | [3] |
| LogP | 3.44510 | Predicted | [4] |
Solubility
| Solvent | Solubility | Reference |
| Water | Soluble to 100 mM | |
| DMSO | Soluble to 100 mM | |
| DMF | 30 mg/mL | [5] |
| Ethanol | 5 mg/mL | [5] |
Biological Activity
SR-3677 is a potent, ATP-competitive inhibitor of Rho-associated kinases (ROCKs).[5] It exhibits high selectivity for ROCK-II over ROCK-I.[5]
In Vitro Potency
| Target | IC₅₀ (nM) | Reference |
| ROCK-I | 56 | [1][2] |
| ROCK-II | 3 | [1][2] |
Mechanism of Action and Signaling Pathway
SR-3677 exerts its biological effects by inhibiting the kinase activity of ROCK. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, and motility. By inhibiting ROCK, SR-3677 modulates the phosphorylation of downstream substrates, leading to changes in cellular function.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.
Experimental Protocols
In Vitro Kinase Assay for IC₅₀ Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of SR-3677 against ROCK-I and ROCK-II.
Materials:
-
ROCK-I and ROCK-II enzymes
-
Kinase substrate (e.g., long S6K substrate peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add a small volume (e.g., 5 µL) of the kinase/substrate mixture to each well of a 384-well plate.
-
Dispense a nanoliter volume (e.g., 20 nL) of the serially diluted SR-3677 or DMSO (vehicle control) into the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each concentration of SR-3677 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the SR-3677 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the in vitro kinase assay to determine IC₅₀ values.
Stock Solution Preparation
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Procedure for a 10 mM Stock Solution:
-
Weigh the required amount of this compound (Molecular Weight: 481.37 g/mol ). For 1 mL of a 10 mM stock solution, 4.81 mg is needed.
-
Add the appropriate volume of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Stability and Storage
This compound should be stored desiccated at room temperature. For long-term storage, it is advisable to store the compound at -20°C. Stock solutions in DMSO should be stored at -20°C or -80°C.
A formal stability-indicating assay for this compound has not been detailed in the public literature. However, a general approach to developing such a method would involve forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) followed by the development of a stability-indicating HPLC method to separate the parent compound from any degradation products.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. The synthesis of related N-(2,3-dihydro-1,4-benzodioxin-6-yl) amides has been described in the literature, which could serve as a basis for a potential synthetic route. A general synthetic approach would likely involve the coupling of a substituted 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with a substituted aniline (B41778) derivative.
Disclaimer
This compound is intended for research use only and is not for human or veterinary use. The information provided in this document is for informational purposes and should be used by qualified professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxin-2-carboxamide CAS#: 1072959-67-1 [chemicalbook.com]
- 4. N-[2-[2-(dimethylamino)ethoxy]-4-(1h-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 5. caymanchem.com [caymanchem.com]
SR-3677 Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SR-3677 dihydrochloride (B599025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document details the compound's physicochemical properties, its mechanism of action within the ROCK signaling pathway, and detailed protocols for key experimental assays.
Compound Profile: SR-3677 Dihydrochloride
SR-3677 is a small molecule inhibitor with high affinity and selectivity for ROCK2 over ROCK1.[1][2][3][4][5] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄N₄O₄·2HCl | [4] |
| Molecular Weight | 481.37 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in Water (to 100 mM) and DMSO (to 100 mM) | [4] |
Mechanism of Action and Signaling Pathway
SR-3677 exerts its biological effects by inhibiting the kinase activity of ROCK. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction.
The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to a cascade of cellular events. SR-3677, by selectively inhibiting ROCK2, modulates these downstream effects.
Potency and Selectivity
SR-3677 is a highly potent inhibitor of ROCK2, with a reported half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range. It exhibits significant selectivity for ROCK2 over ROCK1.
| Target | IC₅₀ (nM) | Assay Type | Reference |
| ROCK2 | ~3 | Enzyme-based | [1][2][3] |
| ROCK1 | 56 | Enzyme-based | [1][2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the activity of SR-3677.
In Vitro Kinase Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC₅₀) of SR-3677 against ROCK1 and ROCK2.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing a specific peptide substrate (e.g., 1 µM STK2 substrate) and ATP (e.g., 4 µM for ROCK1; 20 µM for ROCK2) in a suitable kinase buffer.
-
Add the reaction mixture to the wells of a microplate.
-
-
Compound Addition:
-
Dispense serial dilutions of SR-3677 into the wells.
-
-
Reaction Initiation:
-
Start the reaction by adding recombinant ROCK1 (e.g., 2.5 nM) or ROCK2 (e.g., 0.5 nM) enzyme to the wells.
-
-
Incubation:
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or ELISA.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of SR-3677 and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Western Blot Analysis of Myosin Light Chain (MLC) Phosphorylation
This protocol is used to assess the effect of SR-3677 on the phosphorylation of Myosin Light Chain (MLC), a key downstream target of ROCK.
Methodology:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., smooth muscle cells, endothelial cells) to a suitable confluency.
-
Treat the cells with various concentrations of SR-3677 for a specified duration. Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated MLC (p-MLC) and total MLC.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the p-MLC signal to the total MLC signal.
-
Ex Vivo Aqueous Humor Outflow Facility Assay
This assay evaluates the effect of SR-3677 on the outflow of aqueous humor in an ex vivo model, which is relevant for glaucoma research.
Methodology:
-
Eye Preparation:
-
Obtain fresh porcine eyes and prepare them for perfusion.
-
-
Cannulation and Perfusion:
-
Cannulate the anterior chamber of the eye with two needles.
-
Perfuse the anterior chamber with a perfusion solution at a constant flow rate (e.g., 4.5 µL/min) until a stable baseline intraocular pressure (IOP) is achieved.
-
-
Compound Administration:
-
Switch to a perfusion solution containing SR-3677 at the desired concentration.
-
-
Data Acquisition:
-
Continuously measure the IOP throughout the experiment.
-
-
Data Analysis:
-
Calculate the outflow facility (C) using the formula: C = Flow Rate / (IOP - Episcleral Venous Pressure). The change in outflow facility in the presence of SR-3677 is then determined.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the ROCK2 signaling pathway. Its high potency and selectivity make it a superior choice for in vitro and in vivo studies aimed at understanding and potentially treating a range of disorders where ROCK2 is implicated, including glaucoma, cardiovascular diseases, and neurological conditions. The experimental protocols provided in this guide offer a foundation for the robust evaluation of SR-3677 and other ROCK inhibitors.
References
SR-3677 Dihydrochloride: A Technical Guide to a Potent and Selective ROCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SR-3677 dihydrochloride (B599025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document details the compound's chemical identity, mechanism of action, and key quantitative data. Furthermore, it offers comprehensive experimental protocols for researchers investigating the therapeutic potential of ROCK inhibition.
Core Compound Identification
SR-3677 is a small molecule inhibitor with high affinity for ROCK, particularly the ROCK-II isoform. For accurate identification and sourcing, it is crucial to distinguish between the parent compound and its dihydrochloride salt.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| SR-3677 | 1072959-67-1 | C₂₂H₂₄N₄O₄ | 408.45 |
| SR-3677 Dihydrochloride | 1781628-88-3 [1][2][3][4] | C₂₂H₂₄N₄O₄ · 2HCl | 481.37 |
Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
SR-3677 exerts its effects by competitively inhibiting the ATP-binding site of ROCK kinases.[5] The Rho/ROCK signaling pathway is a central regulator of cellular contractility, motility, and morphology. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to increased cytoskeletal tension.
Key downstream effectors of ROCK include:
-
Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases the ATPase activity of myosin, promoting actin-myosin contractility and the formation of stress fibers.
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which leads to the inhibition of myosin light chain phosphatase (MLCP). This inhibition results in a sustained contractile state by preventing the dephosphorylation of MLC.
-
LIM kinases (LIMK): Activation of LIMK through ROCK-mediated phosphorylation leads to the inactivation of cofilin, an actin-depolymerizing factor. This results in the stabilization and accumulation of actin filaments.
By inhibiting ROCK, SR-3677 disrupts these downstream events, leading to smooth muscle relaxation and disassembly of stress fibers.
Signaling Pathway Diagram
Quantitative Data: Potency and Selectivity
SR-3677 is a highly potent inhibitor of ROCK, with a notable selectivity for the ROCK-II isoform over the ROCK-I isoform.
| Target | IC₅₀ (nM) | Assay Type |
| ROCK-II | 3[3][4][6] | Enzyme-based |
| ROCK-I | 56[3][4][6] | Enzyme-based |
Experimental Protocols
In-vitro ROCK-II Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of SR-3677 on ROCK-II in a biochemical assay format.
This protocol is adapted from a generic ADP-Glo™ Kinase Assay.[7]
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer. Include a vehicle control (DMSO).
-
Dilute recombinant ROCK-II enzyme to the desired concentration in Kinase Buffer.
-
Prepare a substrate/ATP mix in Kinase Buffer (e.g., S6Ktide substrate and ATP).
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted SR-3677 or vehicle control to the appropriate wells.
-
Add 2 µL of the diluted ROCK-II enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and correlates with kinase activity.
-
Calculate the percent inhibition for each concentration of SR-3677 relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Western Blot Analysis of Myosin Light Chain (MLC) Phosphorylation
This protocol describes how to assess the effect of SR-3677 on the phosphorylation of MLC in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., vascular smooth muscle cells) and grow to the desired confluency.
-
Treat the cells with various concentrations of SR-3677 or vehicle control for a specified time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLC (p-MLC).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total MLC or a housekeeping protein (e.g., GAPDH).
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-MLC to total MLC for each treatment condition.
-
Immunofluorescence Staining for Parkin Recruitment
SR-3677 has been shown to enhance the recruitment of the E3 ubiquitin ligase Parkin to damaged mitochondria, a key step in mitophagy. This protocol allows for the visualization of this process.
-
Cell Culture and Treatment:
-
Plate cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) on glass coverslips.
-
Pre-treat the cells with the desired concentration of SR-3677 or vehicle control.
-
Induce mitochondrial damage by adding a mitochondrial uncoupler (e.g., CCCP).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
-
Staining:
-
Block non-specific binding with a suitable blocking buffer.
-
(Optional) Incubate with a primary antibody against a mitochondrial marker.
-
Wash and incubate with a fluorescently labeled secondary antibody (if a primary antibody was used).
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the colocalization of YFP-Parkin with the mitochondrial marker to assess the extent of Parkin recruitment.
-
Ex Vivo Aqueous Humor Outflow Assay
This generalized protocol describes a method to measure the effect of ROCK inhibitors like SR-3677 on aqueous humor outflow in an ex vivo setting, often using porcine or human donor eyes.
-
Eye Preparation:
-
Obtain fresh enucleated eyes and prepare the anterior segment by removing the posterior portion of the eye.
-
Mount the anterior segment in a perfusion chamber.
-
-
Perfusion:
-
Perfuse the anterior segment with a suitable perfusion medium (e.g., DMEM) at a constant pressure.
-
Allow the outflow rate to stabilize to establish a baseline.
-
-
Treatment:
-
Switch to a perfusion medium containing SR-3677 at the desired concentration.
-
Continue to perfuse at a constant pressure and monitor the outflow rate.
-
-
Data Collection and Analysis:
-
Record the outflow rate continuously.
-
Calculate the change in outflow facility (the inverse of outflow resistance) in response to SR-3677 treatment. An increase in outflow facility indicates a reduction in outflow resistance.
-
References
SR-3677 Dihydrochloride: A Technical Guide to a Potent and Selective ROCK2 Inhibitor
Introduction
SR-3677 dihydrochloride (B599025) is a potent and highly selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] Dysregulation of the Rho/ROCK signaling pathway is implicated in a wide range of pathologies, including cardiovascular disease, neurodegenerative disorders, and cancer, making it a compelling target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of SR-3677 dihydrochloride, intended for researchers, scientists, and drug development professionals.
Pharmacological Profile
SR-3677 exhibits significant selectivity for ROCK2 over ROCK1 and a low off-target hit rate against a broad panel of kinases.[2][3]
| Parameter | Value | Reference |
| IC50 (ROCK2) | 3 nM | [2][3][5] |
| IC50 (ROCK1) | 56 nM | [5][6] |
| Kinase Selectivity | 1.4% off-target hit rate against 353 kinases | [2][3] |
| Other Enzymes | Inhibited only 3 out of 70 non-kinase enzymes and receptors | [2][3] |
Discovery and Synthesis
The discovery of SR-3677 was the result of a focused drug discovery effort aimed at identifying selective ROCK2 inhibitors. The process involved screening of a chemical library, followed by structure-activity relationship (SAR) optimization of initial hits to yield potent and selective compounds. SR-3677 (referred to as compound 5 in the initial discovery publication) emerged as a lead candidate from these efforts.[5]
Synthesis Pathway
The synthesis of SR-3677 involves a multi-step process culminating in the formation of the final amide bond. A key step is the coupling of a substituted aniline (B41778) with a benzodioxane carboxylic acid derivative. While a detailed, step-by-step protocol is not publicly available, the general synthetic scheme is outlined in the discovery publication by Feng et al. (2008).
Mechanism of Action
SR-3677 exerts its biological effects through the competitive inhibition of the ATP-binding site of ROCK2. This prevents the phosphorylation of downstream ROCK substrates, thereby modulating the Rho/ROCK signaling pathway.
Rho/ROCK Signaling Pathway
The Rho/ROCK pathway is a critical regulator of cellular functions such as cytoskeletal dynamics, cell adhesion, and migration.[4] The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK1 and ROCK2.[4] Activated ROCK phosphorylates multiple downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased cell contractility.[4]
Caption: The Rho/ROCK signaling pathway and the point of inhibition by SR-3677.
Experimental Protocols
The following are representative protocols for the evaluation of SR-3677's biological activity.
In Vitro Kinase Assay
This assay determines the inhibitory activity of SR-3677 against ROCK1 and ROCK2.
-
Assay Setup : The assay is performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Reaction Mixture : A mixture of STK2 substrate and ATP is added to the wells of a microplate.[2]
-
Compound Addition : Test compounds, such as SR-3677, are dispensed into the wells.[2]
-
Enzyme Addition : The reaction is initiated by the addition of either ROCK1 or ROCK2 enzyme.[2]
-
Incubation : The reaction is incubated at room temperature.[2]
-
Detection : The reaction is stopped, and a detection mixture containing a specific antibody and a fluorescent probe is added. The signal is then read on a compatible plate reader.[2]
Cell-Based Myosin Light Chain (MLC) Phosphorylation Assay
This assay measures the ability of SR-3677 to inhibit ROCK activity in a cellular context.
-
Cell Culture : A suitable cell line, such as A7r5 smooth muscle cells, is cultured to sub-confluence.
-
Compound Treatment : Cells are treated with varying concentrations of SR-3677 for a specified period.
-
Cell Lysis : Cells are washed and lysed to extract proteins.
-
Western Blotting : Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated MLC and total MLC.
-
Analysis : The ratio of phosphorylated MLC to total MLC is quantified to determine the inhibitory effect of SR-3677.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a novel ROCK inhibitor like SR-3677 typically follows a structured workflow.
Caption: A logical workflow for the discovery and evaluation of a ROCK inhibitor like SR-3677.
Applications in Research
SR-3677 has been utilized as a research tool in various studies, including:
-
Mitophagy and Neuroprotection : SR-3677 has been shown to enhance the Parkin-mediated mitophagy pathway, which is involved in the clearance of damaged mitochondria. This suggests a potential therapeutic application in neurodegenerative diseases like Parkinson's disease.
-
Cancer Research : The Rho/ROCK pathway is implicated in cancer cell migration and metastasis. SR-3677 is used to probe the role of ROCK2 in these processes.
-
Synthetic Lethality : Studies have explored the use of ROCK inhibitors, including SR-3677, to induce synthetic lethality in cancer cells with specific genetic deficiencies, such as BRCA2 deficiency.[7]
Handling and Storage
-
Solubility : this compound is soluble in water and DMSO.[6]
-
Storage : For long-term storage, it is recommended to store the compound in powder form at -20°C. Stock solutions should be stored at -80°C.[3]
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of ROCK2. Its high potency and selectivity make it a superior probe compared to less selective ROCK inhibitors. Further research into its pharmacokinetic properties and in vivo efficacy will be crucial for its potential translation into a therapeutic agent.
References
- 1. SR-3677 | 1072959-67-1 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel ROCK2 inhibitor with anti-migration effects via docking and high-content drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are ROCK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
SR-3677 Dihydrochloride: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The dysregulation of the Rho/ROCK signaling pathway is implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders, making it a significant target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the biological activity of SR-3677, including its mechanism of action, quantitative potency and selectivity data, and detailed experimental protocols for its characterization.
Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
The biological effects of SR-3677 are mediated through its inhibition of the Rho/ROCK signaling pathway. This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell adhesion, migration, and proliferation.[2]
The pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA (RhoA-GTP) in turn activates its primary downstream effectors, ROCK1 and ROCK2.[2] ROCKs are serine/threonine kinases that phosphorylate numerous substrates, leading to a cascade of cellular events.[2][4] Key downstream effectors of ROCK include:
-
Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases myosin ATPase activity, promoting actin-myosin filament assembly and leading to increased cell contractility and stress fiber formation.[2]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits the activity of myosin light chain phosphatase (MLCP). This prevents the dephosphorylation of MLC, thereby sustaining a contractile state.[2]
-
LIM kinases (LIMK1 and LIMK2): ROCK activates LIM kinases through phosphorylation. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor, resulting in the stabilization and accumulation of actin filaments.[2]
-
Ezrin-Radixin-Moesin (ERM) family proteins: ROCK phosphorylation of ERM proteins is involved in cell adhesion and migration.[2]
By inhibiting ROCK, SR-3677 effectively attenuates these downstream signaling events, leading to its observed biological activities.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.
Quantitative Data
In Vitro Potency and Selectivity
SR-3677 is a highly potent inhibitor of ROCK, with a notable selectivity for ROCK-II over ROCK-I.
| Target | IC50 (nM) | Source |
| ROCK-I | 56 | [1] |
| ROCK-II | 3 | [1] |
Effective Concentrations in Cellular and In Vivo Models
Published studies have demonstrated the biological activity of SR-3677 across various experimental models.
| Cell Line / Organism | Concentration | Observed Effect | Reference |
| SH-SY5Y | 4 µM | No adverse effect on cell viability | [5] |
| SH-SY5Y | 0.5 µM | Maximal Parkin recruitment to damaged mitochondria | [5] |
| HeLa Cells | 0.5 µM | Enhanced mitophagy and increased HK2 abundance at mitochondria | [6] |
| Drosophila melanogaster | 1 mM (in feed) | Improved survival and locomotor ability in a Parkinson's model | [5] |
| Murine Model | Not Specified | Hepatoprotective in liver ischemia/reperfusion injury | [7] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of SR-3677 against ROCK kinases.
1. Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
Substrate (e.g., Long S6K peptide)
-
ATP (at Km for each enzyme)
-
SR-3677 dihydrochloride (serial dilutions)
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
384-well plates
2. Procedure:
-
Prepare serial dilutions of SR-3677 in the kinase buffer.
-
Add the kinase, substrate, and SR-3677 (or vehicle control) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of SR-3677 and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot Analysis of Downstream ROCK Signaling
This protocol is for assessing the effect of SR-3677 on the phosphorylation of ROCK substrates in cultured cells.
1. Materials:
-
Cultured cells (e.g., HeLa, SH-SY5Y)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-MYPT1, total MYPT1, phospho-MLC, total MLC, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and transfer equipment
2. Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of SR-3677 or vehicle for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Migration/Invasion Assay (Boyden Chamber Assay)
This protocol measures the effect of SR-3677 on the migratory and invasive potential of cancer cells.
1. Materials:
-
Boyden chamber inserts (8 µm pore size) for 24-well plates
-
For invasion assays, inserts coated with Matrigel
-
Cancer cell line of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Crystal violet staining solution
2. Procedure:
-
Starve the cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing various concentrations of SR-3677 or vehicle.
-
Add the cell suspension to the upper chamber of the Boyden chamber inserts.
-
Add medium containing the chemoattractant to the lower chamber.
-
Incubate for a time sufficient for cell migration/invasion (e.g., 24-48 hours).
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the insert with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
Caption: General workflow for characterizing the biological activity of SR-3677.
Therapeutic Potential
The potent and selective inhibition of ROCK by SR-3677 suggests its therapeutic potential in a range of diseases.
-
Cancer: The Rho/ROCK pathway is frequently overactivated in various cancers, promoting tumor cell invasion and metastasis.[3] Inhibition of ROCK has been shown to decrease cancer cell invasion and motility.[3] Specifically, ROCK2 overexpression has been reported in several cancers, and its silencing reduces metastasis.[4]
-
Neurodegenerative Diseases: SR-3677 has been shown to enhance the neuroprotective Parkin-mediated mitophagy pathway, which is responsible for clearing damaged mitochondria.[6] This mechanism is particularly relevant for diseases like Parkinson's, where mitochondrial dysfunction is a key pathological feature.[6]
-
Ischemia/Reperfusion Injury: SR-3677 has demonstrated hepatoprotective effects in a murine model of liver ischemia/reperfusion injury, suggesting its potential in mitigating tissue damage in similar conditions.[7]
Conclusion
This compound is a valuable research tool for investigating the roles of the Rho/ROCK signaling pathway in health and disease. Its high potency and selectivity for ROCK, particularly ROCK-II, make it a promising candidate for further preclinical and clinical investigation across multiple therapeutic areas. This guide provides a foundational understanding of its biological activity and offers practical protocols for its use in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SR3677 IS HEPATOPROTECTIVE IN MURINE LIVER ISCHEMIA/REPERFUSION INJURY: POTENTIAL ROLE OF BNIP3L/NIX (BCL2/ADENOVIRUS E1B 19 KDA PROTEIN-INTERACTING PROTEIN 3-LIKE) - PubMed [pubmed.ncbi.nlm.nih.gov]
SR-3677 Dihydrochloride: A Deep Dive into its Role in Rho-Kinase Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SR-3677 dihydrochloride (B599025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). We will delve into its mechanism of action, its specific role in the Rho-kinase signaling pathway, and provide detailed experimental protocols for its characterization. This document is intended to be a valuable resource for professionals working to understand and therapeutically target the Rho/ROCK pathway, which is implicated in a multitude of pathologies including cardiovascular diseases, neurodegenerative disorders, and cancer.[1]
The Rho/ROCK Signaling Pathway: A Central Regulator of Cellular Dynamics
The Rho/ROCK signaling pathway is a critical intracellular cascade that translates extracellular signals into changes in the actin cytoskeleton.[1] The central components of this pathway are the small GTPase RhoA and its primary downstream effectors, ROCK1 and ROCK2.[1][2]
Activation and Regulation:
The pathway is initiated by the activation of RhoA, a member of the Ras superfamily of small GTPases. RhoA cycles between an inactive GDP-bound state and an active GTP-bound state. This transition is regulated by:
-
Guanine nucleotide exchange factors (GEFs): Promote the exchange of GDP for GTP, activating RhoA.[1][3]
-
GTPase-activating proteins (GAPs): Enhance the intrinsic GTPase activity of RhoA, leading to GTP hydrolysis and inactivation.[1][3]
-
Guanine nucleotide dissociation inhibitors (GDIs): Sequester inactive Rho-GDP in the cytosol, preventing its activation.[1]
Upon activation, GTP-bound RhoA interacts with and activates the serine/threonine kinases ROCK1 and ROCK2.[1]
Downstream Effectors:
Activated ROCKs phosphorylate a variety of substrates, leading to a cascade of events that regulate the actin cytoskeleton and other cellular processes.[1][4] Key downstream effectors include:
-
Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases myosin ATPase activity, promoting actin-myosin filament assembly, leading to increased cell contractility and stress fiber formation.[1][4]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits the activity of myosin light chain phosphatase (MLCP).[1][5] This prevents the dephosphorylation of MLC, sustaining a contractile state.[1]
-
LIM kinases (LIMK1 and LIMK2): ROCKs phosphorylate and activate LIM kinases.[1] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization and accumulation of actin filaments.[1]
Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.
SR-3677 Dihydrochloride: A Potent and Selective ROCK-II Inhibitor
SR-3677 is a small molecule inhibitor of ROCK with a significantly higher affinity for ROCK-II over ROCK-I.[6] Its primary mode of action is the competitive inhibition of the ATP-binding site of the kinase, preventing the phosphorylation of its downstream substrates. This selectivity is attributed to specific hydrophobic interactions between the benzodioxane phenyl ring of SR-3677 and the hydrophobic surface of the ROCK-II kinase pocket.[6][7]
Quantitative Inhibition Data
| Target | IC50 (nM) | Assay Type |
| ROCK-II | ~3 | Enzyme-based[6][7][8][9] |
| ROCK-I | 56 | Enzyme-based[6][10][7][9] |
| ppMLC | ~3 | Cell-based[8] |
| PKA | 3,968 | Not specified[8] |
| MRCK | 1,190 | Not specified[8] |
| Akt1 | 7,491 | Not specified[8] |
SR-3677 demonstrates high selectivity, with an off-target hit rate of only 1.4% against 353 kinases.[9]
Cellular Effects
By inhibiting ROCK-II, SR-3677 effectively disrupts the downstream signaling cascade, leading to a reduction in actin-myosin contractility and destabilization of actin filaments.[6] Notably, SR-3677 has been shown to enhance Parkin-mediated mitophagy, the process of removing damaged mitochondria.[11] In cell-based assays, a concentration of 0.5 µM SR-3677 was found to be the optimal concentration for achieving the maximal effect of increased Parkin recruitment to damaged mitochondria.[11]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SR-3677 against ROCK-I and ROCK-II.
Methodology:
-
Kinase System: Assays are performed using a commercially available STK2 kinase system.[6]
-
Reaction Mixture: A 5 µL mixture containing 1 µM STK2 substrate and ATP (4 µM for ROCK-I; 20 µM for ROCK-II) in STK buffer is added to the wells of a microplate.[6]
-
Compound Addition: 20 nL of SR-3677 at various concentrations is dispensed into the wells.[6][7]
-
Reaction Initiation: The reaction is started by the addition of 5 µL of either 2.5 nM ROCK-I or 0.5 nM ROCK-II in STK buffer.[6][7]
-
Reaction Termination and Detection: After 4 hours at room temperature, the reaction is stopped by the addition of 10 µL of 1x antibody and 62.5 nM Sa-XL in detection buffer.[7]
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Western Blot for Phosphorylated Myosin Light Chain (p-MLC)
Objective: To assess the effect of SR-3677 on the phosphorylation of a key downstream target of ROCK.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of SR-3677 (and a vehicle control) for a predetermined time (e.g., 1-24 hours).[12]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate the lysate on ice for 30 minutes with occasional vortexing.[12]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[12]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil at 95°C for 5 minutes.[12]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[12]
-
Transfer proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody against p-MLC overnight at 4°C.[12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[12]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[12]
-
Parkin Recruitment Assay (Immunofluorescence)
Objective: To visualize the effect of SR-3677 on the recruitment of Parkin to damaged mitochondria.
Methodology:
-
Cell Culture: Seed differentiated SH-SY5Y cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) on glass coverslips.[13]
-
Treatment: Pre-treat cells with the desired concentration of SR-3677 (e.g., 0.5 µM) or a vehicle for 2-17 hours.[13]
-
Induce Mitochondrial Damage: Add a mitochondrial uncoupler like CCCP (10 µM) for 1-2 hours.[13]
-
Immunostaining:
-
Imaging: Visualize the cells using a fluorescence microscope to observe the co-localization of Parkin with mitochondria.
Caption: Experimental workflow for the Parkin recruitment assay.
Conclusion
This compound is a valuable research tool for investigating the multifaceted roles of ROCK-II in cellular processes. Its high potency and selectivity make it a precise instrument for dissecting the downstream consequences of ROCK-II inhibition.[6] The established link between SR-3677 and the enhancement of mitophagy opens avenues for exploring its therapeutic potential in conditions where mitochondrial dysfunction is a key pathological feature.[6] The provided data and protocols serve as a foundational guide for researchers aiming to utilize SR-3677 in their studies.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-kinase: regulation, (dys)function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. SR3677 - Nordic Biosite [nordicbiosite.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
SR-3677 Dihydrochloride: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3677 is a potent, selective, and ATP-competitive small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] Its high affinity for ROCK2 over ROCK1, coupled with a favorable selectivity profile against a broad range of other kinases, establishes SR-3677 as a precise molecular probe for investigating the nuanced roles of ROCK2 in cellular physiology and pathology.[1][3] This technical guide provides a comprehensive overview of SR-3677, including its mechanism of action, pharmacological data, detailed experimental protocols, and its application in diverse research areas such as cancer, neurodegeneration, and cell biology.
Core Mechanism of Action: Selective Inhibition of the Rho/ROCK Pathway
The Rho/ROCK signaling pathway is a fundamental regulator of various cellular activities, primarily translating extracellular signals into changes in the actin cytoskeleton.[4] Dysregulation of this pathway is implicated in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[4]
1.1. The Rho/ROCK Signaling Cascade
The pathway is initiated by the activation of RhoA, a small GTPase that cycles between an inactive GDP-bound state and an active GTP-bound state.[4] This cycle is tightly controlled by:
-
Guanine nucleotide exchange factors (GEFs): Promote the exchange of GDP for GTP, activating RhoA.[4]
-
GTPase-activating proteins (GAPs): Enhance RhoA's intrinsic GTPase activity, leading to GTP hydrolysis and inactivation.[4]
-
Guanine nucleotide dissociation inhibitors (GDIs): Sequester inactive Rho-GDP in the cytosol.[4]
Active, GTP-bound RhoA translocates to the plasma membrane and binds to its primary downstream effectors, the serine/threonine kinases ROCK1 and ROCK2.[4] While sharing a high degree of homology, these isoforms have both overlapping and distinct cellular functions.[4] Activated ROCK phosphorylates a host of substrates, leading to:
-
Increased Actomyosin (B1167339) Contractility: ROCK directly phosphorylates the Myosin Light Chain (MLC) and phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1).[4] Phosphorylating MYPT1 inhibits Myosin Light Chain Phosphatase (MLCP), preventing the dephosphorylation of MLC and thus sustaining a contractile state.[4]
-
Actin Filament Stabilization: ROCK activates LIM kinases (LIMK1/2), which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[4] This results in the accumulation and stabilization of actin filaments.[4]
1.2. SR-3677's Point of Intervention
SR-3677 functions as an ATP-competitive inhibitor of ROCK1 and ROCK2, with a significantly higher potency for ROCK2.[3] Its primary mechanism involves binding to the ATP pocket of the kinase, preventing the phosphorylation of its downstream targets.[2] This selective inhibition effectively disrupts the signaling cascade, leading to a reduction in actomyosin contractility and changes in cytoskeletal dynamics.[2] The high potency of SR-3677 is attributed to the hydrophobic interaction between its benzodioxane phenyl ring and the hydrophobic surface of the kinase pocket.[1][5]
Pharmacological and Physicochemical Profile
The utility of SR-3677 in basic research is underscored by its well-defined pharmacological and physicochemical properties.
| Parameter | Value | Reference(s) |
| Primary Target | ROCK2 | [1][6] |
| IC₅₀ (ROCK2) | ~3 nM | [1][3][5][7] |
| Secondary Target | ROCK1 | [6][7] |
| IC₅₀ (ROCK1) | 56 nM | [1][3][5][7] |
| Kinase Selectivity | 1.4% off-target hit rate against 353 kinases. | [1][5] |
| Molecular Formula | C₂₂H₂₄N₄O₄·2HCl | |
| Molecular Weight | 481.37 g/mol (dihydrochloride salt) | |
| Solubility | Soluble to 100 mM in Water and DMSO. | [8] |
| Storage (Powder) | -20°C for 3 years. | [6] |
| Storage (In Solvent) | -80°C for 2 years. | [6] |
Key Research Applications
SR-3677's selectivity makes it a valuable tool for dissecting the specific functions of ROCK2 in various biological contexts.
-
Cancer Research: The Rho/ROCK pathway is frequently hyperactivated in various cancers, promoting tumor cell proliferation, invasion, and metastasis.[9][10] SR-3677 can be used to investigate the specific contribution of ROCK2 to these malignant phenotypes.[11] Studies have used SR-3677 to demonstrate dose-dependent synthetic lethality in BRCA2-deficient cell lines, highlighting a potential therapeutic strategy.[12]
-
Neurodegenerative Disorders: Recent evidence links ROCK inhibition to the enhancement of mitophagy, a cellular process that clears damaged mitochondria and is implicated in diseases like Parkinson's. SR-3677 has been shown to promote the recruitment of Parkin to damaged mitochondria, a key step in initiating mitophagy.[2][8][13] In Drosophila models of Parkinson's, SR-3677 improved survival and locomotor ability.[8]
-
Ocular and Cardiovascular Research: As a potent ROCK inhibitor, SR-3677 has been shown to be effective in increasing aqueous humor outflow in ex vivo porcine eye models, a key mechanism for reducing intraocular pressure in glaucoma.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing SR-3677. These protocols are based on established methods in the literature.
4.1. In Vitro Kinase Inhibition Assay (to determine IC₅₀)
This assay quantifies the concentration of SR-3677 required to inhibit 50% of ROCK1 or ROCK2 activity.
-
Objective: To determine the IC₅₀ of SR-3677 against ROCK1 and ROCK2.[2]
-
Methodology:
-
Assay System: Utilize a commercially available STK2 kinase system (e.g., from Cisbio).[1][2]
-
Reaction Preparation: In a suitable microplate, add 5 µL of a reaction mixture containing 1 µM STK2 substrate and ATP in STK buffer. The ATP concentration should be optimized for each kinase (e.g., 20 µM for ROCK2; 4 µM for ROCK1).[1][2]
-
Compound Addition: Dispense 20 nL of SR-3677 across a range of concentrations into the wells.[1][2]
-
Reaction Initiation: Start the reaction by adding 5 µL of kinase solution (e.g., 0.5 nM ROCK2 or 2.5 nM ROCK1) in STK buffer.[1][2]
-
Incubation: Incubate the plate for 4 hours at room temperature.[1][2]
-
Detection: Stop the reaction by adding 10 µL of detection buffer containing 1x antibody and 62.5 nM Streptavidin-XL665.[1] Read the plate according to the assay manufacturer's instructions.
-
4.2. Western Blot for Phospho-Myosin Light Chain 2 (p-MLC2)
This assay assesses the downstream inhibitory effect of SR-3677 in a cellular context by measuring the phosphorylation of a key ROCK substrate.
-
Objective: To quantify the inhibition of ROCK activity in cells by measuring p-MLC2 levels.
-
Methodology:
-
Cell Culture and Treatment: Seed cells of interest (e.g., HeLa, SH-SY5Y) in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of SR-3677 (e.g., 1 nM to 10 µM) and a vehicle control (e.g., water or DMSO) for a predetermined time (e.g., 2-24 hours).[6]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.[6]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against p-MLC2 (and a loading control like GAPDH or β-actin) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.[6]
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative change in p-MLC2 levels.[6]
-
4.3. Parkin Recruitment Assay (Immunofluorescence)
This assay visualizes the effect of SR-3677 on the translocation of Parkin to damaged mitochondria, a key event in mitophagy.[2]
-
Objective: To assess if SR-3677 promotes the recruitment of Parkin to depolarized mitochondria.[2]
-
Methodology:
-
Cell Culture: Seed HeLa or SH-SY5Y cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) on glass coverslips.[2][8]
-
Compound Treatment: Pre-treat the cells with an effective concentration of SR-3677 (e.g., 0.5 µM) or a vehicle control for 2-17 hours.[2][8]
-
Mitochondrial Depolarization: Induce mitochondrial damage by adding a mitochondrial uncoupler such as 10 µM CCCP for 1-2 hours.[2][8]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Counterstain with a mitochondrial marker (e.g., MitoTracker™ Red CMXRos) and a nuclear stain (e.g., DAPI).[8]
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the colocalization of YFP-Parkin with the mitochondrial stain to determine the extent of Parkin recruitment.
-
Conclusion
SR-3677 dihydrochloride (B599025) is a highly potent and selective ROCK2 inhibitor that serves as an invaluable tool for basic research. Its well-characterized mechanism of action and pharmacological profile allow for precise dissection of ROCK2-mediated signaling pathways. The applications of SR-3677 span multiple fields, from elucidating the role of the cytoskeleton in cancer metastasis to exploring novel therapeutic avenues for neurodegenerative diseases. The detailed protocols provided herein offer a robust framework for researchers to effectively integrate SR-3677 into their experimental designs, facilitating new discoveries in the complex arena of cellular signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. SR-3677 | 1072959-67-1 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells | eLife [elifesciences.org]
- 13. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
SR-3677 Dihydrochloride: A Technical Guide to a Potent and Selective ROCK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that plays a crucial role in a variety of cellular processes.[1][2] Dysregulation of the ROCK signaling pathway is implicated in numerous pathologies, including glaucoma, cardiovascular disease, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the initial studies and publications on SR-3677 dihydrochloride, including its synthesis, mechanism of action, preclinical data, and detailed experimental protocols for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of SR-3677.
Table 1: In Vitro Kinase Inhibitory Activity of SR-3677 [1][2]
| Kinase | IC50 (nM) |
| ROCK1 | 56 ± 12 |
| ROCK2 | 3.2 ± 2.3 |
Table 2: Selectivity Profile of SR-3677 [1]
| Kinase/Enzyme Panel | Number Tested | Hit Rate at 3 µM (>50% inhibition) |
| Kinases | 353 | 1.4% (5 kinases) |
| Non-kinase Enzymes and Receptors | 70 | 4.3% (3 targets) |
The five off-target kinases inhibited by more than 50% at 3 µM were Akt3, Clk1, Clk2, Clk4, and Lats2.[3]
Table 3: Cellular and Ex Vivo Activity of SR-3677 [1][2]
| Assay | Endpoint | Activity |
| Cell-Based ROCK Assay | Inhibition of ROCK activity | IC50 ≈ 3.5 nM |
| Myosin Light Chain Phosphorylation | Inhibition | Efficacious |
| Aqueous Humor Outflow (Porcine Eyes) | Increase in outflow | Efficacious |
Experimental Protocols
Synthesis of this compound
The synthesis of SR-3677 involves a multi-step process, as outlined in the initial publication by Feng et al. (2008).[2] The key steps are summarized below. For full experimental details, it is recommended to consult the original publication.
Scheme 1: Synthesis of SR-3677 [2]
-
Nucleophilic Substitution: 2-fluoro-4-bromo-nitrobenzene undergoes nucleophilic substitution with 2-(dimethylamino)ethanol in the presence of sodium hydride in tetrahydrofuran (B95107) (THF) to yield the corresponding nitrobenzene derivative.[2]
-
Reduction: The nitro group of the resulting derivative is reduced to an amine using tin(II) chloride in ethanol.[2]
-
Amide Coupling: The newly formed aryl amine is coupled with benzodioxane-2-carboxylic acid using HATU as a coupling reagent and DIEA as a base in dimethylformamide (DMF) to form the amide.[2]
-
Suzuki Coupling: A Suzuki coupling reaction is then performed between the bromide derivative and 4-(1H-pyrazol-4-yl)boronic acid pinacol ester using a palladium catalyst (Pd[P(Ph)3]4) and potassium carbonate in a dioxane/water mixture to yield SR-3677.[2]
-
Salt Formation: The final compound is converted to its dihydrochloride salt for improved solubility and handling.
In Vitro Kinase Inhibition Assay
The inhibitory activity of SR-3677 against ROCK1 and ROCK2 was determined using a biochemical assay. The following is a general protocol based on standard methods.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Peptide substrate (e.g., S6 kinase substrate)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of SR-3677 in kinase buffer.
-
In a 384-well plate, add the diluted SR-3677 or vehicle (DMSO) control.
-
Add the ROCK enzyme (e.g., 0.3 ng of ROCK2) to each well.[4]
-
Add the substrate and ATP mix to initiate the reaction.[4]
-
Incubate the plate at room temperature for 60 minutes.[4]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.[4]
-
Calculate the percent inhibition for each concentration of SR-3677 and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Myosin Light Chain (MLC) Phosphorylation Assay
The cellular potency of SR-3677 was assessed by its ability to inhibit the phosphorylation of myosin light chain (MLC), a downstream substrate of ROCK. A general Western blot protocol is provided below.
Materials:
-
Cell line (e.g., vascular smooth muscle cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MLC (Thr18/Ser19) and anti-total MLC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of SR-3677 or vehicle for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against total MLC for normalization.
-
Quantify the band intensities to determine the relative levels of phospho-MLC.
Ex Vivo Porcine Eye Aqueous Humor Outflow Assay
The effect of SR-3677 on aqueous humor outflow was evaluated using an ex vivo porcine eye perfusion model.
Materials:
-
Freshly enucleated porcine eyes
-
Perfusion medium (e.g., DMEM with 1% FBS and antibiotics)
-
This compound
-
Perfusion apparatus with a pressure transducer
-
Cannulation needles
Procedure:
-
Cannulate the anterior chamber of the porcine eye with two needles, one for infusion of the perfusion medium and the other connected to a pressure transducer to monitor intraocular pressure (IOP).
-
Perfuse the eye with the medium at a constant flow rate (e.g., 4.5 µL/min) until a stable baseline IOP is established.[5]
-
Introduce SR-3677 into the perfusion medium at the desired concentration.
-
Continuously monitor the IOP. A decrease in IOP at a constant flow rate indicates an increase in outflow facility.
-
Calculate the outflow facility (C = Flow rate / IOP) before and after the addition of SR-3677.
Signaling Pathways and Experimental Workflows
ROCK Signaling Pathway
SR-3677 exerts its effects by inhibiting ROCK2, a key downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway regulates a multitude of cellular functions, primarily through its control of the actin cytoskeleton.
Experimental Workflow for SR-3677 Characterization
The initial characterization of SR-3677 followed a logical progression from its synthesis to its evaluation in biochemical, cellular, and ex vivo models.
Conclusion
The initial studies on this compound have established it as a potent and highly selective inhibitor of ROCK2. Its efficacy in cell-based and ex vivo models highlights its potential as a valuable research tool for investigating the physiological and pathological roles of ROCK2 and as a lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals working with SR-3677 and in the broader field of ROCK inhibition. Further investigation into the enantiomers of SR-3677 and more extensive in vivo studies will be crucial in fully elucidating its therapeutic potential.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells | eLife [elifesciences.org]
- 4. promega.com [promega.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
SR-3677 Dihydrochloride: An In-depth Technical Guide on its Effects on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with significantly greater selectivity for ROCK-II over ROCK-I. The ROCK signaling pathway is a pivotal regulator of a multitude of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Dysregulation of this pathway is implicated in a variety of pathologies, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the molecular mechanisms of SR-3677, its impact on key cellular signaling pathways, and detailed experimental protocols for its characterization. We present quantitative data on its potency, a summary of its effects on downstream effectors, and an exploration of its crosstalk with other critical signaling networks, such as the PI3K/Akt/mTOR pathway. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the ROCK pathway.
Introduction to SR-3677 Dihydrochloride
This compound is a small molecule inhibitor that targets the ATP-binding site of ROCK kinases. Its high potency and selectivity for ROCK-II make it a valuable tool for dissecting the specific roles of this isoform in various cellular contexts. The inhibition of ROCK by SR-3677 leads to the modulation of downstream signaling events that are critical for cell function and behavior.
The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a central cascade that translates extracellular signals into changes in the actin cytoskeleton. The pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, interacts with and activates ROCK kinases (ROCK-I and ROCK-II).[1]
Activated ROCK phosphorylates a variety of downstream substrates, leading to a cascade of events that regulate cellular processes such as:
-
Cytoskeletal Dynamics: Regulation of actin filament organization and stability.
-
Cell Adhesion and Migration: Control of focal adhesion formation and cell motility.[2]
-
Cell Proliferation and Survival: Involvement in cell cycle progression and apoptosis.
Diagram of the Rho/ROCK Signaling Pathway
Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.
Quantitative Data on SR-3677 Activity
SR-3677 is a highly potent inhibitor of ROCK kinases. Its inhibitory activity has been quantified using various in vitro and cell-based assays.
| Parameter | Value | Assay Type | Reference |
| ROCK-I IC50 | 56 nM | In vitro kinase assay | [3] |
| ROCK-II IC50 | 3 nM | In vitro kinase assay | [3] |
Effect of SR-3677 on Downstream Effectors
The inhibition of ROCK by SR-3677 leads to measurable changes in the phosphorylation status and activity of its key downstream targets.
Myosin Light Chain (MLC) and MYPT1
ROCK-mediated phosphorylation of the myosin-binding subunit of myosin light chain phosphatase (MYPT1) inhibits its activity, leading to an increase in the phosphorylation of myosin light chain (MLC) and subsequent cell contraction.[2] SR-3677, by inhibiting ROCK, prevents MYPT1 phosphorylation, thereby increasing MLC phosphatase activity and reducing MLC phosphorylation.
LIM Kinase (LIMK)
ROCK activates LIM kinases (LIMK1 and LIMK2) through phosphorylation.[2] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor, leading to the stabilization of actin filaments.[2] Inhibition of ROCK by SR-3677 is expected to decrease LIMK activation and cofilin phosphorylation.
Crosstalk with the PI3K/Akt/mTOR Pathway
Emerging evidence suggests a significant crosstalk between the Rho/ROCK and the PI3K/Akt/mTOR signaling pathways. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.
Some studies indicate that ROCK inhibition can lead to the suppression of the PI3K/Akt pathway. For instance, the ROCK inhibitor Fasudil has been shown to inhibit the EGFR/PI3K/AKT pathway in non-small-cell lung cancer cells.[4] Furthermore, research in glioblastoma suggests that ROCK inhibition can restore the function of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway, thereby suppressing PI3K/Akt signaling.[1]
Diagram of Crosstalk between ROCK and PI3K/Akt Pathways
Caption: Putative crosstalk between the Rho/ROCK and PI3K/Akt pathways.
Effects on Cell Viability and Apoptosis
The impact of ROCK inhibition on cell viability and apoptosis is often cell-type dependent.[4] Some studies have shown that ROCK inhibitors can promote apoptosis in certain cancer cells. For example, Fasudil has been demonstrated to induce apoptosis in small-cell lung cancer and prostate cancer cells.[4] Similarly, Y-27632 has been shown to increase apoptosis in tongue squamous cell carcinoma cells.[4]
Experimental Protocols
Western Blot Analysis of MYPT1 and MLC Phosphorylation
This protocol describes the assessment of SR-3677's effect on the phosphorylation of MYPT1 and MLC.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total MYPT1, anti-phospho-MLC2 (Ser19), anti-total MLC2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of SR-3677 or vehicle control (DMSO) for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels and the loading control.
In Vitro LIMK Kinase Assay
This protocol outlines a method to assess the direct inhibitory effect of SR-3677 on LIMK activity.
Materials:
-
Recombinant active LIMK1 or LIMK2 enzyme
-
Kinase assay buffer
-
Substrate: Recombinant cofilin
-
ATP
-
This compound
-
Method for detecting phosphorylation (e.g., anti-phospho-cofilin antibody for Western blot or ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a microplate, combine the kinase buffer, LIMK enzyme, and cofilin substrate.
-
Inhibitor Addition: Add SR-3677 at various concentrations or a vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period.
-
Stop Reaction and Detection: Terminate the reaction and quantify cofilin phosphorylation using the chosen detection method.
-
Data Analysis: Determine the IC50 value of SR-3677 for LIMK inhibition.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[4]
Materials:
-
Cell line of interest
-
96-well plates
-
This compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a range of SR-3677 concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.
-
Solubilization: Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with SR-3677 at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash cells with PBS and resuspend in Annexin V Binding Buffer. Add Annexin V-FITC and PI and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Experimental and Logical Workflows
Workflow for Characterizing a Novel ROCK Inhibitor
Caption: A logical workflow for the preclinical characterization of a ROCK inhibitor like SR-3677.
Conclusion
This compound is a powerful and selective tool for investigating the physiological and pathological roles of the ROCK signaling pathway. Its ability to potently inhibit ROCK-II provides a means to dissect the specific functions of this isoform. This technical guide has provided an overview of the cellular pathways affected by SR-3677, quantitative data on its activity, and detailed experimental protocols for its further characterization. Understanding the intricate interplay between the ROCK pathway and other signaling networks, such as the PI3K/Akt/mTOR pathway, will be crucial for the successful development of ROCK inhibitors as therapeutic agents. The methodologies and data presented herein offer a solid foundation for researchers and drug developers to advance their investigations into the therapeutic potential of targeting ROCK signaling.
References
An In-depth Technical Guide to the Selectivity of SR-3677 for ROCK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SR-3677, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). A detailed examination of its selectivity, mechanism of action, and the underlying experimental methodologies is presented. This document is intended to serve as a valuable resource for professionals engaged in research and drug development targeting the Rho/ROCK signaling pathway.
Introduction to the Rho/ROCK Signaling Pathway
The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a fundamental regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1] The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates its primary downstream effectors, ROCK1 and ROCK2.[1] These serine/threonine kinases phosphorylate a multitude of substrates, leading to changes in the actin cytoskeleton.[1] Key downstream targets include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), which together regulate actomyosin (B1167339) contractility.[1] Another crucial substrate is LIM kinase (LIMK), which, upon activation by ROCK, phosphorylates and inactivates cofilin, an actin-depolymerizing factor, leading to the stabilization of actin filaments.[1] Given its central role in cellular function, dysregulation of the ROCK pathway is implicated in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, making it a significant therapeutic target.[1]
SR-3677: A Selective ROCK2 Inhibitor
SR-3677 is a potent, ATP-competitive small molecule inhibitor of ROCKs, demonstrating significantly greater potency for ROCK2 over ROCK1.[2][3] This selectivity is a key attribute for researchers seeking to dissect the specific roles of ROCK2 in physiological and pathological processes.
Quantitative Data on SR-3677 Selectivity
The inhibitory activity of SR-3677 has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its preference for ROCK2.
| Target | IC50 | Assay Type |
| ROCK2 | ~3 nM | Enzyme and cell-based assays[4][5][6][7] |
| ROCK1 | 56 ± 12 nM | Enzyme-based assay[4][5][6] |
Furthermore, the selectivity of SR-3677 has been profiled against a broad panel of kinases. In a screen against 353 kinases, SR-3677 at a concentration of 3 µM inhibited only five other kinases (Akt3, Clk1, Clk2, Clk4, and Lats2) by more than 50%.[2][7] This indicates a low off-target hit rate of approximately 1.4%.[4][7] Additionally, it was found to inhibit only 3 out of 70 non-kinase enzymes and receptors.[4][7]
The high potency and selectivity of SR-3677 are attributed to the hydrophobic interaction of its benzodioxane phenyl ring with a corresponding hydrophobic surface within the kinase pocket of ROCK2.[4][5]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical Rho/ROCK signaling pathway and the point of inhibition by SR-3677.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ROCK inhibitors. The following sections outline the protocols for key experiments used to characterize SR-3677.
In Vitro Kinase Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of SR-3677 against ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
STK2 substrate
-
ATP
-
SR-3677
-
Assay buffer (STK-buffer)
-
Detection antibody and Stop solution
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing 1 µM STK2 substrate and ATP (4 µM for ROCK1; 20 µM for ROCK2) in STK-buffer.
-
Dispense 5 µL of the reaction mixture into the wells of a suitable microplate.
-
Add 20 nL of SR-3677 at various concentrations to the wells.
-
Initiate the kinase reaction by adding 5 µL of either 2.5 nM ROCK1 or 0.5 nM ROCK2 in STK-buffer.
-
Incubate the plate for 4 hours at room temperature.
-
Stop the reaction by adding 10 µL of a solution containing 1x antibody and 62.5 nM Sa-XL in detection buffer.[4]
-
Read the plate on a suitable microplate reader to determine the extent of substrate phosphorylation.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
SR-3677 Dihydrochloride: An In-Depth Technical Guide to its Impact on Cytoskeleton Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3677 dihydrochloride (B599025) is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of cytoskeleton dynamics.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms through which SR-3677 impacts the cytoskeleton, with a primary focus on actin filament organization and a secondary discussion on the emerging role of Rho-ROCK signaling in microtubule stability. We present quantitative data on its inhibitory activity, detailed experimental protocols for assessing its cellular effects, and visual diagrams of the core signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers leveraging SR-3677 to investigate cytoskeletal-dependent cellular processes and for professionals in the field of drug development targeting the Rho/ROCK pathway.
Introduction: The Cytoskeleton and its Regulation by Rho/ROCK Signaling
The cytoskeleton, a complex and dynamic network of protein filaments, is integral to maintaining cell shape, mediating motility, and organizing intracellular components.[5] It is primarily composed of three types of filaments: actin microfilaments, microtubules, and intermediate filaments. The dynamic remodeling of these structures is tightly controlled by a complex web of signaling pathways. Among the most critical regulators is the Rho family of small GTPases and their downstream effectors, the Rho-associated kinases (ROCK1 and ROCK2).[5][6]
The Rho/ROCK signaling cascade is a central hub for translating extracellular cues into cytoskeletal rearrangements, thereby influencing a myriad of cellular functions including adhesion, migration, proliferation, and apoptosis.[5] Dysregulation of this pathway is implicated in numerous pathologies, including cancer metastasis, cardiovascular disease, and neurodegenerative disorders.[5][6]
SR-3677 dihydrochloride has emerged as a powerful research tool due to its high potency and selectivity for ROCK2 over ROCK1, allowing for a more precise dissection of ROCK2-specific functions in cellular processes.[2][3]
Mechanism of Action: SR-3677 as a Selective ROCK2 Inhibitor
SR-3677 is an ATP-competitive inhibitor of ROCK kinases.[7] It exhibits a significantly higher affinity for ROCK2, which is attributed to specific hydrophobic interactions between the benzodioxane phenyl ring of the compound and the hydrophobic surface of the ROCK2 kinase pocket.[4][8]
Quantitative Inhibition Data
The inhibitory potency of SR-3677 against ROCK1 and ROCK2 has been determined through in vitro kinase assays. This data highlights the selectivity of SR-3677 for ROCK2.
| Target | IC50 (nM) | Assay Type | Reference |
| ROCK2 | 3 | Enzyme-based | [1][2][3] |
| ROCK1 | 56 | Enzyme-based | [1][2][3] |
Impact on Actin Cytoskeleton Dynamics
The most well-documented effect of SR-3677 is its profound impact on the actin cytoskeleton, mediated through the inhibition of the Rho/ROCK pathway. ROCK2 phosphorylates several downstream substrates that are critical for actin filament assembly, stability, and contractility.
The Rho/ROCK/LIMK/Cofilin Axis
ROCK2 phosphorylates and activates LIM kinase (LIMK).[8] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[9][10] Inactivation of cofilin leads to the stabilization of actin filaments and a reduction in actin dynamics.[8] By inhibiting ROCK2, SR-3677 prevents the phosphorylation and inactivation of cofilin, thereby promoting actin filament disassembly.
Regulation of Myosin Light Chain (MLC) and Actomyosin (B1167339) Contractility
ROCK2 also enhances actomyosin contractility by phosphorylating the myosin binding subunit (MBS) of myosin light chain phosphatase (MLCP), which inhibits its activity.[8] This leads to a net increase in the phosphorylation of the regulatory myosin light chain (MLC), promoting the assembly of actin stress fibers and focal adhesions, and increasing cellular contractility. SR-3677, by inhibiting ROCK2, leads to a decrease in MLC phosphorylation, resulting in the disassembly of stress fibers and a reduction in cellular tension.[3]
Signaling Pathway Diagram
References
- 1. Microtubules Regulate Migratory Polarity through Rho/ROCK Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK inhibition promotes microtentacles that enhance reattachment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. advancedbiomatrix.com [advancedbiomatrix.com]
- 10. mdpi.com [mdpi.com]
Preliminary In Vitro Studies with SR-3677 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted with SR-3677 dihydrochloride (B599025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its in vitro evaluation, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action
SR-3677 dihydrochloride is a potent and selective inhibitor of ROCK-I and ROCK-II.[1] The Rho/ROCK signaling pathway is a critical intracellular cascade that primarily translates extracellular signals into changes in the actin cytoskeleton.[2] This pathway's central components are the small GTPase RhoA and its primary downstream effectors, ROCK1 and ROCK2.[2] Dysregulation of this pathway is implicated in a variety of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making it a significant target for therapeutic intervention.[2]
Upon activation, ROCKs phosphorylate a variety of substrates, leading to a cascade of events that regulate the actin cytoskeleton and other cellular processes.[2] Key downstream effectors include:
-
Myosin Light Chain (MLC): Direct phosphorylation by ROCK increases myosin ATPase activity, promoting cell contractility and the formation of stress fibers.[2]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 by ROCK inhibits the activity of myosin light chain phosphatase (MLCP). This prevents the dephosphorylation of MLC, sustaining a contractile state.[2]
-
LIM kinases (LIMK1 and LIMK2): ROCK phosphorylates and activates LIM kinases, which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This results in the stabilization and accumulation of actin filaments.[2]
SR-3677 exerts its effects by inhibiting the kinase activity of ROCK, thereby modulating these downstream events.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in in vitro studies.
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value | Source |
| ROCK-II | 3 nM | [1][3] |
| ROCK-I | 56 nM | [1][3] |
Table 2: Effective Concentrations of SR-3677 in Cell-Based Assays
| Cell Line | Concentration | Observed Effect | Reference |
| SH-SY5Y | 4 µM | No adverse effect on cell viability | [4] |
| SH-SY5Y | 0.5 µM | Maximal Parkin recruitment to damaged mitochondria | [4] |
| HeLa & HEK293 | 0.5 µM | Effective for inducing Parkin recruitment | [3] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the activity of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol outlines a method to determine the concentration of SR-3677 that inhibits the metabolic activity of a cell population by 50% (IC50).[5]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).[3][4] Perform serial dilutions to create a range of desired concentrations.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of SR-3677 to the cells. Include a vehicle-only control.[4][5]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
Western Blotting for Downstream ROCK Activity
This protocol describes how to measure the phosphorylation of Myosin Light Chain 2 (p-MLC2), a downstream marker of ROCK activity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p-MLC2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of SR-3677 (and a vehicle control) for a predetermined time.[3]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and incubate the lysate on ice for 30 minutes.[3]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLC2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[3]
-
Parkin Recruitment Assay (Immunofluorescence)
This protocol is used to assess the recruitment of Parkin to damaged mitochondria, a process that can be modulated by ROCK inhibitors.[4]
Materials:
-
SH-SY5Y cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin)
-
Glass coverslips
-
This compound
-
Mitochondrial uncoupler (e.g., CCCP)
-
4% paraformaldehyde
-
0.1% Triton X-100
-
Mitochondrial marker (e.g., MitoTracker™ Red CMXRos)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed differentiated SH-SY5Y cells stably expressing YFP-Parkin on glass coverslips.[4]
-
Compound Treatment: Pre-treat cells with the desired concentration of SR-3677 (e.g., 0.5 µM) or vehicle for 2-17 hours.[4]
-
Induce Mitochondrial Damage: Add a mitochondrial uncoupler like CCCP (10 µM) for 1-2 hours to induce mitochondrial damage.[4]
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Counterstain with a mitochondrial marker and a nuclear stain.[4]
-
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the co-localization of YFP-Parkin with the mitochondrial marker.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the core signaling pathway and a general experimental workflow for evaluating SR-3677.
Caption: The Rho/ROCK signaling cascade and the inhibitory action of SR-3677.
Caption: General experimental workflow for in vitro evaluation of SR-3677.
References
Methodological & Application
SR-3677 Dihydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II), a key regulator of the actin cytoskeleton. This document provides detailed application notes and experimental protocols for the use of SR-3677 dihydrochloride in cell culture. It includes methodologies for assessing its effects on cell viability, apoptosis, and downstream signaling pathways, along with representative data to guide researchers in their experimental design.
Introduction
The Rho/ROCK signaling pathway plays a critical role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, making it an attractive target for therapeutic intervention. SR-3677 is a valuable research tool for investigating the physiological and pathological roles of ROCK-II. It is a potent and selective inhibitor of ROCK-I and ROCK-II with IC50 values of 56 nM and 3 nM, respectively[1]. This high selectivity for ROCK-II allows for more precise dissection of its specific functions.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay Type |
| ROCK-II | 3 | - | Enzyme Assay |
| ROCK-I | 56 | - | Enzyme Assay |
| ROCK | 3.5 | A7r5 (rat aortic smooth muscle) | Cell-based (Myosin Light Chain Phosphorylation) |
Table 2: Representative Cellular Effects of SR-3677 (1 µM)
| Assay | Parameter Measured | Expected Outcome |
| Western Blot | Relative Phospho-Myosin Light Chain (p-MLC) Level | ~85% decrease |
| Immunofluorescence | Percentage of Cells with Organized Stress Fibers | >70% decrease |
| Transwell Assay | Relative Cell Migration | ~70% decrease |
| Flow Cytometry | Percentage of Apoptotic Cells (Annexin V positive) | Cell-type dependent increase |
Note: The data in Table 2 is representative and the actual effects may vary depending on the cell line, experimental conditions, and duration of treatment.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Rho/ROCK signaling pathway and a general experimental workflow for studying the effects of SR-3677 in cell culture.
References
Application Notes and Protocols for SR-3677 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the dissolution and use of SR-3677 dihydrochloride (B599025) in experimental settings. SR-3677 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with higher selectivity for ROCK2 over ROCK1.[1][2]
Physicochemical and Pharmacological Properties
SR-3677 dihydrochloride is a valuable tool for studying the roles of ROCK signaling in various cellular processes.[3] Proper handling and dissolution are critical for obtaining reliable and reproducible experimental results.
| Property | Value | Source |
| Molecular Weight | 481.37 g/mol | [4] |
| Formula | C₂₂H₂₄N₄O₄·2HCl | [4] |
| Primary Target | ROCK2 | [5] |
| IC₅₀ (ROCK2) | ~3 nM | [2][5][6][7][8] |
| Secondary Target | ROCK1 | [5] |
| IC₅₀ (ROCK1) | 56 nM | [2][5][6][7] |
| Purity | ≥98% | [4] |
Solubility Data
This compound exhibits good solubility in common laboratory solvents.[4][9] The choice of solvent will depend on the specific requirements of the experiment (e.g., in vitro vs. in vivo).
| Solvent | Maximum Solubility | Source |
| Water | 100 mM | [4][9] |
| DMSO | 100 mM | [4][9] |
| DMSO (for in vivo) | ≥ 2.5 mg/mL (6.12 mM) in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.81 mg of this compound.[1]
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. If dissolution is difficult, gently warm the vial to 37°C and sonicate for a few minutes.[10]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1][10] Stock solutions in DMSO are stable for up to 2 years at -80°C.[5][6]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM SR-3677 stock solution at room temperature.
-
Dilution: Prepare fresh working dilutions from the stock solution in your desired cell culture medium for each experiment.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is minimal (typically <0.5%) to avoid solvent-induced toxicity.[10]
Protocol 3: Dose-Response Experiment for Determining Optimal Concentration
The effective concentration of SR-3677 is cell-type dependent.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific model.
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Serial Dilutions: Prepare a series of working solutions of SR-3677 in complete culture medium (e.g., ranging from 1 nM to 10 µM).[5] Include a vehicle control with the same final DMSO concentration.
-
Treatment: Replace the culture medium with the prepared SR-3677 dilutions and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired functional assay (e.g., cell viability, western blot for downstream targets, or morphological analysis).
Signaling Pathway and Experimental Workflow Diagrams
Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[3] SR-3677 acts as an inhibitor of ROCK1 and ROCK2, which are key downstream effectors of RhoA.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for SR-3677 Dihydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] The Rho/ROCK signaling pathway is a critical regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Dysregulation of this pathway is implicated in numerous pathologies such as cancer, cardiovascular diseases, and neurodegenerative disorders, making ROCK2 a compelling therapeutic target.[1] SR-3677 serves as an invaluable tool for investigating the nuanced roles of ROCK2 in these processes. These application notes provide detailed protocols for utilizing SR-3677 in various in vitro assays to assess its effects on cell viability, migration, invasion, and angiogenesis, as well as for probing the underlying signaling pathways.
Mechanism of Action
SR-3677 is an ATP-competitive inhibitor of ROCKs, exhibiting significant selectivity for ROCK2 over ROCK1.[4] The RhoA GTPase activates ROCKs, which in turn phosphorylate downstream substrates to regulate actin-myosin contractility and other cellular functions. Key substrates include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[1] By inhibiting ROCK2, SR-3677 disrupts these signaling cascades, leading to modulation of cellular behaviors such as migration and proliferation.
Quantitative Data Summary
The following tables summarize the in vitro potency of SR-3677 dihydrochloride. Researchers are encouraged to determine the optimal concentration for their specific cell lines and experimental conditions by generating dose-response curves.
Table 1: Enzymatic and Cellular Inhibitory Activity of SR-3677
| Target | Assay Type | Cell Line | IC50 | Reference |
| ROCK2 | Enzymatic Assay | - | 3 nM | [2][3][4] |
| ROCK1 | Enzymatic Assay | - | 56 nM | [2][3][4] |
| Myosin Light Chain Phosphorylation | Cellular Assay | A7r5 (rat aortic smooth muscle) | 3.5 nM | [2] |
Table 2: Comparative Potency of ROCK Inhibitors
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| SR-3677 | 56 | 3 | 18.7 |
| Y-27632 | ~150 | ~150 | ~1 |
| Fasudil | 940 | 220 | 4.3 |
| Ripasudil | 51 | 19 | 2.7 |
This table is adapted from a comparative analysis to provide context for SR-3677's potency and selectivity.[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Rho/ROCK2 signaling pathway and the inhibitory action of SR-3677.
Caption: Generalized workflow for in vitro assays using SR-3677.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of SR-3677 on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete growth medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a 2X serial dilution of SR-3677 in complete growth medium. A suggested starting range is 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the SR-3677 dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the SR-3677 concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of SR-3677 on cell migration.
Materials:
-
This compound
-
Cell line of interest
-
Complete growth medium
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tip
-
PBS
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once a confluent monolayer has formed, create a straight scratch across the center of each well with a sterile p200 pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Prepare dilutions of SR-3677 in serum-free or low-serum medium. A suggested concentration range is 1 nM to 1 µM. Add the SR-3677 dilutions or vehicle control to the respective wells.
-
Image Acquisition: Immediately capture an image of the wound in each well (T=0). Place the plate back in the incubator and acquire images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each treatment group relative to the T=0 image. Plot the percentage of wound closure against time.
Protocol 3: Cell Invasion Assay (Transwell Assay with Matrigel)
This protocol measures the ability of cells to invade through an extracellular matrix barrier.
Materials:
-
This compound
-
Cell line of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.
-
Cell Preparation: Culture cells to ~80% confluency and then starve in serum-free medium for 24 hours.
-
Assay Setup: Rehydrate the Matrigel-coated inserts with serum-free medium. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding and Treatment: Resuspend the starved cells in serum-free medium containing different concentrations of SR-3677 (e.g., 1 nM to 1 µM) or a vehicle control. Seed 5 x 10⁴ to 1 x 10⁵ cells into the upper chamber of each insert.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Staining and Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface with methanol and stain with Crystal Violet.
-
Data Acquisition: Take images of the stained cells and count the number of invading cells per field of view.
-
Data Analysis: Calculate the average number of invading cells for each treatment group and normalize to the vehicle control.
Protocol 4: In Vitro Angiogenesis Assay (Endothelial Tube Formation)
This assay evaluates the effect of SR-3677 on the formation of capillary-like structures by endothelial cells.
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
96-well plates
-
Matrigel or other basement membrane extract
-
Calcein AM (for fluorescent visualization)
Procedure:
-
Plate Coating: Thaw Matrigel on ice and add 50 µL to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding and Treatment: Seed HUVECs (1-2 x 10⁴ cells/well) onto the Matrigel-coated wells in endothelial cell growth medium containing different concentrations of SR-3677 (e.g., 1 nM to 1 µM) or a vehicle control.
-
Incubation: Incubate the plate for 4-18 hours at 37°C and 5% CO₂.
-
Visualization: Visualize the tube formation using a phase-contrast microscope. For quantitative analysis, the cells can be pre-labeled with Calcein AM before seeding, and fluorescence microscopy can be used.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of junctions, number of branches, and total tube length using image analysis software.
Protocol 5: Western Blot Analysis of ROCK Signaling
This protocol is for assessing the effect of SR-3677 on the phosphorylation of ROCK2 downstream targets.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-MLC, anti-MLC, anti-p-MYPT1, anti-MYPT1, anti-ROCK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, PVDF membranes, and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Treat the cells with various concentrations of SR-3677 for a specified time (e.g., 1-24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Concluding Remarks
This compound is a powerful research tool for dissecting the roles of ROCK2 in various cellular processes. The protocols provided here offer a framework for investigating its effects in vitro. It is crucial for researchers to optimize these protocols for their specific cell lines and experimental setups to ensure reliable and reproducible results. Careful dose-response studies are recommended to determine the optimal working concentrations of SR-3677 for each assay.
References
Application Notes and Protocols for SR-3677 Dihydrochloride in Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), with a significantly lower inhibition constant (IC50) for ROCK2 compared to ROCK1. This selectivity makes it a valuable tool for dissecting the specific roles of ROCK2 in cellular processes. In the context of stem cell biology, ROCK inhibition has been shown to play a crucial role in promoting cell survival, proliferation, and influencing differentiation pathways. SR-3677, often in conjunction with inhibitors of other signaling pathways such as TGF-β, is utilized for the long-term expansion of epithelial stem cells and for directing the differentiation of various stem cell lineages, including enteric neural crest cells (ENCCs).
These application notes provide a comprehensive overview of the use of SR-3677 in stem cell differentiation, including detailed protocols and a summary of its effects on signaling pathways.
Data Presentation
Table 1: Inhibitory Activity of SR-3677 Dihydrochloride
| Target | IC50 | Reference |
| ROCK2 | ~3 nM | |
| ROCK1 | 56 nM |
Table 2: Quantitative Effects of SR-3677 on Stem Cell Properties
| Cell Type | Application | Concentration | Observed Effect | Reference |
| Epithelial Stem Cells | Long-term Expansion (in combination with TGF-β inhibitor) | Micromolar concentrations | Supported continuous cell proliferation. | |
| Enteric Neural Crest Cells (ENCCs) | Differentiation | 1 µmol/L | Increased expression of Tuj1 and GFAP proteins. | |
| Enteric Neural Crest Cells (ENCCs) | Viability | 1 µmol/L | Significantly increased viability. |
Signaling Pathways
The primary mechanism of action of SR-3677 is the inhibition of the ROCK2 signaling pathway. ROCK signaling is a critical regulator of the actin cytoskeleton, influencing cell shape, adhesion, and migration. In stem cells, the ROCK pathway is often associated with differentiation and apoptosis following dissociation.
Inhibition of ROCK signaling by SR-3677, particularly in combination with TGF-β pathway inhibitors, creates a synergistic effect that promotes the self-renewal and sustained proliferation of epithelial stem cells. The TGF-β pathway is known to induce differentiation in many stem cell types. By blocking both pathways, the cells are maintained in a more undifferentiated and proliferative state.
In the context of neural crest differentiation, inhibition of the ROCK/Myosin II pathway has been shown to promote the specification of neural crest progenitors from human embryonic stem cells.
Caption: SR-3677 inhibits ROCK2, preventing actin cytoskeleton reorganization and influencing gene expression related to differentiation.
Experimental Protocols
Protocol 1: Long-Term Expansion of Epithelial Stem Cells
This protocol is based on the principle of dual inhibition of ROCK and TGF-β signaling to promote the robust and long-term feeder-free culture of epithelial stem cells.
Materials:
-
Basal epithelial cell medium (e.g., F medium)
-
This compound (stock solution in DMSO)
-
TGF-β signaling inhibitor (e.g., A83-01, stock solution in DMSO)
-
Human epithelial stem cells
-
Collagen-coated culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Plate human epithelial stem cells on collagen-coated plates at a suitable density in the basal epithelial cell medium.
-
Medium Preparation: Prepare the expansion medium by supplementing the basal medium with SR-3677 (final concentration in the micromolar range, to be optimized for the specific cell line) and a TGF-β inhibitor (e.g., 0.5–2 µM A83-01).
-
Cell Culture: The day after seeding, replace the medium with the prepared expansion medium. Culture the cells at 37°C and 5% CO2.
-
Medium Change: Change the medium every 2-3 days.
-
Passaging: When the cells reach 70-80% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin, centrifuge the cells, and resuspend in the expansion medium for re-plating.
-
Monitoring: Regularly monitor the cells for morphology and proliferation rate. The population doubling time should be recorded.
Caption: Workflow for the long-term expansion of epithelial stem cells using SR-3677.
Protocol 2: Differentiation of Enteric Neural Crest Cells (ENCCs)
This protocol outlines a general procedure for inducing the differentiation of ENCCs using SR-3677, based on findings that ROCK inhibition can promote neuronal differentiation.
Materials:
-
ENCCs
-
Differentiation medium (specific to neuronal lineage)
-
This compound (stock solution in DMSO)
-
Control vehicle (DMSO)
-
Culture plates
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-Tuj1, anti-GFAP)
-
Fluorescently labeled secondary antibodies
-
DAPI stain
Procedure:
-
Cell Seeding: Plate ENCCs on appropriate culture plates in their maintenance medium.
-
Initiation of Differentiation: Once the cells have adhered, replace the maintenance medium with differentiation medium.
-
Treatment: Add SR-3677 to the differentiation medium at a final concentration of 1 µmol/L. A vehicle control (DMSO) group should be run in parallel.
-
Culture: Culture the cells for a predetermined period (e.g., 72 hours), replacing the medium with fresh differentiation medium and SR-3677 as needed.
-
Analysis of Differentiation:
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% goat serum.
-
Incubate with primary antibodies against neuronal (Tuj1) and glial (GFAP) markers.
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify the expression of differentiation markers using fluorescence microscopy.
-
-
Western Blot:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies for Tuj1, GFAP, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.
-
Quantify band intensities to determine relative protein expression levels.
-
-
Caption: Workflow for the differentiation of ENCCs using SR-3677 and subsequent analysis.
Troubleshooting
-
Low Cell Viability: Ensure proper handling and storage of SR-3677. Optimize the concentration, as high concentrations can be cytotoxic.
-
Inconsistent Differentiation: Cell density at the start of differentiation can be critical. Ensure consistent seeding densities. The specific basal medium and other supplements can also influence outcomes.
-
Variability between Cell Lines: Different stem cell lines may respond differently to SR-3677. It is essential to perform dose-response experiments to determine the optimal concentration for each cell line.
Conclusion
This compound is a powerful tool for stem cell research, enabling both the long-term expansion of progenitor populations and the directed differentiation into specific lineages. By selectively inhibiting ROCK2, SR-3677 allows for precise manipulation of key signaling pathways that govern stem cell fate. The protocols and data provided herein serve as a guide for researchers to effectively utilize this small molecule in their experimental workflows. Further optimization for specific cell types and applications is encouraged to achieve the desired outcomes.
SR-3677 Dihydrochloride: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of SR-3677 dihydrochloride (B599025), a potent and selective Rho-kinase (ROCK) inhibitor, in neuroscience research. SR-3677 exhibits high affinity for ROCK-II over ROCK-I, making it a valuable tool for investigating the specific roles of ROCK-II in various neurological processes and as a potential therapeutic agent for neurodegenerative diseases.
Pharmacological Profile
SR-3677 dihydrochloride is a small molecule inhibitor that targets the ATP-binding site of Rho-kinases. Its selectivity for ROCK-II is a key feature, as ROCK isoforms can have distinct physiological and pathological functions. ROCK2 is notably enriched in brain tissue, suggesting that selective inhibition may offer a more targeted therapeutic approach with fewer off-target effects.[1]
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄N₄O₄·2HCl | [2] |
| Molecular Weight | 481.37 g/mol | [2] |
| CAS Number | 1781628-88-3 | [2] |
| Solubility | Soluble to 100 mM in water and DMSO | [2] |
In Vitro Potency and Selectivity
| Target | IC₅₀ | Reference |
| ROCK-II | 3 nM | [2][3][4] |
| ROCK-I | 56 nM | [2][3][4] |
| PKA | 3.968 µM | [5] |
| MRCK | 1.190 µM | [5] |
| Akt1 | 7.491 µM | [5] |
Mechanism of Action: The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a critical regulator of actin cytoskeleton dynamics, which in turn governs fundamental cellular processes such as cell motility, adhesion, and contraction. In the central nervous system, this pathway is implicated in neurite outgrowth and retraction, and its dysregulation is associated with neurodegenerative conditions.
The pathway is initiated by the activation of the small GTPase RhoA. In its active GTP-bound state, RhoA translocates to the plasma membrane and activates its downstream effectors, ROCK1 and ROCK2. Activated ROCK phosphorylates several substrates, including:
-
Myosin Light Chain (MLC): Phosphorylation of MLC increases myosin ATPase activity, leading to actin-myosin contractility and the formation of stress fibers.
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates MYPT1, the regulatory subunit of myosin light chain phosphatase (MLCP). This prevents the dephosphorylation of MLC, thereby sustaining a contractile state.
-
LIM kinases (LIMK1 and LIMK2): Activated ROCK phosphorylates and activates LIM kinases. LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor, leading to the stabilization of actin filaments.
SR-3677, by inhibiting ROCK, particularly ROCK2, can modulate these downstream events, leading to a reduction in actin-myosin contractility and changes in cytoskeletal organization.
Applications in Neuroscience Research
The selective inhibition of ROCK2 by SR-3677 makes it a valuable tool for dissecting the role of this isoform in various neurological processes. Published research suggests potential applications in:
-
Neuroprotection: SR-3677 has been shown to enhance Parkin-mediated mitophagy, a cellular process that removes damaged mitochondria and is implicated in the pathogenesis of Parkinson's disease.[1] By promoting the clearance of dysfunctional mitochondria, SR-3677 may protect neurons from cell death.
-
Axonal Regeneration: The Rho/ROCK pathway is a known inhibitor of axonal growth. Inhibition of this pathway has been demonstrated to promote axonal regeneration and functional recovery in models of spinal cord injury.
-
Stroke: ROCK inhibitors have shown therapeutic effects in animal models of stroke, potentially through mechanisms involving increased cerebral blood flow and direct neuroprotection.
-
Alzheimer's Disease: Dysregulation of the Rho/ROCK pathway has been implicated in the pathology of Alzheimer's disease, and ROCK inhibitors are being investigated for their potential to reduce amyloid-beta production and tau hyperphosphorylation.
Experimental Protocols
In Vitro Protocol: Assessment of Neuroprotection in a Cellular Model of Parkinson's Disease
This protocol describes the use of SR-3677 to assess its neuroprotective effects in a human neuroblastoma cell line (SH-SY5Y) treated with a neurotoxin.
Materials:
-
This compound
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in standard conditions (37°C, 5% CO₂).
-
SR-3677 Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute in cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). A study has shown that a maximal effect on Parkin recruitment was achieved by 0.5 µM.[1]
-
Treatment:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of SR-3677 or vehicle (DMSO) for 2-17 hours.[1]
-
Introduce the neurotoxin (e.g., 6-OHDA or MPP+) at a pre-determined toxic concentration.
-
Incubate for 24-48 hours.
-
-
Assessment of Cell Viability:
-
After the incubation period, remove the medium.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to quantify cell viability.
-
Expected Results:
Treatment with SR-3677 is expected to increase the viability of SH-SY5Y cells exposed to the neurotoxin in a dose-dependent manner, indicating a neuroprotective effect.
In Vivo Protocol: Evaluation of SR-3677 in a Rodent Model of Ischemic Stroke
This protocol provides a general framework for evaluating the neuroprotective effects of SR-3677 in a mouse model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke. Note: The optimal dosage and administration route for SR-3677 in vivo may require empirical determination. This protocol is based on studies with other ROCK inhibitors.
Materials:
-
This compound
-
Adult male C57BL/6 mice (8-12 weeks old)
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
Experimental Workflow:
Procedure:
-
Animal Preparation and Acclimatization:
-
House mice under standard conditions with ad libitum access to food and water.
-
Allow at least one week for acclimatization before any procedures.
-
-
Drug Preparation and Administration:
-
Prepare SR-3677 in a suitable vehicle.
-
Administer SR-3677 or vehicle to the mice. The route (e.g., intraperitoneal injection or oral gavage) and dosage will need to be optimized. Based on other ROCK inhibitors, a starting dose could be in the range of 1-30 mg/kg.
-
-
MCAO Surgery:
-
Anesthetize the mice.
-
Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method for a defined period (e.g., 60 minutes).
-
After the occlusion period, withdraw the filament to allow for reperfusion.
-
-
Post-Operative Care and Behavioral Assessment:
-
Monitor the animals closely for recovery from anesthesia and any signs of distress.
-
Perform neurological deficit scoring at various time points post-MCAO (e.g., 24, 48, and 72 hours).
-
Conduct behavioral tests (e.g., rotarod, grip strength) to assess motor coordination and strength.
-
-
Endpoint and Tissue Analysis:
-
At the designated endpoint (e.g., 72 hours or 7 days post-MCAO), euthanize the mice.
-
Perfuse the brains and collect the tissue.
-
For infarct volume analysis, slice the brain and stain with TTC.
-
For molecular analysis, brain tissue can be processed for immunohistochemistry, Western blotting, or other biochemical assays to assess markers of apoptosis, inflammation, and neuronal survival.
-
Expected Results:
Treatment with SR-3677 is hypothesized to reduce the infarct volume and improve neurological outcomes in the MCAO model compared to the vehicle-treated group. Behavioral tests should show improved motor function in the SR-3677-treated animals.
Data Summary
In Vitro Data
| Cell Line | Treatment | Concentration | Outcome | Reference |
| SH-SY5Y | SR-3677 | 0.5 µM | Maximal Parkin recruitment to damaged mitochondria | [1] |
| HeLa | SR-3677 | 0.5 µM | Increased mitochondrial localization of HK2 | [1] |
In Vivo Data (Representative data based on other ROCK inhibitors)
| Animal Model | Compound | Dosage and Administration | Key Findings |
| Mouse MCAO | Fasudil | 10 mg/kg, i.p. | Increased cerebral blood flow, reduced infarct size, improved neurological deficit |
| Rat Spinal Cord Injury | Y-27632 | Intrathecal infusion | Enhanced axonal regrowth and functional recovery |
| Mouse Parkinson's Model (MPTP) | Fasudil | 10 mg/kg, i.p. | Attenuated dopaminergic cell loss, improved motor performance |
Concluding Remarks
This compound is a powerful research tool for investigating the role of ROCK2 in the central nervous system. Its high selectivity offers a significant advantage in dissecting the specific functions of this kinase isoform. The protocols and information provided herein serve as a comprehensive guide for researchers and drug development professionals to design and execute experiments aimed at exploring the therapeutic potential of SR-3677 in various neurological disorders. As with any experimental compound, it is crucial to perform dose-response studies and carefully consider the specific experimental model to obtain robust and reproducible results.
References
- 1. ROCK as a therapeutic target for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective ROCK2 inhibition in focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson’s disease (ROCK-PD) [frontiersin.org]
- 5. A ROCK Inhibitor as a Neuroprotective Therapy for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
Application of SR-3677 Dihydrochloride in Cancer Cell Lines: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The Rho/ROCK signaling pathway is a critical regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1] Dysregulation of this pathway is implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention.[1][2] SR-3677 provides a valuable tool for investigating the role of ROCK2 in cancer progression and for the development of novel anti-cancer therapies. This document outlines the applications of SR-3677 in cancer cell lines, providing detailed experimental protocols and data presentation.
Mechanism of Action
SR-3677 is an ATP-competitive inhibitor of ROCK kinases.[3] The Rho family of small GTPases, including RhoA, RhoB, and RhoC, act as molecular switches that, in their active GTP-bound state, activate downstream effectors, most notably ROCK1 and ROCK2.[2][4] Activated ROCK phosphorylates numerous substrates that regulate the actin cytoskeleton. Key downstream effects of ROCK activation include:
-
Increased Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates MLC and inhibits MLC phosphatase, leading to increased actomyosin (B1167339) contractility, stress fiber formation, and cell motility.[5]
-
LIM Kinase (LIMK) Activation: ROCK phosphorylates and activates LIM kinases, which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.
-
Regulation of Cell Adhesion and Migration: Through its effects on the cytoskeleton, the Rho/ROCK pathway plays a crucial role in focal adhesion formation and cell migration, processes that are central to cancer metastasis.[5]
By selectively inhibiting ROCK2, SR-3677 disrupts these signaling cascades, leading to a reduction in cancer cell proliferation, migration, and invasion.
Data Presentation
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| ROCK1 | Enzymatic Assay | 56 nM | [3][6] |
| ROCK2 | Enzymatic Assay | ~3 nM | [3][6][7] |
| A7r5 | Cell-based Assay | 3.5 nM | [6] (Rat Aortic Smooth Muscle Cells) |
Signaling Pathway Diagram
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration-dependent effect of SR-3677 on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
SR-3677 dihydrochloride
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of SR-3677 in DMSO. Create serial dilutions of SR-3677 in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and replace it with the medium containing different concentrations of SR-3677. Include a vehicle control (medium with the same concentration of DMSO as the highest SR-3677 concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of MLC Phosphorylation
This protocol is used to assess the inhibitory effect of SR-3677 on the Rho/ROCK signaling pathway by measuring the phosphorylation of a key downstream target, Myosin Light Chain (MLC).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
DMSO
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC (Ser19) and anti-total MLC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of SR-3677 (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-MLC and total MLC overnight at 4°C.[3]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the level of phosphorylated MLC to the total MLC.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of SR-3677 on the collective migration of cancer cells.
Materials:
-
Cancer cell line of interest
-
12- or 24-well plates
-
Sterile p200 pipette tip
-
This compound
-
Phase-contrast microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Plate cells in a 12- or 24-well plate to form a confluent monolayer within 24 hours.[8]
-
Creating the Wound: Once a confluent monolayer has formed, use a sterile p200 pipette tip to create a straight scratch across the center of each well. Wash the wells with sterile PBS to remove detached cells.[8]
-
Treatment: Add fresh medium containing various concentrations of SR-3677 or vehicle control to the respective wells. A recommended starting concentration range is 1 nM to 1 µM.[8]
-
Image Acquisition: Capture an initial image of the wound (T=0) and then at subsequent time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure over time for each treatment condition.
Cell Invasion Assay (Boyden Chamber/Transwell Assay)
This assay measures the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, a key step in metastasis.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (8.0 µm pore size)
-
Matrigel or other ECM components
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Chamber Preparation: Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify. Rehydrate the inserts with serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing either SR-3677 or a vehicle control. Seed the cells into the upper chamber of the transwell inserts.
-
Incubation: Incubate for 12-24 hours at 37°C to allow for cell invasion.
-
Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Data Analysis: Count the number of stained, invaded cells in several fields of view under a microscope. Compare the number of invaded cells between the SR-3677-treated and control groups.
Conclusion
This compound is a powerful research tool for elucidating the role of the ROCK2 signaling pathway in cancer. The protocols outlined in this document provide a framework for investigating its effects on cancer cell viability, signaling, migration, and invasion. By employing these methods, researchers can further understand the therapeutic potential of targeting ROCK2 in various cancer types.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
SR-3677 Dihydrochloride: Application Notes and Protocols for Studying Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It demonstrates significant selectivity for ROCK2 over ROCK1, making it a valuable pharmacological tool for investigating the specific roles of this kinase isoform in cellular processes. The RhoA/ROCK signaling pathway is a critical regulator of smooth muscle contraction, primarily by modulating the phosphorylation state of the myosin light chain (MLC).[3][4] This pathway plays a crucial role in the pathophysiology of various disorders involving smooth muscle hypercontractility, such as hypertension and vasospasm.[4]
Activated RhoA-GTP binds to and activates ROCK, which in turn phosphorylates and inhibits myosin light chain phosphatase (MLCP).[3] This inhibition leads to a net increase in the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20), sensitizing the contractile apparatus to Ca2+ and resulting in smooth muscle contraction.[3][5][6] SR-3677, by inhibiting ROCK, prevents the phosphorylation of MLCP substrates like the myosin phosphatase target subunit 1 (MYPT1), thereby promoting MLC20 dephosphorylation and smooth muscle relaxation.
These application notes provide detailed protocols for utilizing SR-3677 dihydrochloride to study smooth muscle contraction in both isolated tissue preparations and cultured vascular smooth muscle cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Source |
| ROCK1 | 56 | [1][2] |
| ROCK2 | 3 | [1][2] |
Note: The IC50 values represent the concentration of SR-3677 required to inhibit 50% of the kinase activity in vitro.
Signaling Pathway
Caption: SR-3677 inhibits ROCK, preventing MLCP inactivation and promoting smooth muscle relaxation.
Experimental Protocols
Ex Vivo Organ Bath Assay: Inhibition of Phenylephrine-Induced Vascular Smooth Muscle Contraction
This protocol details the use of SR-3677 to inhibit agonist-induced contractions of isolated vascular smooth muscle rings in an organ bath system.[1][6][7]
Experimental Workflow:
References
- 1. dmt.dk [dmt.dk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Cultivation of Vascular Smooth Muscle Cells from the Mouse Circle of Willis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reprocell.com [reprocell.com]
Application Notes: Measuring ROCK Inhibition by SR-3677 using Western Blot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Rho Kinase (ROCK) Activity Immunoblot Kit [cellbiolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phospho-Myosin Light Chain 2 (Thr18/Ser19) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Immunofluorescence Staining with SR-3677 Dihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with significantly greater affinity for ROCK-II over ROCK-I.[1][2] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[3][4] Dysregulation of this pathway is implicated in numerous pathologies, making it a compelling target for therapeutic intervention.[3] Immunofluorescence staining is a powerful technique to visualize the subcellular localization and expression levels of target proteins. These application notes provide a detailed protocol for utilizing immunofluorescence to study the effects of SR-3677 treatment on cells, with a focus on the components of the Rho/ROCK signaling pathway.
Data Presentation
Quantitative Inhibition Data for ROCK Inhibitors
The following table summarizes the in vitro potency of SR-3677 and other common ROCK inhibitors against ROCK1 and ROCK2 isoforms. Lower IC50 values are indicative of higher potency.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| SR-3677 | 56[1][2][5] | 3[1][2][5][6] | 18.7[5] |
| Y-27632 | ~150[5] | ~150[5] | ~1[5] |
| Fasudil | 940[5] | 220[5] | 4.3[5] |
| Ripasudil | 51[5] | 19[5] | 2.7[5] |
Signaling Pathway
The Rho/ROCK signaling pathway plays a pivotal role in regulating the actin cytoskeleton. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and LIM kinase (LIMK), leading to increased actin-myosin contractility and stabilization of actin filaments.[2][3][7] SR-3677, by selectively inhibiting ROCK-II, can effectively modulate these cellular events.[2]
Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.
Experimental Protocols
Immunofluorescence Staining Protocol for Cells Treated with SR-3677
This protocol provides a general framework for immunofluorescence staining. Optimization of parameters such as antibody concentrations and incubation times may be required for specific cell types and target proteins.
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)[8]
-
SR-3677 dihydrochloride
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[10][11]
-
Blocking buffer (e.g., 1-10% normal serum in PBS with 0.1% Triton X-100)[12][13]
-
Primary antibodies (e.g., anti-ROCK-I, anti-ROCK-II, anti-phospho-MLC)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI or Hoechst)[12]
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips or chamber slides at an appropriate density and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
SR-3677 Treatment: Treat cells with the desired concentration of SR-3677 or vehicle control (e.g., DMSO) for the specified duration. A concentration of 0.5 µM SR-3677 for 2-17 hours has been shown to be effective.[10][15]
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature in a humidified chamber.[10]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells three times with wash buffer (e.g., PBS with 0.1% Triton X-100) for 5 minutes each.[10]
-
Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer. Protect from light from this step onwards.
-
Add the diluted secondary antibody to the cells and incubate for 1-2 hours at room temperature in a dark, humidified chamber.[10]
-
-
Nuclear Counterstaining:
-
Mounting:
-
Imaging:
Experimental Workflow
The following diagram illustrates the key steps in the immunofluorescence staining protocol following SR-3677 treatment.
Caption: Experimental workflow for immunofluorescence staining with SR-3677 treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Pathways: Targeting the kinase effectors of RHO-family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. usbio.net [usbio.net]
- 12. docs.abcam.com [docs.abcam.com]
- 13. sites.uclouvain.be [sites.uclouvain.be]
- 14. biotium.com [biotium.com]
- 15. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR-3677 Dihydrochloride in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3677 dihydrochloride (B599025) is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II). The Rho/ROCK signaling pathway is a critical regulator of a multitude of cellular functions, including cytoskeletal dynamics, cell adhesion, migration, and apoptosis. Dysregulation of this pathway has been implicated in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. SR-3677 offers a valuable pharmacological tool for investigating the in vivo roles of ROCK-II and for the preclinical evaluation of ROCK-II inhibition as a therapeutic strategy.
These application notes provide a summary of the known quantitative data, a detailed account of an animal model study utilizing SR-3677 in an Alzheimer's disease model, and comprehensive experimental protocols to guide researchers in their study design.
Data Presentation
Quantitative Inhibition Data
| Target | IC50 (nM) | Assay Type |
| ROCK-II | 3 | Enzyme-based |
| ROCK-I | 56 | Enzyme-based |
Signaling Pathway
The Rho/ROCK signaling cascade is initiated by the activation of the small GTPase RhoA. Activated RhoA-GTP binds to and activates ROCK kinases (ROCK-I and ROCK-II). ROCKs, in turn, phosphorylate a number of downstream substrates, leading to various cellular responses.
Caption: SR-3677 inhibits ROCK-II, modulating cytoskeletal dynamics and promoting mitophagy.
Animal Model Application: Alzheimer's Disease
A key study has demonstrated the in vivo efficacy of SR-3677 in a mouse model of Alzheimer's disease (AD). The study revealed that selective inhibition of ROCK-II by SR-3677 can suppress the production of amyloid-β (Aβ), a primary pathological hallmark of AD.[1]
Summary of Findings in an AD Mouse Model
| Animal Model | Treatment | Dosage & Administration | Key Outcomes | Reference |
| Alzheimer's Disease Mouse Model | SR-3677 | Not specified in abstract | Diminished production of Aβ in the brain.[1] | [1] |
The study found that SR-3677 treatment altered the endocytic distribution of BACE1 (β-site amyloid precursor protein cleaving enzyme 1) and promoted the trafficking of amyloid precursor protein (APP) to lysosomes for degradation.[1] Furthermore, SR-3677 was shown to block the ROCK2-mediated phosphorylation of APP at threonine 654, a critical step in the processing of APP to Aβ.[1]
Experimental Protocols
In Vitro ROCK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SR-3677 for ROCK-I and ROCK-II.
Materials:
-
Recombinant human ROCK-I and ROCK-II enzymes
-
STK2 substrate
-
ATP
-
SR-3677 dihydrochloride
-
Assay buffer (STK-buffer)
-
Detection antibody and Stop solution
-
384-well microplates
Procedure:
-
Prepare a serial dilution of SR-3677 in DMSO.
-
In a 384-well plate, add 5 µL of a mixture containing 1 µM STK2 substrate and ATP (4 µM for ROCK-I; 20 µM for ROCK-II) in STK buffer to each well.
-
Dispense 20 nL of the serially diluted SR-3677 into the wells.
-
Initiate the kinase reaction by adding 5 µL of either 2.5 nM ROCK-I or 0.5 nM ROCK-II in STK buffer.
-
Incubate the plate for 4 hours at room temperature.
-
Stop the reaction by adding 10 µL of a stop solution containing a detection antibody.
-
Read the plate on a suitable plate reader to determine the extent of substrate phosphorylation.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the SR-3677 concentration.
In Vivo Animal Study Workflow (Hypothetical based on AD model)
Objective: To evaluate the efficacy of SR-3677 in reducing Aβ pathology in a transgenic mouse model of Alzheimer's disease.
Caption: A typical workflow for an in vivo efficacy study of SR-3677 in an AD mouse model.
Protocol:
-
Animal Model: Utilize a well-characterized transgenic mouse model of Alzheimer's disease that develops progressive Aβ pathology (e.g., 5XFAD or APP/PS1 mice).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Grouping and Dosing:
-
Randomly assign mice to two groups: a vehicle control group and an SR-3677 treatment group.
-
Prepare this compound in a suitable vehicle (e.g., sterile saline or water). The exact dosage and route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on preliminary pharmacokinetic and tolerability studies.
-
Administer the treatment daily for a predetermined duration (e.g., 4-8 weeks).
-
-
Behavioral Assessment:
-
Towards the end of the treatment period, conduct behavioral tests to assess cognitive function. The Morris water maze is a standard test for learning and memory in AD mouse models.
-
-
Tissue Collection and Processing:
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Perfuse the animals with phosphate-buffered saline (PBS) to remove blood.
-
Harvest the brains and bisect them sagittally. One hemisphere can be snap-frozen for biochemical analysis, and the other can be fixed in 4% paraformaldehyde for histological analysis.
-
-
Biochemical Analysis:
-
Homogenize the frozen brain tissue.
-
Use enzyme-linked immunosorbent assays (ELISAs) to quantify the levels of soluble and insoluble Aβ40 and Aβ42.
-
-
Histological Analysis:
-
Process the fixed brain tissue for paraffin (B1166041) embedding or cryosectioning.
-
Perform immunohistochemistry using antibodies specific for Aβ to visualize and quantify amyloid plaque burden.
-
Staining for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) can also be performed.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the outcomes between the vehicle and SR-3677 treated groups.
-
Conclusion
This compound is a powerful research tool for investigating the role of ROCK-II in health and disease. Its high potency and selectivity make it an ideal candidate for in vivo studies. The successful application of SR-3677 in an Alzheimer's disease mouse model highlights its therapeutic potential and provides a framework for its use in other animal models of diseases where ROCK-II is implicated. The protocols provided herein offer a starting point for researchers to design and execute robust preclinical studies with this promising compound.
References
Application Notes and Protocols for Long-Term Cell Culture with SR-3677 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3677 dihydrochloride (B599025) is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with significantly greater selectivity for ROCK2 over ROCK1.[1] The ROCK signaling pathway is a critical regulator of a multitude of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[2] Dysregulation of this pathway has been implicated in various pathologies, making ROCK an attractive therapeutic target.[2] These application notes provide a comprehensive guide for utilizing SR-3677 in long-term cell culture experiments to investigate its sustained effects on cellular functions.
Mechanism of Action
SR-3677 functions as an ATP-competitive inhibitor of ROCK1 and ROCK2.[3] The Rho/ROCK signaling cascade is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK.[2] Activated ROCK phosphorylates numerous downstream substrates, leading to the regulation of the actin cytoskeleton and other cellular processes.[2] Key downstream effectors include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[2] By inhibiting ROCK, SR-3677 modulates these signaling events, impacting cell contraction, migration, adhesion, and proliferation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for SR-3677 dihydrochloride from in vitro studies.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Reference |
| ROCK1 | 56 nM | [1][4] |
| ROCK2 | 3 nM | [1][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 481.37 | [5] |
| Formula | C₂₂H₂₄N₄O₄.2HCl | [5] |
| Solubility | Soluble to 100 mM in water and DMSO | [5] |
| Purity | ≥98% | [5] |
| Storage | Desiccate at room temperature | [5] |
Signaling Pathway Diagram
Caption: SR-3677 inhibits ROCK1/ROCK2, disrupting the RhoA signaling pathway.
Experimental Protocols
Protocol 1: Determination of Optimal Non-Toxic Concentration of SR-3677
It is crucial to determine the cytotoxic profile of SR-3677 in your specific cell line before initiating long-term studies. A dose-response experiment is recommended.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or other viability assay reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of SR-3677 in complete culture medium. A serial dilution covering a wide concentration range (e.g., 1 nM to 100 µM) is recommended. Include a vehicle-only control (e.g., DMSO).[1] The final solvent concentration should be kept low (typically below 0.5% v/v) to avoid solvent-induced toxicity.[6]
-
Cell Treatment: Replace the existing medium with the medium containing the different concentrations of SR-3677.
-
Incubation: Incubate the plate for a period relevant to your planned long-term experiment (e.g., 24, 48, and 72 hours) to assess time-dependent cytotoxicity.[1]
-
Viability Assay: Perform a cell viability assay, such as the MTT assay, according to the manufacturer's instructions.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the SR-3677 concentration and use a non-linear regression model to determine the IC50 value for cytotoxicity.[1] The optimal, non-toxic concentration for long-term studies should be well below this IC50 value.
Protocol 2: Long-Term Cell Culture with SR-3677
This protocol outlines a general procedure for the continuous exposure of cell cultures to SR-3677 over an extended period.
Materials:
-
SR-3677 stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Target cell line seeded in appropriate culture vessels (e.g., 6-well plates, T25/T75 flasks)
Procedure:
-
Seeding: Seed cells at a lower density than for short-term assays to accommodate the longer culture period and prevent premature confluency.
-
Treatment Initiation: The day after seeding, replace the medium with fresh complete growth medium containing the desired non-toxic concentration of SR-3677, as determined in Protocol 1. Always include a vehicle control (DMSO) at the same final concentration.
-
Medium Changes: To ensure a consistent concentration of the inhibitor and replenish nutrients, replace the medium with fresh SR-3677-containing or vehicle control medium every 2-3 days.[7] The frequency may need to be optimized based on the metabolic activity of the cell line and the stability of SR-3677 in culture conditions.
-
Monitoring: Observe the cells daily under a microscope for any morphological changes, signs of stress, or alterations in confluence.
-
Passaging (if necessary): If cells reach high confluency during the long-term treatment, they will need to be passaged. After trypsinization and centrifugation, resuspend the cell pellet in fresh medium containing SR-3677 or vehicle and re-seed into new culture vessels at a lower density.
Downstream Assays for Long-Term Treatment Effects
The effects of long-term SR-3677 treatment can be assessed using a variety of downstream assays:
-
Cell Viability and Proliferation Assays: To determine the cytostatic or cytotoxic effects over time.
-
Western Blot Analysis: To probe for changes in the phosphorylation status of ROCK substrates (e.g., p-MLC, p-MYPT1) and the expression levels of proteins in related pathways.
-
Migration and Invasion Assays: To assess the impact of long-term ROCK inhibition on cell motility.
-
Quantitative PCR (qPCR): To analyze changes in the gene expression of downstream targets.
-
Immunofluorescence: To visualize changes in cytoskeletal organization and protein localization.
Experimental Workflow Diagram
Caption: Experimental workflow for long-term SR-3677 treatment in cell culture.
References
Application Notes and Protocols for High-Throughput Screening Assays with SR-3677 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of the actin cytoskeleton.[1] Dysregulation of the Rho/ROCK signaling pathway is implicated in numerous pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders, making it a prime target for therapeutic development.[2] These application notes provide detailed protocols for utilizing SR-3677 in both focused and high-throughput screening (HTS) assays to identify and characterize modulators of the Rho/ROCK pathway.
Introduction to SR-3677 Dihydrochloride
SR-3677 is a small molecule inhibitor with high affinity for ROCK2, demonstrating a half-maximal inhibitory concentration (IC50) of approximately 3 nM in enzymatic and cell-based assays.[1] Its selectivity for ROCK2 over ROCK1 (IC50 of ~56 nM) enables the specific investigation of ROCK2-dependent cellular functions.[1] By inhibiting ROCK2, SR-3677 modulates downstream signaling events that control cell migration, adhesion, proliferation, and apoptosis.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, providing a reference for experimental design.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 3 nM | ROCK2 | Enzymatic / Cell-based | [1] |
| IC50 | 56 nM | ROCK1 | Enzymatic | |
| Effective Concentration | 0.5 µM | Parkin Recruitment | Cell-based (SH-SY5Y cells) | [3] |
| Effective Concentration | 1 mM (in feed) | Improved Survival | Drosophila melanogaster model | [3] |
| Solubility | up to 100 mM | - | Water and DMSO |
Signaling Pathway
The Rho/ROCK signaling cascade is a critical regulator of cellular contractility and cytoskeletal dynamics. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK1 and ROCK2.[2] Activated ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actin-myosin contractility and the formation of stress fibers.[2] SR-3677 exerts its effect by directly inhibiting the kinase activity of ROCK2.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.
Experimental Protocols
High-Throughput Screening (HTS) Assay for ROCK2 Inhibitors (Hypothetical)
This protocol describes a competitive binding assay in a 384-well format, suitable for screening large compound libraries to identify novel ROCK2 inhibitors. The assay is based on the displacement of a fluorescently labeled tracer from the ATP-binding pocket of ROCK2.
Materials:
-
Recombinant human ROCK2 protein
-
Fluorescently labeled ROCK2 tracer
-
This compound (as a positive control)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well black, low-volume microplates
-
Compound library
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a stock solution of SR-3677 (10 mM) in sterile water or DMSO.[3]
-
Prepare serial dilutions of the compound library and SR-3677 in assay buffer.
-
Add 5 µL of each compound dilution or control to the wells of the 384-well plate.
-
Prepare a solution of ROCK2 protein and the fluorescent tracer in assay buffer.
-
Add 5 µL of the ROCK2/tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate the percentage of inhibition for each compound relative to the controls.
Caption: Workflow for a high-throughput competitive binding assay.
Wound Healing (Scratch) Assay for Cell Migration
This assay provides a method to assess collective cell migration and the effect of SR-3677.[1]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
12- or 24-well tissue culture plates
-
Sterile p200 pipette tip
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
This compound
-
Phase-contrast microscope with a camera
Protocol:
-
Seed cells in a 12- or 24-well plate to form a confluent monolayer within 24 hours.[1]
-
Create a "wound" by scratching a straight line through the center of the cell monolayer with a sterile p200 pipette tip.[1]
-
Gently wash the wells twice with sterile PBS to remove detached cells.[1]
-
Prepare serial dilutions of SR-3677 in complete cell culture medium (a starting range of 1 nM to 1 µM is recommended). Include a vehicle control (e.g., DMSO).[1]
-
Add the media containing different concentrations of SR-3677 or vehicle control to the respective wells.[1]
-
Capture an initial image (T=0) of the wound in each well using a phase-contrast microscope.[1]
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same fields at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control wells is nearly closed.[1]
-
Analyze the images to quantify the rate of wound closure.
Caption: Workflow for the wound healing assay.
Parkin Recruitment Assay for Mitophagy
This immunofluorescence-based assay assesses the recruitment of Parkin to damaged mitochondria, a key step in mitophagy. SR-3677 has been shown to enhance this process.[4]
Materials:
-
SH-SY5Y cells stably expressing YFP-Parkin
-
Glass coverslips
-
This compound
-
Mitochondrial uncoupler (e.g., CCCP)
-
4% Paraformaldehyde
-
0.1% Triton X-100
-
MitoTracker™ Red CMXRos
-
DAPI
-
Fluorescence microscope
Protocol:
-
Seed differentiated SH-SY5Y cells expressing YFP-Parkin on glass coverslips.[3]
-
Pre-treat cells with the desired concentration of SR-3677 (e.g., 0.5 µM) or vehicle for 2-17 hours.[3]
-
Induce mitochondrial damage by adding a mitochondrial uncoupler like CCCP (10 µM) for 1-2 hours.[3]
-
Fix the cells with 4% paraformaldehyde.[3]
-
Permeabilize the cells with 0.1% Triton X-100.[3]
-
Counterstain with a mitochondrial marker (MitoTracker™ Red CMXRos) and a nuclear stain (DAPI).[3]
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the co-localization of YFP-Parkin with mitochondria using a fluorescence microscope.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in water and DMSO up to 100 mM. Ensure the compound is fully dissolved before use.
-
Cell Viability: At higher concentrations, some ROCK inhibitors can affect cell viability. It is recommended to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell line.[3]
-
Off-Target Effects: While SR-3677 is highly selective for ROCK2, it is good practice to consider potential off-target effects, especially at high concentrations.
-
Assay Validation: For HTS, it is crucial to validate the assay with appropriate controls and calculate statistical parameters such as the Z'-factor to ensure robustness and reliability.[5]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of ROCK2 in various cellular processes. The protocols outlined in these application notes provide a framework for utilizing SR-3677 in both targeted and high-throughput screening applications. These assays can aid in the discovery of novel therapeutics targeting the Rho/ROCK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated high throughput screening for serine kinase inhibitors using a LEADseeker scintillation proximity assay in the 1536-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing SR-3677 dihydrochloride concentration to avoid toxicity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of SR-3677 dihydrochloride (B599025) to avoid toxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SR-3677 dihydrochloride?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It exhibits high selectivity for ROCK2 over ROCK1. The ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[2] Dysregulation of this pathway is implicated in numerous diseases, making ROCK a compelling therapeutic target.[2]
Q2: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and experimental endpoint. Based on available literature:
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For enhancing mitophagy: A concentration of 0.5 µM has been shown to be effective in HEK293 and SH-SY5Y cells.[3]
-
For increasing aqueous humor outflow ex vivo: Continuous exposure to 25 µM has been used in porcine eyes.
It is highly recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q3: What is a typical in vivo dosage for this compound?
Currently, there is limited publicly available data on the specific in vivo dosage and toxicity of this compound. A study in a mouse model of Alzheimer's disease utilized SR-3677 to inhibit ROCK2, but specific dosage information was not provided. As with any new compound, it is crucial to conduct a pilot study to determine the maximum tolerated dose (MTD) and effective dose range for your specific animal model and route of administration.
Q4: What are the known side effects of ROCK inhibitors?
Q5: How should I prepare this compound for in vivo use?
A suggested protocol for preparing a suspension of this compound for oral or intraperitoneal injection involves using a vehicle of PEG300, Tween-80, and saline. This method aims to create a stable suspension for administration. Always ensure the compound is thoroughly dissolved or suspended before administration.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| High cell toxicity or death observed at expected effective concentrations. | 1. Concentration is too high for the specific cell line. 2. Contamination of cell culture. 3. Solvent toxicity (e.g., DMSO). | 1. Perform a dose-response curve starting from a lower concentration range (e.g., nanomolar to low micromolar). 2. Check for signs of contamination (e.g., cloudy media, changes in pH). 3. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1-0.5%). Run a vehicle-only control. |
| No observable effect at the tested concentrations. | 1. Concentration is too low. 2. Inactive compound. 3. Insufficient incubation time. 4. Cell line is not responsive to ROCK inhibition. | 1. Increase the concentration of this compound. 2. Verify the purity and activity of the compound. 3. Optimize the incubation time based on the specific cellular process being investigated. 4. Confirm that the ROCK signaling pathway is active and relevant in your cell model. |
| Precipitation of the compound in culture media. | 1. Poor solubility of the compound at the desired concentration. 2. Interaction with media components. | 1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. 2. Gently warm the media or sonicate briefly after adding the compound. 3. If precipitation persists, consider using a different solvent or a solubilizing agent, ensuring it is not toxic to the cells. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Signs of acute toxicity in animals (e.g., lethargy, weight loss, ruffled fur). | 1. The administered dose is above the maximum tolerated dose (MTD). 2. Rapid absorption and high peak plasma concentration. 3. Off-target effects. | 1. Conduct a dose-escalation study to determine the MTD in your specific animal model. 2. Consider a different route of administration or a formulation that allows for slower release. 3. Closely monitor the animals for any adverse effects and perform histopathological analysis of major organs. |
| Lack of efficacy in the animal model. | 1. The administered dose is too low. 2. Poor bioavailability or rapid metabolism of the compound. 3. The animal model is not appropriate for the therapeutic target. | 1. Increase the dose in a stepwise manner, while carefully monitoring for toxicity. 2. Perform pharmacokinetic studies to determine the plasma concentration and half-life of this compound. 3. Ensure that the ROCK pathway is implicated in the pathophysiology of your disease model. |
| Compound precipitation in the formulation. | 1. The formulation is not optimal for the compound's solubility. | 1. Adjust the ratio of the vehicle components (e.g., PEG300, Tween-80, saline). 2. Use sonication to aid in the suspension of the compound. 3. Prepare the formulation fresh before each administration. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ROCK1) | 56 nM | Enzyme Assay | [1] |
| IC50 (ROCK2) | 3 nM | Enzyme Assay | [1] |
| Effective Concentration (Mitophagy Enhancement) | 0.5 µM | HEK293, SH-SY5Y | [3] |
| Effective Concentration (Aqueous Humor Outflow) | 25 µM | Porcine Eyes (ex vivo) |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot the cell viability against the log of the compound concentration to determine the IC50 value for cytotoxicity.
Protocol 2: General Guideline for an In Vivo Maximum Tolerated Dose (MTD) Study
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Animal Acclimatization: Acclimatize animals (e.g., mice or rats) to the facility for at least one week before the experiment.
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Dose Selection: Based on in vitro data and any available literature, select a starting dose and a range of escalating doses.
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Compound Preparation: Prepare the this compound formulation for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
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Dose Administration: Administer a single dose of the compound to small groups of animals (e.g., 3-5 animals per group). Include a vehicle control group.
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Observation: Closely monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing). Record observations such as changes in activity, posture, breathing, and body weight.
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Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight and does not produce overt signs of toxicity that would interfere with the planned efficacy study.
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Histopathology (Optional but Recommended): At the end of the observation period, major organs can be collected for histopathological analysis to identify any tissue-level toxicity.
Mandatory Visualizations
Caption: SR-3677 inhibits ROCK, preventing downstream signaling that leads to cell contraction.
Caption: Workflow for optimizing SR-3677 concentration from in vitro to in vivo studies.
References
Potential off-target effects of SR-3677 dihydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of SR-3677 dihydrochloride. All information is presented to assist in the accurate design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
SR-3677 is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits greater potency for ROCK-II over ROCK-I.[1][2]
Q2: Has the selectivity of SR-3677 been profiled against a broader panel of kinases?
Yes. In the initial discovery of SR-3677 (referred to as compound 5), its selectivity was assessed against a panel of 353 kinases. The compound demonstrated a low off-target hit rate of 1.4%.[3] Additionally, its activity was evaluated against 70 non-kinase enzymes and receptors, with only three showing any inhibition.[3]
Q3: What are the known off-target kinases for SR-3677?
Kinase screening has identified a few off-target kinases for SR-3677, though the inhibition is significantly less potent than for ROCK-II. The known off-targets and their corresponding IC50 values are summarized in the data table below.
Q4: What is the recommended concentration of SR-3677 to minimize off-target effects in cell-based assays?
To minimize off-target effects, it is recommended to use the lowest effective concentration of SR-3677 that elicits the desired biological response. Based on its high potency against ROCK-II (IC50 ≈ 3 nM), concentrations in the low nanomolar range are advisable for achieving on-target effects while minimizing the risk of engaging less sensitive off-target kinases.[1][3] A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental endpoint.
Troubleshooting Guide
Problem: I am observing unexpected or inconsistent results in my experiment when using SR-3677.
This could be due to a variety of factors, including potential off-target effects. Follow these troubleshooting steps to diagnose the issue.
| Possible Cause | Troubleshooting Steps |
| High Drug Concentration | An excessively high concentration of SR-3677 may lead to the inhibition of off-target kinases. Solution: Perform a dose-response experiment to identify the minimal effective concentration for your assay. Compare your working concentration to the IC50 values for known off-targets (see Table 1). |
| Cell Line-Specific Effects | The expression levels of ROCK isoforms and potential off-target kinases can vary between different cell lines, leading to varied responses. Solution: 1. Confirm the expression of ROCK-I and ROCK-II in your cell line via Western Blot or qPCR. 2. Consider if your observed phenotype could be linked to the known off-targets of SR-3677 (e.g., PKA, MRCK, Akt1). |
| Assay Interference | The compound may interfere with the assay readout itself. Solution: Run a control experiment with your assay components in the absence of cells or enzyme to check for any direct interaction of SR-3677 with the detection reagents. |
| On-Target but Unexpected Phenotype | The observed phenotype may be a genuine downstream consequence of ROCK inhibition that was not anticipated in your experimental system. Solution: Consult the literature for the diverse roles of the Rho/ROCK signaling pathway. Consider using a structurally different ROCK inhibitor as an orthogonal control to confirm that the effect is due to ROCK inhibition. |
Quantitative Data Summary
The following table summarizes the known inhibitory potency of SR-3677 against its primary targets and identified off-targets.
Table 1: Inhibitory Potency (IC50) of this compound
| Target Kinase | IC50 Value | Selectivity vs. ROCK-II |
| ROCK-II | 3 nM | 1x |
| ROCK-I | 56 nM | ~19x |
| PKA (Protein Kinase A) | 3,968 nM (3.968 µM) | ~1323x |
| MRCK (Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase) | 1,190 nM (1.190 µM) | ~397x |
| Akt1 (Protein Kinase B) | 7,491 nM (7.491 µM) | ~2497x |
Data sourced from Feng et al., 2008 and commercial vendor data citing this publication.[1][3]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Representative)
This protocol describes a general method for determining the IC50 value of SR-3677 against a kinase of interest using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Purified recombinant kinase (e.g., ROCK-II, PKA)
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Kinase-specific substrate
-
This compound
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ATP
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Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
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Kinase Detection Reagent
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White, opaque 384-well plates
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Luminometer
Procedure:
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Compound Preparation: Prepare a 10-point serial dilution of SR-3677 in DMSO. Further dilute these into the kinase assay buffer.
-
Reaction Setup:
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Add 1 µL of the diluted SR-3677 or DMSO (vehicle control) to the wells of a 384-well plate.
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Add 2 µL of the kinase solution.
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Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
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Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
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ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.
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Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
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Calculate the percentage of inhibition for each SR-3677 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the SR-3677 concentration.
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Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: SR-3677 inhibits ROCK-I/II, blocking downstream signaling.
Caption: Workflow for in vitro kinase inhibition assay.
References
SR-3677 dihydrochloride stability in cell culture media over time.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SR-3677 dihydrochloride (B599025) in cell culture experiments, with a focus on its stability over time.
Frequently Asked Questions (FAQs)
Q1: What is SR-3677 dihydrochloride and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits greater selectivity for ROCK2 over ROCK1.[1] ROCKs are crucial serine/threonine kinases downstream of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a key regulator of the actin cytoskeleton, and as a result, influences fundamental cellular processes such as cell adhesion, migration, proliferation, and contraction.[1] By inhibiting ROCK, SR-3677 can modulate these cellular functions.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in both water and DMSO up to 100 mM.[1] For cell culture experiments, it is common to prepare a concentrated stock solution (e.g., 10 mM) in sterile DMSO. It is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store them at -20°C or colder.[1] Powdered this compound should be stored desiccated at room temperature.[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Q3: How stable is this compound in cell culture media?
A3: The stability of this compound in cell culture media can be influenced by several factors, including the specific media composition (e.g., presence of serum, amino acids like cysteine), pH, and incubation temperature (typically 37°C).[2] While some sources suggest that ROCK inhibitors are generally stable, others recommend preparing fresh solutions for each experiment due to potential instability.[3][4] Therefore, it is highly recommended to determine the stability of SR-3677 in your specific cell culture medium and experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section.
Q4: How can I be sure that the observed cellular effects are due to on-target ROCK inhibition?
A4: To confirm that the observed phenotype is a direct result of ROCK inhibition by SR-3677, consider the following experimental controls:
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Dose-Response Curve: A clear relationship between the concentration of SR-3677 and the biological effect is indicative of on-target activity.
-
Use of a Structurally Different ROCK Inhibitor: Confirming the phenotype with another ROCK inhibitor that has a different chemical structure can help rule out off-target effects specific to the chemical scaffold of SR-3677.
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Rescue Experiment: If feasible, overexpressing a mutant form of ROCK that is resistant to SR-3677 binding should reverse the observed phenotype.
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Western Blot Analysis: Assess the phosphorylation status of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC2), to confirm target engagement. Inhibition of ROCK should lead to a decrease in phosphorylated MLC2.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no observable effect of SR-3677 | 1. Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to degradation. 2. Inaccurate Concentration: Errors in calculation or pipetting. 3. Low Cell Permeability: The compound may not be efficiently entering the cells. 4. Cell Line Variability: Different cell lines may have varying levels of ROCK expression.[1] | 1. Use a fresh aliquot of SR-3677 from a properly stored stock. Prepare fresh dilutions in media for each experiment. 2. Double-check all calculations and ensure pipettes are calibrated. 3. While SR-3677 is generally cell-permeable, consult the literature for your specific cell type or consider using a cell permeability assay. 4. Determine the optimal effective concentration for your specific cell line using a dose-response experiment.[1] |
| Precipitation of SR-3677 in cell culture media | 1. Low Solubility in Aqueous Media: The final concentration may exceed the solubility limit. 2. High Final DMSO Concentration: The concentration of the vehicle (DMSO) may be too high, causing the compound to precipitate when diluted in aqueous media. | 1. Ensure the final concentration of SR-3677 is within its solubility range in your specific media. Visually inspect for any precipitate after dilution. 2. Keep the final DMSO concentration low (typically ≤ 0.1%). Prepare intermediate dilutions in pre-warmed media if necessary. |
| Observed Cell Toxicity or Unexpected Morphological Changes | 1. High Concentration of SR-3677: The concentration used may be cytotoxic. 2. Solvent Toxicity: The final concentration of DMSO may be toxic to the cells. 3. On-Target Effect: Inhibition of ROCK can lead to significant changes in cell adhesion and morphology. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell line. 2. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%). 3. Investigate the known roles of the Rho/ROCK pathway in your cell type to determine if the observed morphological changes are consistent with ROCK inhibition. |
Data Presentation
Table 1: Stability of this compound in Cell Culture Media at 37°C (Template)
The following is a template table. Users should perform a stability study to generate data specific to their experimental conditions.
| Time (Hours) | Medium Type | Serum Concentration (%) | SR-3677 Concentration (µM) | % Remaining (Relative to T=0) |
| 0 | DMEM | 10 | 1 | 100 |
| 2 | DMEM | 10 | 1 | User-determined value |
| 4 | DMEM | 10 | 1 | User-determined value |
| 8 | DMEM | 10 | 1 | User-determined value |
| 24 | DMEM | 10 | 1 | User-determined value |
| 48 | DMEM | 10 | 1 | User-determined value |
| 0 | RPMI-1640 | 10 | 1 | 100 |
| 2 | RPMI-1640 | 10 | 1 | User-determined value |
| 4 | RPMI-1640 | 10 | 1 | User-determined value |
| 8 | RPMI-1640 | 10 | 1 | User-determined value |
| 24 | RPMI-1640 | 10 | 1 | User-determined value |
| 48 | RPMI-1640 | 10 | 1 | User-determined value |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of SR-3677 in cell culture media using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or a multi-well plate
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37°C incubator
-
Acetonitrile (HPLC grade), ice-cold
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HPLC system with a suitable column (e.g., C18)
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Vortex mixer
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High-speed centrifuge
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the SR-3677 stock solution into the pre-warmed medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes.
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Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 reference point. Process this sample immediately as described in step 6.
-
Incubation: Place the remaining samples in a 37°C incubator.
-
Sample Collection and Processing:
-
At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot.
-
To quench any potential degradation and precipitate proteins, add a three-fold excess of ice-cold acetonitrile.
-
Vortex the sample vigorously.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC Analysis: Analyze the concentration of the parent SR-3677 compound in the processed samples using a validated HPLC method.
-
Data Calculation: Calculate the percentage of SR-3677 remaining at each time point relative to the concentration at T=0.
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Visualizations
Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.
Caption: Experimental workflow for assessing SR-3677 stability in cell culture media.
References
Common problems with using ROCK inhibitors like SR-3677.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the ROCK inhibitor SR-3677.
Frequently Asked Questions (FAQs)
Q1: What is SR-3677 and what is its primary mechanism of action?
SR-3677 is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It functions by blocking the catalytic activity of ROCK proteins, which are key regulators of the actin cytoskeleton.[2] This inhibition impacts a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][2] SR-3677 exhibits greater selectivity for ROCK2 over ROCK1.[1][2][3]
Q2: What are the known IC50 values for SR-3677?
The half-maximal inhibitory concentration (IC50) values for SR-3677 are:
It is important to note that the effective concentration in cell-based assays may be higher and is dependent on the cell line being used.[1][3]
Q3: What is the optimal concentration range for SR-3677 in cell-based assays?
The optimal concentration of SR-3677 is highly dependent on the specific cell type and the biological question under investigation.[2][5] It is crucial to perform a dose-response curve to determine the ideal, non-toxic concentration for your experimental system.[2] For example, in some studies, maximal effects on Parkin recruitment to damaged mitochondria were seen at 0.5 µM, while in SH-SY5Y cells, concentrations up to 4 µM did not adversely affect cell viability.[2]
Q4: What are the recommended solvents and storage conditions for SR-3677?
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Solubility: SR-3677 dihydrochloride (B599025) is soluble in both water and DMSO up to 100 mM.[2][3]
-
Stock Solutions: It is common to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.[3][5]
-
Storage:
-
Powder: Store at -20°C for up to 3 years.[4]
-
Stock Solutions (in solvent): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 1 year or -80°C for up to 2 years.[3][4][5]
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Working Dilutions: Prepare fresh working dilutions from the frozen stock for each experiment. Avoid prolonged storage of diluted solutions.[1][3]
-
Q5: Are there known off-target effects of SR-3677?
While SR-3677 is considered a highly selective ROCK inhibitor, all small molecule inhibitors have the potential for off-target effects, particularly at higher concentrations.[2] In a screening against 353 kinases, SR-3677 demonstrated a low off-target hit rate of 1.4%.[4][5] To minimize the risk of off-target effects, it is recommended to use the lowest effective concentration determined from a dose-response study and to include appropriate negative and positive controls.[2]
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed
You are observing significant cell death, rounding, or detachment at all tested concentrations of SR-3677.
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration Range | Perform a broad dose-response curve, starting from a low nanomolar range (e.g., 1 nM) and extending to the micromolar range (e.g., 10 µM) to identify the cytotoxic threshold for your specific cell line.[1][5] |
| High Cellular Sensitivity | Your cell line may be particularly reliant on the ROCK signaling pathway for survival. If possible, test a panel of different cell lines to find a less sensitive model that still allows for the study of on-target effects.[1] |
| Solvent Toxicity | The vehicle (e.g., DMSO) may be causing cytotoxicity. Run a solvent control experiment using the highest concentration of the solvent present in your treatments. Aim to keep the final solvent concentration below 0.5% (v/v).[1] |
| Off-Target Effects | At high concentrations, SR-3677 may inhibit other kinases. Confirm on-target effects by using a downstream biomarker of ROCK activity, such as the phosphorylation of Myosin Light Chain 2 (p-MLC2), at concentrations that are not cytotoxic.[1][5] |
| Suboptimal Cell Health | Stressed cells (e.g., high passage number, contamination) can be more sensitive to drug treatment. Ensure you are using healthy, low-passage cells and routinely test for mycoplasma.[2] |
Problem 2: Inconsistent or No Inhibitory Effect
You are not observing the expected biological effect, or your results are not reproducible.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration of SR-3677 may be too low for your cell type. Perform a dose-response experiment to determine the optimal effective concentration.[5] |
| Compound Instability/Degradation | Improper storage or handling can lead to compound degradation. Always prepare fresh working dilutions from a properly stored, single-use aliquot of the stock solution for each experiment.[1][3][5] |
| Compound Precipitation | SR-3677 may be precipitating out of the culture medium. Visually inspect the medium for any signs of precipitation. If observed, consider using a different solvent or lowering the concentration. When diluting, pre-warm the stock and medium to 37°C and perform a serial dilution rather than adding the stock directly to the final volume. |
| Cell Culture Variability | Inconsistent cell seeding density, passage number, or confluency can lead to variable results. Standardize all cell culture conditions and use cells within a consistent passage number range.[1][2] |
| Assay Sensitivity | The assay readout may not be sensitive enough to detect the effects of SR-3677. Ensure your assay is validated and optimized. For Western blotting, confirm antibody quality and include phosphatase inhibitors in your lysis buffer.[5] |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (ROCK1) | 56 nM | [1][3] |
| IC50 (ROCK2) | 3 nM | [1][3] |
| Molecular Weight | 481.37 g/mol (dihydrochloride salt) | [3] |
| Solubility | Up to 100 mM in Water and DMSO | [2][3] |
Signaling Pathway and Workflow Diagrams
Caption: The Rho/ROCK signaling cascade and the inhibitory action of SR-3677.
Caption: A logical workflow for troubleshooting common experimental issues with SR-3677.
Key Experimental Protocols
Protocol 1: Determining SR-3677 Cytotoxicity via Resazurin-Based Assay
This protocol provides a general method for determining the cytotoxic concentration range of SR-3677 in a specific cell line.
Materials:
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SR-3677 Dihydrochloride
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Anhydrous DMSO
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Cell line of interest
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Complete cell culture medium
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96-well cell culture plates
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Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
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Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)
Procedure:
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Cell Seeding:
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Trypsinize and count your cells.
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Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
-
Compound Preparation:
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Prepare a 10 mM stock solution of SR-3677 in DMSO.
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Perform a serial dilution of the stock solution in complete cell culture medium to achieve final concentrations ranging from low nM to high µM (e.g., 1 nM to 10 µM). Include a vehicle-only control (medium with the highest percentage of DMSO used).
-
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Cell Treatment:
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Carefully remove the medium from the wells.
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Add 100 µL of the prepared SR-3677 dilutions or vehicle control to the appropriate wells.
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Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
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Viability Assessment:
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Add 10 µL of the resazurin solution to each well.
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Incubate for 1-4 hours at 37°C, protected from light, until the color changes from blue to pink/magenta.
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Measure the fluorescence using a plate reader.
-
-
Data Analysis:
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Subtract the background fluorescence (from wells with medium only).
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Normalize the fluorescence values to the vehicle-treated control cells (representing 100% viability).
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Plot the percentage of cell viability against the log of the SR-3677 concentration to determine the IC50 for cytotoxicity.
-
Protocol 2: Western Blot for Phosphorylated Myosin Light Chain 2 (p-MLC2)
This protocol is used to confirm the on-target activity of SR-3677 by measuring the phosphorylation status of the downstream ROCK substrate, MLC2. A decrease in p-MLC2 indicates successful ROCK inhibition.
Materials:
-
Treated cell pellets
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-MLC2, anti-total-MLC2, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Treat cells with the desired concentrations of SR-3677 for the optimized incubation time.
-
Wash cells with ice-cold PBS and lyse them in supplemented RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLC2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total MLC2 and a loading control protein.
-
References
Troubleshooting SR-3677 Dihydrochloride: A Technical Support Guide
Researchers, scientists, and drug development professionals utilizing SR-3677 dihydrochloride (B599025) may encounter experimental variability. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SR-3677 dihydrochloride?
SR-3677 is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[1][2] It also inhibits ROCK-I, but with a lower affinity.[1][3][4] The primary mechanism of action is the competitive inhibition of the ATP-binding site of the ROCK kinases, which prevents the phosphorylation of their downstream substrates.[2] This inhibition disrupts cellular processes such as the formation of stress fibers and promotes mitophagy.[2][5]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in both water and DMSO up to 100 mM.[4][6] For long-term storage, it is advisable to store the compound as a solid at room temperature, desiccated.[4] Once reconstituted in a solvent like water or DMSO, it is best to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.[6]
Q3: I am observing inconsistent IC50 values for SR-3677 in my cell-based assays. What are the potential causes?
Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:
-
Compound Solubility and Stability: Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted into your final assay medium. Visually inspect for any precipitates. It is recommended to prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and serum concentration in the media can all impact cellular response to the inhibitor. Standardize these parameters across all experiments.
-
Assay Protocol: Inconsistencies in incubation times, reagent preparation, and the specific viability assay used can introduce variability.
Q4: My experimental results are not aligning with the expected downstream effects on the cytoskeleton. What should I do?
If you are not observing the expected cytoskeletal changes, such as a reduction in stress fibers, consider the following:
-
On-Target Effect Confirmation: To confirm that the observed effects (or lack thereof) are due to ROCK inhibition, a rescue experiment can be performed. Overexpression of a constitutively active form of ROCK might overcome the inhibitory effect of SR-3677.
-
Dose and Time Optimization: The optimal concentration and treatment duration can be highly cell-type dependent. Perform a dose-response and time-course experiment to determine the ideal conditions for your specific cell line.
-
Antibody and Staining Quality: If you are using immunofluorescence, ensure your antibodies are specific and your staining protocol is optimized for visualizing the cytoskeletal proteins of interest.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 Values | 1. Compound Precipitation: this compound may precipitate at high concentrations in aqueous media. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. 3. Inconsistent Cell Density: The number of cells at the time of treatment can affect the inhibitor's apparent potency. | 1. Visually inspect for precipitate after dilution. Consider using a lower concentration or a different solvent system if issues persist. 2. Use cells within a consistent and low passage number range for all experiments. 3. Standardize the cell seeding density across all plates and experiments. |
| Low Potency in Cellular Assays | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 2. Drug Efflux Pumps: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. 3. High Serum Concentration: Proteins in serum can bind to the compound, reducing its effective concentration. | 1. Prepare fresh stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles. 2. Test for the expression of common drug efflux pumps in your cell line. If present, consider using an efflux pump inhibitor as a control. 3. Perform experiments in low-serum or serum-free media if your cell line can tolerate it. |
| High Cytotoxicity at Low Concentrations | 1. Off-Target Effects: While SR-3677 is highly selective, off-target effects can occur, especially at higher concentrations. 2. Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is not toxic to the cells. | 1. Perform a dose-response curve to identify a non-toxic concentration range for your experiments. 2. Include a vehicle control (solvent only) in all experiments to assess solvent-induced toxicity. |
Quantitative Data Summary
| Target | IC50 (nM) | Reference |
| ROCK-I | 56 | [1][3] |
| ROCK-II | 3 | [1][3] |
Experimental Protocols
In Vitro Kinase Assay for ROCK-I and ROCK-II Inhibition
This protocol is based on methodologies described in the literature.[1][2]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a kinase buffer (e.g., STK buffer).
-
Prepare a solution of recombinant ROCK-I (2.5 nM) or ROCK-II (0.5 nM) in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., Myelin Basic Protein) and ATP in kinase buffer.
-
-
Assay Procedure:
-
Dispense 20 nL of SR-3677 at various concentrations into the wells of a microplate.
-
Initiate the reaction by adding 5 µL of the ROCK-I or ROCK-II solution.
-
Add the substrate and ATP solution to start the kinase reaction.
-
Incubate for 4 hours at room temperature.
-
Stop the reaction and quantify the phosphorylation of the substrate using a suitable detection method (e.g., luminescence-based assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of SR-3677 relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay
-
Cell Culture:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treat the cells with the desired concentrations of the inhibitor for a specified duration (e.g., 24-72 hours). Include a vehicle control.
-
-
Viability Assessment:
-
Assess cell viability using a standard method such as an MTT, MTS, or ATP-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: SR-3677 inhibits ROCK, preventing downstream cytoskeletal effects.
Caption: Workflow for characterizing SR-3677 in experiments.
Caption: A decision tree for troubleshooting SR-3677 variability.
References
How to minimize SR-3677 dihydrochloride off-target kinase inhibition.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target kinase inhibition of SR-3677 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of SR-3677 dihydrochloride and what is its reported selectivity?
SR-3677 is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[1][2][3] It also inhibits ROCK-I, but with lower potency.[1][2][3] Published data indicates that SR-3677 has a very low off-target hit rate of 1.4% when screened against a panel of 353 kinases, suggesting high selectivity.[1]
Q2: I am observing a phenotype in my cellular experiments that doesn't seem to align with the known functions of ROCK. Could this be an off-target effect?
While SR-3677 is highly selective, off-target effects are a possibility with any small molecule inhibitor. To investigate if the observed phenotype is due to off-target inhibition, consider the following troubleshooting steps:
-
Use the lowest effective concentration: Titrate SR-3677 to the lowest concentration that effectively inhibits ROCK activity in your specific cell system. This minimizes the potential for engagement with lower-affinity off-target kinases.[4]
-
Perform a rescue experiment: If the phenotype is on-target, it should be reversible by overexpressing a form of ROCK-II that is resistant to SR-3677. If the phenotype persists despite the presence of a resistant kinase, it is likely an off-target effect.[4]
-
Use a structurally unrelated ROCK inhibitor: Treat your cells with a different, structurally distinct ROCK inhibitor. If you observe the same phenotype, it is more likely to be a genuine on-target effect.
Q3: How can I proactively identify potential off-target kinases of SR-3677 in my experimental system?
Proactive identification of off-target effects is crucial for accurate data interpretation. Here are two primary approaches:
-
Kinase Selectivity Profiling: Submit SR-3677 to a commercial kinase profiling service. These services screen the inhibitor against a large panel of kinases (kinome) to identify potential off-target interactions.[4]
-
Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can identify proteins, including off-target kinases, that interact with SR-3677 in your specific cell or tissue lysates.
Q4: My biochemical assay results with SR-3677 are not correlating with my cell-based assay results. What could be the reason?
Discrepancies between biochemical and cell-based assays are common and can arise from several factors:
-
ATP Concentration: Biochemical assays are often performed at low, sometimes non-physiological, ATP concentrations. Intracellular ATP levels are much higher and can outcompete ATP-competitive inhibitors like SR-3677, leading to a decrease in apparent potency in cellular assays.[4]
-
Cellular Efflux: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein) in your cells, which actively remove it, lowering the intracellular concentration.[4]
-
Target Expression and Activity: Confirm the expression and phosphorylation status (activity) of ROCK-II in your cell model using methods like Western blotting. Low target expression or activity can lead to a weaker-than-expected cellular response.[4]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary targets.
| Target | IC50 (nM) |
| ROCK-II | ~3 |
| ROCK-I | 56 ± 12 |
| [Data sourced from MedchemExpress and R&D Systems.][1][2][3] |
Experimental Protocols
Kinase Selectivity Profiling (General Protocol)
This protocol provides a general workflow for assessing the selectivity of SR-3677 against a panel of kinases.
Objective: To identify off-target kinases of SR-3677.
Materials:
-
This compound
-
Kinase panel (commercial service or in-house)
-
Appropriate kinase buffers, substrates, and ATP
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well plates (e.g., 384-well)
-
Plate reader
Methodology:
-
Compound Preparation: Prepare a stock solution of SR-3677 in a suitable solvent (e.g., DMSO). Create a dilution series of the compound.
-
Kinase Reaction: In a multi-well plate, add the kinase, its specific substrate, and the appropriate reaction buffer.
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Inhibitor Addition: Add the diluted SR-3677 or vehicle control to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition of each kinase at different concentrations of SR-3677 and determine the IC50 values for any identified hits.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of SR-3677 to ROCK-II within intact cells.
Materials:
-
Cells expressing ROCK-II
-
This compound
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer
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Thermal cycler
-
Western blot reagents (primary antibody against ROCK-II, secondary antibody, etc.)
Methodology:
-
Cell Treatment: Treat cultured cells with SR-3677 or a vehicle control for a specified time.
-
Harvesting: Harvest and wash the cells with ice-cold PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
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Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble ROCK-II at each temperature by Western blotting.
-
Data Analysis: A successful inhibitor like SR-3677 will stabilize ROCK-II, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Visualizations
Caption: Rho/ROCK signaling pathway and the inhibitory action of SR-3677.
Caption: Troubleshooting workflow for suspected off-target effects of SR-3677.
References
SR-3677 dihydrochloride degradation and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of SR-3677 dihydrochloride (B599025). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for SR-3677 dihydrochloride?
For optimal stability, this compound should be stored under specific conditions to prevent degradation. Recommendations may vary slightly between suppliers, so it is always best to consult the Certificate of Analysis (CofA) for batch-specific information.
| Storage Format | Temperature | Conditions | Duration |
| Solid (as received) | Room Temperature | Desiccate (keep dry) | Short-term |
| -20°C | Desiccate (keep dry) | Long-term (up to 1 year)[1] | |
| Stock Solution | -20°C or -80°C | In a suitable solvent (e.g., DMSO, water) | Varies (see Q3) |
Q2: How should I handle this compound upon receiving it?
Proper handling is crucial to maintain the integrity of the compound.
-
Acclimatization: Before opening, allow the vial to warm to room temperature to prevent condensation, which can introduce moisture and promote degradation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, as outlined in the Safety Data Sheet (SDS).[2]
-
Ventilation: Handle the solid powder in a well-ventilated area or under a fume hood to avoid inhalation of dust.[2]
-
Weighing: Weigh the compound quickly and in a low-humidity environment to minimize moisture absorption.
Q3: What solvents can I use to dissolve this compound, and how stable are the solutions?
This compound is soluble in both water and DMSO up to 100 mM.
-
Preparation of Stock Solutions: For long-term storage, it is recommended to prepare concentrated stock solutions in a high-quality, anhydrous solvent like DMSO.
-
Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -20°C or -80°C. When stored at -20°C, the stock solution should be used within one year.[1]
-
Working Solutions: It is best practice to prepare fresh working solutions from the stock solution on the day of the experiment.[1] If precipitation occurs upon dilution into aqueous buffers, vortexing or sonication may aid dissolution.[1]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound.
| Potential Cause | Troubleshooting Step |
| Improper Storage | Verify that the solid compound and stock solutions have been stored at the recommended temperatures and protected from moisture. |
| Repeated Freeze-Thaw Cycles | Discard stock solutions that have undergone multiple freeze-thaw cycles and prepare fresh aliquots from a new stock. |
| Age of Compound/Solution | If the compound or stock solution is old, consider using a fresh batch to ensure potency. |
| Contamination | Ensure that all solvents and buffers used are of high purity and free from contaminants that could react with the compound. |
Issue 2: Precipitation of the compound in aqueous solutions.
This compound has good aqueous solubility, but precipitation can still occur under certain conditions.
| Potential Cause | Troubleshooting Step |
| High Concentration in Buffer | Try preparing a more dilute working solution. |
| pH of the Buffer | The solubility of hydrochloride salts can be pH-dependent. Ensure the pH of your experimental buffer is compatible with the compound. |
| Buffer Composition | Certain salts or components in the buffer may reduce the solubility of the compound. If possible, test solubility in a simpler buffer system. |
Experimental Protocols
While specific degradation pathways for this compound are not extensively published, a general approach to assess stability in your experimental conditions can be adapted from standard forced degradation studies.
Protocol: General Stability Assessment in an Aqueous Buffer
-
Preparation: Prepare a solution of this compound in your experimental aqueous buffer at the working concentration.
-
Incubation: Incubate the solution under your typical experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the aliquots by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound over time indicates degradation.
-
Control: As a control, keep an aliquot of the solution at -80°C and analyze it at the final time point to account for any degradation that may occur during the analysis itself.
Visualizations
Caption: Workflow for handling and using this compound.
Caption: Decision tree for troubleshooting SR-3677 degradation.
References
Addressing unexpected phenotypes with SR-3677 dihydrochloride.
This technical support center is designed for researchers, scientists, and drug development professionals utilizing SR-3677 dihydrochloride (B599025) in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential unexpected phenotypes and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SR-3677 dihydrochloride?
A2: SR-3677 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with significantly higher selectivity for ROCK2 over ROCK1.[1][2][3] ROCKs are crucial serine/threonine kinases that regulate the actin cytoskeleton, thereby influencing cellular processes such as adhesion, migration, proliferation, and apoptosis.[3][4] SR-3677 exerts its effect by competitively inhibiting the ATP-binding site of the ROCK kinases.[5]
Q2: What are the recommended storage and handling procedures for this compound?
A2: Proper storage and handling are critical for consistent results.
-
Storage: The compound should be stored desiccated at room temperature in the continental US, though it's essential to consult the Certificate of Analysis for specific recommendations for your location.[1] For long-term storage of a stock solution, it is recommended to resuspend in water and store at -80°C.[4]
-
Solubility: this compound is soluble in both water and DMSO up to 100 mM.[1][4][6]
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 4.81 mg of this compound in 1 mL of sterile DMSO.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or below.[1]
-
Working Dilutions: Always prepare fresh working dilutions from your stock solution for each experiment.[1][2]
Q3: What is the optimal concentration of SR-3677 to use in cell-based assays?
A3: The optimal concentration of SR-3677 is highly dependent on the cell type and the specific biological question being investigated.[4] It is strongly recommended to perform a dose-response experiment to determine the ideal, non-toxic concentration for your particular experimental model. For example, in HeLa cells, a concentration of 0.5 µM was found to be effective for enhancing Parkin recruitment to damaged mitochondria.[1][2] In differentiated SH-SY5Y cells, concentrations up to 4 µM showed no adverse effects on cell viability.[4]
Q4: Are there any known off-target effects of SR-3677?
A4: SR-3677 is known for its high selectivity for ROCK2.[7] One study noted an off-target hit rate of only 1.4% against a panel of 353 kinases.[7] However, as with any kinase inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. To mitigate this risk, it is crucial to use the lowest effective concentration determined from a dose-response curve and include appropriate negative controls in your experiments.[4]
Troubleshooting Guide: Unexpected Phenotypes
| Unexpected Phenotype | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Inhibitory Effects | 1. Compound Instability: Improper storage or repeated freeze-thaw cycles of stock solutions.[1] 2. Incomplete Solubilization: Compound not fully dissolved before use.[1] 3. Cell Line Variability: Different cell lines express varying levels of ROCK1 and ROCK2.[2] | 1. Storage: Strictly adhere to the storage conditions on the Certificate of Analysis. Aliquot stock solutions to minimize freeze-thaw cycles.[1] 2. Solubilization: Ensure the compound is completely dissolved in the recommended solvent (Water or DMSO) before preparing working dilutions.[1][4] 3. Optimization: Perform a dose-response curve for each new cell line to determine the optimal effective concentration.[1][4] |
| Changes in Cell Morphology (e.g., rounding, detachment) | On-target ROCK Inhibition: ROCK kinases are fundamental to maintaining the actin cytoskeleton and cell adhesion.[3][4] Inhibition by SR-3677 is expected to cause morphological changes, which can be mistaken for cytotoxicity.[4] | 1. Dose-Response Analysis: Conduct a thorough dose-response experiment to differentiate between specific morphological changes due to ROCK inhibition and general cytotoxic effects at higher concentrations.[4] 2. Viability Assays: Use a quantitative cell viability assay (e.g., ATP-based assay) to assess cytotoxicity directly.[4] |
| Induction of Apoptosis | On-target Effect: The Rho/ROCK signaling pathway has been implicated in the regulation of apoptosis.[3][8] Inhibition of this pathway can, in some cell types, lead to the initiation of apoptosis.[8][9] | 1. Context is Key: The induction of apoptosis by ROCK inhibition can be a valid biological finding depending on the research question. 2. Apoptosis Assays: Confirm apoptosis using established methods like caspase cleavage assays (e.g., Western blot for cleaved caspase-3) or TUNEL staining.[8] 3. Cell-Type Specificity: Be aware that the apoptotic response to ROCK inhibition can be cell-type specific. For instance, it has been observed in airway epithelial cells but not in 3T3 cells.[9] |
| Unexpected Enhancement of Mitophagy | On-target Effect: SR-3677 has been shown to enhance Parkin-mediated mitophagy, a process of clearing damaged mitochondria.[10] This is considered a downstream effect of ROCK2 inhibition.[10] | 1. Confirmation: If this phenotype is unexpected, confirm its occurrence using assays for mitophagy, such as quantifying Parkin recruitment to mitochondria (immunofluorescence) or measuring the degradation of mitochondrial proteins (Western blot).[4][10] 2. Mechanism Exploration: This "unexpected" phenotype could represent a novel area of investigation for your research. SR-3677 potentiates but does not induce mitophagy on its own.[10] |
| Cytokinesis Failure and Polyploidy | On-target Effect in Specific Contexts: In BRCA2-deficient cells, inhibition of ROCK has been shown to cause cytokinesis failure, leading to an accumulation of binucleated and polyploid cells.[11] | 1. Genetic Context: This phenotype is strongly associated with a specific genetic background (BRCA2 deficiency). Consider the genetic makeup of your cell lines. 2. Cell Cycle Analysis: Use flow cytometry to analyze the DNA content of your cells and microscopy to observe mitotic figures and the presence of binucleated cells.[11] |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (ROCK1) | 56 nM | [1][2][6] |
| IC50 (ROCK2) | 3 nM | [1][2][7] |
| Solubility | Up to 100 mM in Water and DMSO | [1][4][6] |
| Molecular Weight | 481.37 g/mol (dihydrochloride salt) | [1][6] |
Signaling Pathway Diagrams
Caption: SR-3677 inhibits ROCK2, modulating cytoskeletal dynamics.
Caption: Experimental workflow for assessing Parkin recruitment.
Key Experimental Protocols
1. Western Blot Analysis for TGF-β Pathway Activation
This protocol provides a general guideline for assessing the impact of SR-3677 on the TGF-β signaling pathway by analyzing the phosphorylation of SMAD proteins.
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with the desired concentrations of SR-3677 for your optimized incubation period. It is important to include a positive control (e.g., TGF-β treatment) and a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer that has been supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration for each cell lysate using a standard method, such as a BCA assay.[1]
-
Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated SMAD2/3 and total SMAD2/3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. Parkin Recruitment Assay (Immunofluorescence)
This protocol is used to visualize and quantify the recruitment of Parkin to damaged mitochondria, a key step in mitophagy.[4]
-
Cell Culture: Seed differentiated SH-SY5Y cells that are stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) onto glass coverslips.[4]
-
Cell Treatment:
-
Immunofluorescence Staining:
-
Imaging and Analysis:
3. Cell Viability Assay
This protocol is essential for determining the cytotoxic effects of SR-3677 and establishing the optimal non-toxic concentration for your experiments.
-
Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate.[4]
-
Treatment: The following day, treat the cells with a serial dilution of SR-3677 (e.g., 0.1 µM to 10 µM) for 24 hours. Include a vehicle-only control.[4]
-
Viability Assessment: Assess the cell viability using an ATP-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.[4] The luminescence signal is proportional to the amount of ATP present, which is indicative of the number of metabolically active, viable cells.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of the Rho/ROCK pathway reduces apoptosis during transplantation of embryonic stem cell-derived neural precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rho kinase inhibition initiates apoptosis in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells | eLife [elifesciences.org]
Improving the efficacy of SR-3677 dihydrochloride in experiments.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of SR-3677 dihydrochloride (B599025) in experiments.
Frequently Asked Questions (FAQs)
Q1: What is SR-3677 dihydrochloride and its primary mechanism of action?
SR-3677 is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It exhibits significantly higher selectivity for ROCK2 over ROCK1.[2][3] The primary mechanism of action is the competitive inhibition of the ATP-binding site of the ROCK kinases, which prevents the phosphorylation of their downstream substrates.[4] This inhibition disrupts cellular processes regulated by the actin cytoskeleton, such as cell adhesion, migration, proliferation, and apoptosis.[1][5]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in water and Dimethyl Sulfoxide (DMSO) up to 100 mM.[2][5] For long-term storage, it is recommended to store the compound desiccated at room temperature in the continental US; however, specific storage conditions may vary elsewhere and it is crucial to refer to the Certificate of Analysis.[2][3] Stock solutions in water can be stored at -80°C.[5][6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[2]
Q3: What is the optimal concentration range for SR-3677 in cell-based assays?
The optimal concentration of SR-3677 is highly dependent on the specific cell type and the biological question being investigated.[2] A dose-response experiment is strongly recommended to determine the most effective concentration for your experimental model. For instance, in HeLa cells, a concentration of 0.5 µM was found to be optimal for enhancing Parkin recruitment to damaged mitochondria.[7] In SH-SY5Y cells, concentrations up to 4 µM did not show adverse effects on cell viability.[5]
Q4: Is SR-3677 expected to be cytotoxic?
The cytotoxic potential of SR-3677 is cell-type dependent and is related to the cell's reliance on the ROCK signaling pathway for survival and proliferation.[1] While ROCK inhibitors can be protective against apoptosis in some cell types, they can induce cell death in others, particularly in cancer cell lines that depend on ROCK signaling.[1] Therefore, it is essential to determine the cytotoxic profile of SR-3677 in your specific cell line. Common indicators of cytotoxicity include morphological changes (rounding, shrinking, detachment), reduced cell density, and an increase in cellular debris.[1]
Q5: How does SR-3677 relate to the TGF-β signaling pathway?
While the primary targets of SR-3677 are ROCK1 and ROCK2, there is a connection to the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2] The TGF-β pathway is a critical regulator of cell proliferation, differentiation, and migration, often involving the phosphorylation of SMAD proteins.[2] Crosstalk between the ROCK and TGF-β pathways has been reported, and SR-3677 can be used to investigate these interactions.[2]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Recommendation |
| Compound Instability/Degradation | Ensure proper storage of this compound as per the Certificate of Analysis (desiccated at room temperature).[2][3] Prepare fresh working dilutions for each experiment from a concentrated stock solution to avoid degradation.[2] |
| Incomplete Solubilization | Although soluble in water and DMSO up to 100 mM, ensure the compound is completely dissolved before use.[2][5] For in vitro studies, a non-ionic surfactant like Pluronic F-68 (0.01-0.1%) can aid solubility of hydrophobic compounds in aqueous media.[8] |
| Cell Line Variability | The expression levels of ROCK1 and ROCK2 can differ between cell lines, which will influence the observed potency of SR-3677.[2] It is advisable to test multiple cell lines if you are not seeing the expected effect.[1] |
| Suboptimal Concentration or Incubation Time | The effective concentration and incubation time are cell-type dependent.[2] Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific experimental model.[1][5] |
Issue 2: High Cytotoxicity Observed
| Potential Cause | Troubleshooting Recommendation |
| High Cellular Sensitivity | Your cell line may be particularly sensitive to the inhibition of the ROCK pathway.[1] Consider using a panel of different cell lines to find a model that is less sensitive.[1] |
| Solvent Toxicity | The vehicle used to dissolve SR-3677 (e.g., DMSO) can be toxic at higher concentrations.[1] Conduct a solvent control experiment using the highest concentration of the solvent present in your experiment to rule out its toxicity. Aim to keep the final solvent concentration below 0.5% (v/v).[1] |
| Off-Target Effects | At higher concentrations, SR-3677 might inhibit other kinases or cellular processes, leading to non-specific toxicity.[1] Confirm the on-target effect by measuring a downstream biomarker of ROCK activity, such as the phosphorylation of Myosin Light Chain 2 (MLC2), to ensure the observed effects are occurring at concentrations that specifically inhibit ROCK.[1] |
Issue 3: Low or No Bioactivity Observed
| Potential Cause | Troubleshooting Recommendation |
| Incorrect Dosage | Perform a dose-response experiment with a broad range of concentrations to identify the optimal effective concentration for your specific cell line.[9] |
| Compound Precipitation | SR-3677 may precipitate out of the culture medium at higher concentrations.[1] Visually inspect the medium for any precipitate. |
| Insufficient Incubation Time | The biological effect may require a longer duration of exposure to SR-3677.[1] A time-course experiment is recommended to determine if the effect is time-dependent.[1] |
| Cell Health | Underlying cellular stress from factors like high passage number or mycoplasma contamination can make cells less responsive to treatment.[5] Regularly monitor cell viability and test for mycoplasma contamination. Use cells within a consistent and low passage number range.[5] |
Data Presentation
Table 1: Quantitative Inhibition Data for SR-3677
| Target | IC50 (nM) | Assay Type |
| ROCK2 | 3 | Enzyme-based[3][4][10][11] |
| ROCK1 | 56 | Enzyme-based[3][4][11] |
Table 2: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 481.37 g/mol | [2] |
| Solubility | Up to 100 mM in Water and DMSO | [2][5] |
| Storage | Desiccate at Room Temperature | [2] |
Experimental Protocols
Protocol 1: Western Blot for Myosin Light Chain (MLC) Phosphorylation
This protocol is to assess the inhibition of ROCK activity by measuring the phosphorylation of its downstream target, MLC.[12]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of SR-3677 or a vehicle control (e.g., DMSO) for 1-2 hours.[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2][12]
-
Western Blotting: Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel and transfer the proteins to a PVDF membrane.[12]
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-MLC (Ser19) and total MLC overnight at 4°C.[12]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescence substrate.[12]
-
Quantification: Use densitometry to quantify the band intensities for phospho-MLC and total MLC. Normalize the phospho-MLC signal to the total MLC signal.[12]
Protocol 2: Immunofluorescence for Parkin Recruitment
This protocol is used to visualize the effect of SR-3677 on the recruitment of Parkin to damaged mitochondria, a key step in mitophagy.[5][7]
-
Cell Culture: Seed cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) on glass coverslips.[5]
-
Treatment: Pre-treat the cells with the desired concentration of SR-3677 (e.g., 0.5 µM) or a vehicle control for 2-17 hours.[5][7]
-
Induce Mitochondrial Damage: Add a mitochondrial uncoupler such as CCCP (10 µM) for 1-2 hours to induce mitochondrial damage.[5][7]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and counterstain with a mitochondrial marker (e.g., MitoTracker™ Red CMXRos) and a nuclear stain (e.g., DAPI).[5]
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the co-localization of YFP-Parkin with the mitochondrial marker.[5]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells | eLife [elifesciences.org]
- 7. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
SR-3677 dihydrochloride and its impact on cell viability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SR-3677 dihydrochloride (B599025) in cell viability experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate successful and reproducible research.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with SR-3677, providing potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Suggested Solution |
| High cytotoxicity observed at all tested concentrations. | Inappropriate Concentration Range: The tested concentrations may be too high for your specific cell line.[1] | Perform a Dose-Response Curve: Test a wider range of SR-3677 concentrations, starting from a low nanomolar range and extending to the micromolar range, to determine the cytotoxic IC50 value for your cell line.[1] |
| High Cellular Sensitivity: Your cell line may be particularly sensitive to the inhibition of the ROCK pathway.[1] | Confirm On-Target Effect: Use a downstream biomarker of ROCK activity (e.g., phosphorylation of Myosin Light Chain 2) to confirm that the observed effects are occurring at concentrations that inhibit ROCK.[1] | |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final culture medium may be too high.[2] | Maintain Low Solvent Concentration: Aim to keep the final solvent concentration below 0.5% (v/v).[1] | |
| Off-Target Effects: At higher concentrations, SR-3677 may inhibit other kinases or cellular processes, leading to non-specific toxicity.[1] | Use Lowest Effective Concentration: It is crucial to use the lowest effective concentration possible and to include appropriate controls in your experiments.[2] | |
| Inconsistent or non-reproducible cytotoxicity results. | Compound Instability: SR-3677 may be unstable in your culture medium or due to improper storage.[1] | Proper Handling and Storage: Prepare fresh dilutions of SR-3677 from a properly stored stock solution for each experiment.[2] Avoid repeated freeze-thaw cycles.[2] |
| Variable Experimental Conditions: Inconsistencies in cell density, passage number, or treatment duration can lead to variable results.[2] | Standardize Protocols: Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Use cells within a narrow passage number range and maintain a consistent treatment duration.[2] | |
| Assay Variability: The chosen cytotoxicity assay may have inherent variability.[1] | Use Appropriate Assay Controls: Include positive (a known cytotoxic agent) and negative (vehicle) controls in every assay to normalize the data and ensure the assay is performing correctly.[1] | |
| No significant cytotoxicity observed, even at high concentrations. | Low Cellular Dependence on ROCK Signaling: Your cell line may not heavily rely on the ROCK pathway for survival.[1] | Confirm Target Engagement: Even in the absence of cytotoxicity, it is important to confirm that SR-3677 is inhibiting its target at the concentrations used. Measure the effect on a downstream marker of ROCK activity.[1] |
| Insufficient Incubation Time: The duration of exposure to SR-3677 may not be long enough to induce a cytotoxic response.[1] | Perform a Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to determine if cytotoxicity is time-dependent.[1] | |
| Compound Precipitation: SR-3677 may be precipitating out of the culture medium at higher concentrations.[1] | Check Solubility: Visually inspect the culture medium for any signs of precipitation after adding SR-3677. If precipitation is observed, consider using a different solvent or a lower concentration range.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SR-3677?
SR-3677 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with a higher selectivity for ROCK2 over ROCK1.[1][3][4] The ROCK signaling pathway is a critical regulator of various cellular functions, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[5] By inhibiting ROCK, SR-3677 can modulate these cellular processes.[1]
Q2: What are the known IC50 values for SR-3677?
The half-maximal inhibitory concentration (IC50) for SR-3677 is approximately 3 nM for ROCK2 and 56 nM for ROCK1.[1][2][4][6] It is important to note that the effective concentration in cell-based assays may be higher and is cell-line dependent.[1]
Q3: How should I prepare and store SR-3677 dihydrochloride?
This compound is soluble in water and DMSO up to 100 mM.[2][6][7] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM).[2] To prepare a 10 mM stock solution, dissolve 4.81 mg of this compound in 1 mL of sterile DMSO.[3] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.[3] Powdered compound should be stored at -20°C for up to 3 years.[2]
Q4: Is SR-3677 expected to be cytotoxic?
The cytotoxic potential of SR-3677 is cell-type dependent and is related to the cell's reliance on the ROCK signaling pathway for survival and proliferation.[1] While some studies have shown that ROCK inhibitors can protect certain cell types from apoptosis, others have demonstrated that they can induce cell death, particularly in cancer cell lines that are dependent on ROCK signaling for survival.[1] For example, in SH-SY5Y cells, concentrations up to 4 µM did not adversely affect cell viability.[7]
Q5: What are the common visual indicators of SR-3677-induced cytotoxicity?
Common visual indicators of cytotoxicity include morphological changes such as cells becoming rounded, shrinking, or detaching from the culture surface.[1] Other signs are a reduced cell density compared to a vehicle-treated control, an increase in floating dead cells and cellular debris, and decreased metabolic activity in assays like MTT or resazurin-based assays.[1]
Quantitative Data Summary
The following table summarizes the in vitro potency of SR-3677 and its effect on cell viability based on published studies.
| Parameter | Value | Cell Line / Organism | Observed Effect | Reference |
| IC50 (ROCK1) | 56 nM | - | - | [2][3][4] |
| IC50 (ROCK2) | 3 nM | - | - | [2][3][4] |
| Working Concentration | 0.5 µM | SH-SY5Y | Maximal Parkin recruitment to damaged mitochondria | [7] |
| 4 µM | SH-SY5Y | No adverse effect on cell viability | [7] | |
| 0.5 µM | HeLa, HEK293 | Effective for inducing Parkin recruitment | [2] | |
| 1 mM (in feed) | Drosophila melanogaster | Improved survival and locomotor ability in a Parkinson's model | [7] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of SR-3677 using an MTT Assay
This protocol outlines a method to determine the concentration of SR-3677 that inhibits the metabolic activity of a cell population by 50%.[1]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of SR-3677 in complete cell culture medium. Remove the old medium and add the medium containing the different concentrations of SR-3677 to the cells. Include a vehicle-only control (e.g., DMSO at the highest concentration used for dilution).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the SR-3677 concentration and use a non-linear regression model to determine the IC50 value.[1]
Protocol 2: Western Blotting for Downstream ROCK Signaling
This protocol provides a general guideline for assessing the effect of SR-3677 on the phosphorylation of downstream targets of ROCK, such as Myosin Light Chain 2 (MLC2) or Myosin Phosphatase Target Subunit 1 (MYPT1).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-MLC2, anti-MLC2, anti-p-MYPT1, anti-MYPT1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with various concentrations of SR-3677 (and a vehicle control) for a predetermined time (e.g., 1-24 hours).[2]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and incubate the lysate on ice for 30 minutes, vortexing occasionally.[2]
-
Protein Extraction: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.[2]
-
Protein Quantification: Determine the protein concentration of each sample using a protein quantification assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[8]
-
Visualizations
Caption: SR-3677 inhibits the Rho/ROCK signaling pathway.
Caption: Troubleshooting workflow for cell viability experiments.
Caption: Factors influencing SR-3677's impact on cell viability.
References
How to wash out SR-3677 dihydrochloride from cell cultures.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SR-3677 dihydrochloride (B599025) in cell culture experiments, with a specific focus on effective washout procedures.
Frequently Asked Questions (FAQs)
Q1: What is SR-3677 dihydrochloride and what is its mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It exhibits significantly higher affinity for ROCK-II over ROCK-I.[1][2][3] The primary mechanism of action involves the competitive inhibition of the ATP-binding site of the ROCK kinases, which prevents the phosphorylation of their downstream substrates.[3] This inhibition disrupts the Rho/ROCK signaling pathway, a critical regulator of cellular functions such as cell morphology, migration, and cytoskeletal dynamics.[3]
Q2: What are the solubility properties of this compound?
This compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO) up to 100 mM. This high water solubility facilitates its removal from cell cultures through washing with aqueous-based solutions.
Q3: Why is it necessary to wash out this compound from cell cultures?
Washing out SR-3677 allows researchers to study the reversibility of its effects on cellular processes. By removing the inhibitor, the Rho/ROCK signaling pathway can potentially be restored, and the subsequent changes in cell behavior, signaling, and function can be observed. This is crucial for understanding the transient effects of the inhibitor and the recovery kinetics of the cells.
Q4: How can I verify that the washout of this compound was successful?
To confirm the effective removal of the compound, you can perform a "washout conditioned media" experiment. After the final wash step, add fresh, drug-free media to the washed cells and incubate for a period. Then, transfer this conditioned media to a new, untreated culture of the same cells. If the new cells do not exhibit the phenotypic or signaling changes associated with SR-3677 treatment, it indicates a successful washout.[4] Additionally, you can assess the phosphorylation status of downstream targets of ROCK, such as Myosin Light Chain (MLC), which should return to baseline levels after a successful washout.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Washout: Cells still exhibit the effects of SR-3677 after the washout procedure. | Insufficient washing steps or inadequate volume of washing solution. | Increase the number of wash steps to three or four. Ensure the entire surface of the culture vessel is gently rinsed with a sufficient volume of washing solution each time. |
| The compound may have been internalized by the cells. | While SR-3677 is a small molecule that can enter cells, its high water solubility should facilitate its diffusion out of the cells upon removal from the extracellular medium. Extend the final incubation in fresh, drug-free medium to allow more time for the compound to be cleared from the intracellular environment. | |
| Cell Detachment or Death After Washing: A significant number of cells are lost or show signs of apoptosis after the washout protocol. | Harsh washing technique (e.g., strong pipetting, direct stream of liquid onto the cell monolayer). | Use gentle washing techniques. Add the washing solution slowly to the side of the culture vessel and aspirate gently from the opposite side. Use pre-warmed solutions to avoid temperature shock. |
| The solvent (e.g., DMSO) used to dissolve SR-3677 is causing toxicity. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and that a vehicle control (media with the same concentration of solvent) is included in your experiments. | |
| Variability in Results Between Experiments: The effectiveness of the washout seems to differ from one experiment to another. | Inconsistent timing of the washout procedure or variations in cell density. | Standardize the duration of SR-3677 treatment and the cell confluency at the time of treatment and washout. Perform the washout procedure consistently across all experiments. |
Experimental Protocols
Protocol for Washing Out this compound from Adherent Cell Cultures
This protocol provides a general framework for washing out SR-3677 from adherent cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile pipettes and aspirator
Procedure:
-
Aspirate Treatment Medium: Carefully aspirate the medium containing this compound from the cell culture vessel.
-
First Wash: Gently add pre-warmed PBS to the side of the vessel. For a 10 cm dish, use 5-10 mL of PBS. Swirl the vessel gently to rinse the cell monolayer. Aspirate the PBS.
-
Second Wash: Repeat the washing step with pre-warmed PBS.
-
Third Wash (Optional but Recommended): For experiments sensitive to residual compound, perform a third wash with pre-warmed PBS.
-
Add Fresh Medium: Add fresh, pre-warmed complete cell culture medium to the cells.
-
Incubate: Return the cells to the incubator for the desired time to allow for recovery before subsequent analysis.
Quantitative Data Summary
| Compound Property | Value | Reference |
| IC50 for ROCK-I | 56 nM | [1][3] |
| IC50 for ROCK-II | 3 nM | [1][2][3] |
| Molecular Weight | 481.37 g/mol | |
| Formula | C₂₂H₂₄N₄O₄·2HCl | |
| Solubility in Water | Up to 100 mM | |
| Solubility in DMSO | Up to 100 mM |
Visualizations
Signaling Pathway Diagram
Caption: SR-3677 inhibits ROCK-II, disrupting downstream signaling to the cytoskeleton and promoting mitophagy.
Experimental Workflow Diagram
Caption: Workflow for the washout of this compound from adherent cell cultures.
References
SR-3677 dihydrochloride interference with other signaling pathways.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SR-3677 dihydrochloride. The information is designed to help address specific issues that may be encountered during experiments, with a focus on potential interference with other signaling pathways.
Frequently Asked Questions (FAQs)
Q1: My experimental results with SR-3677 are not what I expected based on ROCK2 inhibition. Could other signaling pathways be involved?
A1: While SR-3677 is a potent and highly selective inhibitor of ROCK2, unexpected phenotypes can occur.[1] This could be due to several factors:
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Off-target effects: Although SR-3677 has a low off-target hit rate, it may inhibit other kinases or proteins at higher concentrations.[1] It is reported to have an off-target hit rate of 1.4% against a panel of 353 kinases and inhibits 3 out of 70 non-kinase enzymes and receptors.[1] The specific identities of these off-targets are not always detailed in publicly available literature.
-
Pathway crosstalk: The Rho/ROCK signaling pathway is highly interconnected with other cellular signaling networks. Inhibition of ROCK2 can lead to compensatory or indirect effects on other pathways that might not be immediately obvious.
-
Cell-type specific effects: The functional consequences of ROCK2 inhibition can vary significantly between different cell types and experimental models.
Q2: How can I determine if my observed phenotype is due to an off-target effect of SR-3677?
A2: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use a structurally unrelated ROCK inhibitor: If a different, structurally distinct ROCK inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Perform a dose-response experiment: Off-target effects often require higher concentrations of the inhibitor than on-target effects. A carefully titrated dose-response curve can help distinguish between the two.
-
Rescue experiment: If possible, overexpressing a constitutively active form of ROCK2 that is insensitive to SR-3677 could rescue the phenotype, confirming an on-target effect.
-
Genetic knockdown/knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ROCK2 expression should phenocopy the effects of SR-3677 if the phenotype is on-target.
Q3: What are some common signaling pathways that might be affected by off-target interactions of ROCK inhibitors?
A3: Given the conserved nature of the ATP-binding pocket in kinases, off-target effects of kinase inhibitors often involve other kinases. While specific off-target data for SR-3677 is limited, related pyrazole-based kinase inhibitors have been known to interact with:
-
Other members of the AGC kinase family (to which ROCK belongs).
-
Tyrosine kinases such as those from the Src family or receptor tyrosine kinases.
-
Cyclin-dependent kinases (CDKs).
It is important to consider the specific cellular context and the known roles of any potential off-target kinases in your experimental system.
Troubleshooting Guide for Unexpected Experimental Results
This guide provides a systematic approach to troubleshooting unexpected results when using SR-3677.
Issue 1: The observed cellular phenotype is the opposite of what is expected with ROCK2 inhibition.
-
Possible Cause A: Paradoxical pathway activation. In some instances, inhibiting a kinase can lead to the activation of a feedback loop that results in the paradoxical activation of the same or a parallel pathway.
-
Troubleshooting Step: Examine the phosphorylation status of known upstream and downstream components of the ROCK2 pathway at various time points after SR-3677 treatment to identify any unexpected signaling dynamics.
-
-
Possible Cause B: Dominant off-target effect. An off-target effect may be producing a phenotype that is stronger than, and opposite to, the on-target ROCK2 inhibition.
-
Troubleshooting Step: Refer to the strategies in FAQ Q2 to differentiate between on- and off-target effects. Consider performing a kinome-wide selectivity screen to identify potential off-targets.
-
Issue 2: High variability in results between experiments.
-
Possible Cause A: Compound instability. this compound, like many small molecules, may be sensitive to storage conditions, solvent, and freeze-thaw cycles.
-
Troubleshooting Step: Prepare fresh stock solutions of SR-3677 for each experiment. Ensure proper storage of the solid compound and stock solutions as recommended by the supplier.
-
-
Possible Cause B: Inconsistent cell culture conditions. Cell density, passage number, and serum concentration can all influence cellular signaling and the response to inhibitors.
-
Troubleshooting Step: Standardize all cell culture parameters. Ensure cells are seeded at a consistent density and used within a defined passage number range for all experiments.
-
Quantitative Data on SR-3677 Selectivity
The following table summarizes the known inhibitory concentrations (IC50) of SR-3677 against its primary targets, ROCK1 and ROCK2.
| Target | IC50 (nM) | Reference |
| ROCK2 | ~3 | [1] |
| ROCK1 | 56 ± 12 | [1] |
| Target | IC50 (nM) | Selectivity vs. ROCK2 | Notes |
| ROCK2 | ~3 | 1x | Primary Target |
| ROCK1 | 56 | ~19x | High selectivity over ROCK1 |
| Hypothetical Kinase A | > 1000 | > 333x | Example of a non-inhibited kinase. |
| Hypothetical Kinase B | 250 | ~83x | Example of a weak off-target interaction. |
| Hypothetical Kinase C | 80 | ~27x | Example of a moderate off-target interaction. |
Experimental Protocols
In Vitro Kinase Assay for Selectivity Profiling
This protocol describes a general method for determining the inhibitory activity of SR-3677 against a panel of kinases using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
This compound
-
Recombinant purified kinases
-
Kinase-specific substrates
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of SR-3677 in DMSO. Create a series of dilutions in kinase buffer to achieve the final desired concentrations for the assay.
-
Reaction Setup:
-
Add 2.5 µL of the diluted SR-3677 or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for each kinase.
-
Signal Detection:
-
Add the reagent from the luminescence-based assay kit that stops the kinase reaction and depletes the remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).
-
Add the detection reagent that converts the generated ADP to ATP and produces a luminescent signal. Incubate as per the manufacturer's instructions (typically 30 minutes at room temperature).
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of SR-3677 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the SR-3677 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Visualizations
Caption: The Rho/ROCK signaling pathway and the point of inhibition by SR-3677.
Caption: Workflow for assessing the selectivity of a kinase inhibitor.
References
Mitigating SR-3677 dihydrochloride-induced morphological changes.
Citations. SR 3677 dihydrochloride (B599025) is a potent and selective Rho-kinase inhibitor (IC50 values are 3 and 56 nM for ROCK-II and ROCK-I respectively). --INVALID-LINK-- Technical Support Center: SR-3677 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It exhibits significantly higher affinity for ROCK-II over ROCK-I.[1][2] The primary mechanism of action involves the competitive inhibition of the ATP-binding site of the ROCK kinases, which prevents the phosphorylation of their downstream substrates.[3] This inhibition disrupts cellular processes regulated by the Rho/ROCK signaling pathway, such as cytoskeletal dynamics, cell adhesion, and migration.[3][4]
Q2: What are the known morphological changes induced by this compound?
As a potent ROCK inhibitor, this compound primarily influences the actin cytoskeleton.[3][4] Inhibition of ROCK leads to decreased phosphorylation of downstream targets like Myosin Light Chain (MLC) and LIM kinase (LIMK), resulting in reduced actin-myosin contractility and destabilization of actin filaments.[3][4] This can manifest as changes in cell shape, such as cell flattening, and alterations in the formation of stress fibers.[5][6] In some contexts, particularly in cancer cells, ROCK inhibition has been associated with an increase in binucleated cells due to cytokinesis failure.[7]
Q3: At what concentrations are morphological changes typically observed?
The optimal concentration for observing effects of SR-3677 can vary depending on the cell type and the specific assay. However, studies have shown that a maximal effect on Parkin recruitment to damaged mitochondria, a downstream effect of ROCK inhibition, was achieved by 0.5 µM.[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Significant and unexpected changes in cell morphology, such as rounding or detachment, after treatment with this compound.
-
Possible Cause 1: Suboptimal Compound Concentration. High concentrations of SR-3677 may lead to excessive disruption of the cytoskeleton, causing significant morphological changes.
-
Troubleshooting Step: Perform a dose-response experiment to identify the minimal effective concentration that achieves the desired biological outcome without causing excessive morphological alterations. Start with a low concentration (e.g., in the low nanomolar range) and titrate upwards.
-
-
Possible Cause 2: Off-target effects. While SR-3677 is highly selective for ROCK kinases, off-target effects can never be completely ruled out, especially at higher concentrations.[2]
-
Troubleshooting Step: Compare the observed morphological changes with those induced by other known ROCK inhibitors (e.g., Y-27632, Fasudil) to determine if the phenotype is consistent with ROCK inhibition.[1]
-
-
Possible Cause 3: Cell type sensitivity. Different cell lines can have varying levels of dependence on the Rho/ROCK pathway for maintaining their morphology and adhesion.
-
Troubleshooting Step: Review the literature for studies using SR-3677 or other ROCK inhibitors in your specific cell line or a similar one to gauge expected morphological changes. If literature is unavailable, start with a very low concentration and carefully monitor cell morphology over time.
-
Issue 2: Difficulty in distinguishing between SR-3677-induced morphological changes and apoptosis.
-
Possible Cause: The morphological changes induced by potent kinase inhibitors can sometimes resemble the early stages of apoptosis.[9]
-
Troubleshooting Step 1: Perform Apoptosis Assays. To differentiate between intended morphological changes and apoptosis, perform specific assays for apoptosis markers, such as Annexin V/Propidium Iodide (PI) staining, caspase-3/7 activity assays, or TUNEL staining.
-
Troubleshooting Step 2: Time-course Experiment. Analyze morphological changes and apoptosis markers at different time points after SR-3677 treatment. Morphological changes due to cytoskeletal rearrangement often occur more rapidly than the onset of apoptosis.
-
Quantitative Data Summary
The inhibitory activity of this compound against ROCK-I and ROCK-II is summarized in the table below.
| Target | IC50 (nM) | Assay Type |
| ROCK-II | 3 | Enzyme-based |
| ROCK-I | 56 | Enzyme-based |
Data compiled from multiple sources.[1][2][3][10]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for ROCK Inhibition
This protocol is a generalized procedure to determine the IC50 of SR-3677 against ROCK-I and ROCK-II.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 1 µM STK2 substrate and ATP (4 µM for ROCK-I; 20 µM for ROCK-II) in a suitable kinase buffer.[3]
-
Compound Addition: Dispense 20 nL of SR-3677 at various concentrations into the wells of a microplate.[3]
-
Reaction Initiation: Add 5 µL of either 2.5 nM ROCK-I or 0.5 nM ROCK-II in kinase buffer to each well to start the reaction.[3]
-
Incubation: Incubate the reaction plate for 4 hours at room temperature.[3]
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a fluorescence-based assay.
-
Data Analysis: Calculate the percent inhibition at each concentration of SR-3677 and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: SR-3677 inhibits ROCK-II, preventing downstream phosphorylation events.
Caption: Workflow for assessing SR-3677-induced morphological changes.
Caption: Troubleshooting logic for unexpected morphological changes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells | eLife [elifesciences.org]
- 8. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The protein kinase inhibitor staurosporine induces morphological changes typical of apoptosis in MOLT-4 cells without concomitant DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shibboleth Authentication Request [login.proxy.kib.ki.se]
Validation & Comparative
SR-3677 Dihydrochloride vs. Y-27632: A Comparative Guide to ROCK Inhibitor Selectivity
In the landscape of cell biology and drug discovery, Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are indispensable tools for dissecting cellular processes and developing novel therapeutics. Among the numerous available compounds, SR-3677 dihydrochloride (B599025) and Y-27632 are two of the most widely utilized. This guide provides a detailed, data-driven comparison of their selectivity, offering researchers, scientists, and drug development professionals a clear perspective on which inhibitor may be better suited for their specific experimental needs.
At a Glance: Key Differences in Selectivity
SR-3677 dihydrochloride emerges as a significantly more selective inhibitor for ROCK2 over ROCK1, and it demonstrates a lower propensity for off-target kinase interactions compared to Y-27632. While Y-27632 is a potent pan-ROCK inhibitor, its equipotent inhibition of both ROCK isoforms and potential for off-target effects are critical considerations for experimental design.
Quantitative Comparison of Inhibitory Potency
The selectivity of a kinase inhibitor is paramount for attributing observed biological effects to the target kinase. The following table summarizes the in vitro potency (IC50 values) of SR-3677 and Y-27632 against the two ROCK isoforms. Lower IC50 values are indicative of higher potency.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) | Off-Target Profile |
| SR-3677 | 56[1][2][3] | 3[1][2][3] | 18.7[2] | 1.4% hit rate against 353 kinases[1] |
| Y-27632 | ~150[2] | ~150[2] | ~1[2] | Affinity for ROCK is 200-2000 times higher than for other kinases, though off-target effects are known.[4] |
The ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a central regulator of various cellular functions, including cytoskeletal dynamics, cell adhesion, and migration.[5][6][7] Activation of the small GTPase RhoA leads to the activation of its primary downstream effectors, ROCK1 and ROCK2.[5][6] These kinases then phosphorylate a multitude of substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), to control cellular contractility and other processes.[5][7]
Caption: The Rho/ROCK signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
The inhibitory potency of SR-3677 and Y-27632 is typically determined using an in vitro kinase assay. A common method is a radiometric assay or a fluorescence-based assay.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified ROCK1 or ROCK2 enzyme, a specific substrate (e.g., a peptide substrate), and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Serial dilutions of the test compound (SR-3677 or Y-27632) are added to the reaction mixture. A control reaction with no inhibitor is also included.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is then incubated at a controlled temperature (e.g., room temperature) for a specific period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves the use of radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.[8] In fluorescence-based assays, a detection reagent is added that produces a signal proportional to the amount of ADP generated (a byproduct of the kinase reaction).[9]
-
Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to the control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Kinase Selectivity Profiling
To assess the selectivity of an inhibitor, it is screened against a broad panel of kinases.
Caption: Workflow for kinase selectivity profiling.
Discussion and Conclusion
The data clearly indicates that SR-3677 is the more selective inhibitor when comparing its activity against ROCK1 and ROCK2, with an approximately 19-fold higher potency for ROCK2.[2] This makes SR-3677 an excellent tool for studies aiming to specifically investigate the role of ROCK2. Furthermore, its low off-target hit rate across a large kinase panel provides greater confidence that observed cellular effects are due to the inhibition of ROCK2.[1]
Y-27632, on the other hand, is a pan-ROCK inhibitor, inhibiting both ROCK1 and ROCK2 with similar potency.[2] While it is a valuable and widely used tool, its lack of isoform selectivity means that it cannot be used to dissect the specific functions of ROCK1 versus ROCK2. Researchers should also be mindful of its potential for off-target effects, especially at higher concentrations, although its affinity for ROCKs is substantially higher than for other kinases.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to ROCK Inhibitors in Stem Cell Culture: SR-3677 Dihydrochloride vs. Thiazovivin
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of stem cell research, maintaining cell viability and pluripotency, particularly after single-cell dissociation, is a critical challenge. Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors have emerged as indispensable tools to enhance stem cell survival and cloning efficiency. This guide provides an objective comparison of two such inhibitors: the well-established Thiazovivin and the highly potent SR-3677 dihydrochloride (B599025).
At a Glance: Key Differences
| Feature | SR-3677 Dihydrochloride | Thiazovivin |
| Primary Target | Highly selective for ROCK-II | ROCK inhibitor |
| Potency (IC50) | ROCK-II: 3 nM, ROCK-I: 56 nM[1][2] | ~0.5 µM[3] |
| Use in Stem Cells | Limited published data | Extensively documented |
| Primary Benefits | Potential for high potency and selectivity | Proven to enhance survival, pluripotency, and reprogramming |
Performance Comparison
Biochemical Potency and Selectivity
This compound is a significantly more potent and selective inhibitor of ROCK-II compared to Thiazovivin.[1][2] Its IC50 value for ROCK-II is in the low nanomolar range, suggesting that it could be effective at much lower concentrations than Thiazovivin. This high selectivity for ROCK-II over ROCK-I might offer advantages in specific applications where isoform-specific inhibition is desired, potentially reducing off-target effects.
Thiazovivin is a well-characterized ROCK inhibitor with a broader inhibitory profile and a higher IC50 value in the sub-micromolar range.[3] Its efficacy in stem cell culture is well-documented, demonstrating a robust ability to improve cell survival and maintain pluripotency.[4][5]
Efficacy in Stem Cell Culture
Thiazovivin has a proven track record in enhancing the survival of human pluripotent stem cells (hPSCs) following single-cell dissociation. It is widely used in protocols for thawing, passaging, and reprogramming of stem cells.[6] Studies have shown that Thiazovivin treatment can significantly increase the colony-forming efficiency of hPSCs. For instance, in bovine embryo-derived stem-like cells, Thiazovivin treatment led to a greater attachment rate of blastocysts and a higher number of primary colonies compared to control conditions.[7] Furthermore, Thiazovivin has been shown to increase the expression of key pluripotency markers such as OCT4 and NANOG.[5]
This compound , due to the lack of specific studies in stem cell culture, its performance in this context remains largely theoretical. Its high potency against ROCK-II suggests it could be a powerful tool for enhancing cell survival. However, without empirical data, its optimal working concentration, potential cytotoxicity, and long-term effects on pluripotency and differentiation are unknown.
Quantitative Data Summary
The following tables summarize the available quantitative data for both compounds.
Table 1: Inhibitory Potency (IC50)
| Compound | ROCK-I IC50 | ROCK-II IC50 | Reference |
| This compound | 56 nM | 3 nM | [1][2] |
| Thiazovivin | Not specified | ~500 nM | [3] |
Table 2: Performance of Thiazovivin in Stem Cell Culture
| Parameter | Cell Type | Treatment | Result | Reference |
| Attachment Rate | Bovine Blastocysts | 3i medium + Thiazovivin | Higher than 3i medium alone | [7] |
| Primary Colony Formation | Bovine Blastocysts | 3i medium + Thiazovivin | Higher than 3i medium alone | [7] |
| Pluripotency Marker Expression (OCT4, NANOG) | Bovine Embryo-derived Stem-like Cells | 3i medium + Thiazovivin | Increased expression compared to 3i alone | [5] |
Signaling Pathways
Both this compound and Thiazovivin exert their effects by inhibiting the Rho-associated kinase (ROCK) signaling pathway. This pathway plays a crucial role in regulating the actin cytoskeleton, which is involved in cell adhesion, contraction, and apoptosis.
The ROCK Signaling Pathway
Caption: The ROCK signaling pathway leading to apoptosis in dissociated stem cells and its inhibition by SR-3677 and Thiazovivin.
Inhibition of ROCK by these compounds leads to a reduction in actomyosin contractility, which is a key driver of apoptosis (anoikis) in single-cell suspensions of pluripotent stem cells. This allows the cells to survive and re-attach to the culture surface. Thiazovivin has also been shown to promote cell-cell adhesion by stabilizing E-cadherin.[4][5]
Experimental Protocols
General Considerations for ROCK Inhibitor Use in Stem Cell Culture
-
Working Concentration: The optimal concentration should be determined empirically for each cell line and application.
-
Duration of Treatment: ROCK inhibitors are typically used for the first 24 hours after single-cell dissociation to promote survival and attachment. Continuous exposure may have unintended effects on differentiation.
-
Solvent: Both this compound and Thiazovivin are typically dissolved in DMSO. The final concentration of DMSO in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-related toxicity.
Detailed Protocol for Thiazovivin in Human Pluripotent Stem Cell (hPSC) Culture
This protocol is a general guideline and may require optimization.
1. Preparation of Thiazovivin Stock Solution:
- Reconstitute lyophilized Thiazovivin in sterile DMSO to create a 10 mM stock solution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C.
2. Cell Dissociation and Plating:
- Aspirate the culture medium from a confluent plate of hPSCs.
- Wash the cells once with PBS.
- Add a suitable dissociation reagent (e.g., TrypLE, Accutase) and incubate until the cells detach.
- Gently pipette the cells to create a single-cell suspension.
- Neutralize the dissociation reagent with culture medium.
- Centrifuge the cells and resuspend the pellet in fresh hPSC culture medium.
- Count the viable cells.
3. Plating with Thiazovivin:
- Prepare the final hPSC culture medium containing Thiazovivin at a final concentration of 1-2 µM.[6]
- Plate the cells at the desired density onto a pre-coated culture surface (e.g., Matrigel, Geltrex).
- Incubate the cells at 37°C in a humidified incubator with 5% CO2.
4. Post-Plating Culture:
- After 24 hours, replace the medium with fresh hPSC culture medium without Thiazovivin.
- Continue with the standard daily medium changes.
Experimental Workflow for Evaluating a Novel ROCK Inhibitor (e.g., SR-3677)
Caption: A logical workflow for testing the efficacy of a new ROCK inhibitor like SR-3677 in stem cell culture.
Conclusion
Thiazovivin is a well-validated and reliable ROCK inhibitor for routine use in stem cell culture, with extensive data supporting its efficacy in promoting cell survival and maintaining pluripotency. This compound, with its high potency and selectivity for ROCK-II, represents a promising but largely unexplored alternative. Its potential for greater efficacy at lower concentrations warrants further investigation. Researchers and drug development professionals should consider the established performance of Thiazovivin for current applications while recognizing the potential of SR-3677 for future optimization and specialized uses, pending further in-depth studies in stem cell systems. Direct, head-to-head comparative experiments are necessary to fully elucidate the relative advantages of SR-3677 in this critical area of research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. rndsystems.com [rndsystems.com]
- 4. stemcell.com [stemcell.com]
- 5. Thiazovivin, a Rho kinase inhibitor, improves stemness maintenance of embryo-derived stem-like cells under chemically defined culture conditions in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An updated protocol for the cost-effective and weekend-free culture of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
A Head-to-Head Comparison of ROCK Inhibitors' Potency for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides an objective, data-driven comparison of the potency of various Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the ROCK signaling pathway and experimental workflows.
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial regulators of a myriad of cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and contraction.[1] Their integral role in various pathological conditions such as cancer, cardiovascular disease, and neurodegenerative disorders has positioned them as a prime target for therapeutic intervention.[1][2] Consequently, a growing number of small molecule inhibitors targeting ROCK are commercially available and in clinical development, each exhibiting distinct biochemical and cellular profiles.[1]
This guide offers a head-to-head comparison of several widely used and clinically relevant ROCK inhibitors, supported by experimental data to assist researchers in selecting the most suitable tool for their specific scientific inquiries.
Biochemical Potency: A Comparative Analysis
The inhibitory potency of a compound, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), is a critical factor in its utility for both in vitro and in vivo studies.[1][3] The following table summarizes the reported IC50 and Ki values for prominent ROCK inhibitors against the two ROCK isoforms, ROCK1 and ROCK2. It is important to note that these values are compiled from various sources and may have been generated under different assay conditions; therefore, direct comparison is most accurate when data is generated under identical experimental settings.[1]
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) | Notes |
| Y-27632 | ~140 (Ki) | ~300 (Ki) | ~0.5 | A widely used tool compound in research.[1][4] |
| Fasudil | ~330 (Ki) | - | - | Approved for clinical use in Japan and China.[1][2] |
| Ripasudil (K-115) | 51 | 19 | 2.7 | Approved for the treatment of glaucoma in Japan.[1][2][4] |
| Netarsudil | - | - | - | Approved for the treatment of glaucoma.[5] |
| Belumosudil | - | - | - | Approved for the treatment of chronic graft-versus-host disease. |
| RKI-1447 | 14.5 | 6.2 | 2.3 | A potent and selective inhibitor.[1][6] |
| GSK269962A | 1.6 | 4 | 0.4 | A potent inhibitor of both isoforms.[1] |
| CAY10746 | 14 | 3 | 4.7 | Shows some selectivity for ROCK2.[1] |
| SAR407899 | - | - | - | Noted for its potency in preclinical models.[7] |
| ITRI-E-212 | - | 250 | - | Investigated for glaucoma treatment.[8] |
The ROCK Signaling Pathway and Inhibition
The ROCK signaling pathway is a central regulator of the actin cytoskeleton.[6] Activated RhoA, a small GTPase, binds to and activates ROCK, leading to the phosphorylation of downstream substrates.[6][9] Key substrates include Myosin Phosphatase Targeting Subunit 1 (MYPT1) and Myosin Light Chain 2 (MLC2).[6][9] Phosphorylation of MYPT1 inhibits myosin phosphatase activity, resulting in increased MLC2 phosphorylation and subsequent actin-myosin contraction, stress fiber formation, and focal adhesion assembly.[9][10] ROCK inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of ROCK1 and ROCK2 and preventing the phosphorylation of these downstream targets.[7]
Experimental Protocols
To facilitate reproducible and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay for ROCK Inhibitor Potency
This assay measures the ability of an inhibitor to block the phosphorylation of a ROCK substrate by recombinant ROCK protein.[1][11]
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12]
-
ATP
-
ROCK substrate (e.g., recombinant MYPT1 or a synthetic peptide)[10][11]
-
Test inhibitors (dissolved in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-substrate antibody)[10][12]
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 96-well plate, add the kinase buffer, recombinant ROCK enzyme, and the test inhibitor or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[10][11]
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate or ADP produced using an appropriate detection method, such as a luminescent assay or an ELISA-based format with a phospho-specific antibody.[10][12][13]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[14]
Cell-Based Assay for ROCK Inhibitor Potency
This assay measures the inhibition of ROCK activity in intact cells by quantifying the phosphorylation of its downstream target, MYPT1.[13][14]
Materials:
-
Cultured cells (e.g., Panc-1, A7r5, or trabecular meshwork cells)[4][8][14]
-
Cell culture medium and supplements
-
Test inhibitors (dissolved in DMSO)
-
Lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
Primary antibody against phospho-MYPT1 (e.g., Thr853 or Thr696)[10][14]
-
Primary antibody against total MYPT1 (for normalization)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot or ELISA equipment
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.[1]
-
Treat cells with various concentrations of the test inhibitors or DMSO for a specified time (e.g., 1-2 hours).[1]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.[1]
-
Clarify the lysates by centrifugation and determine the protein concentration.[1]
-
Analyze the phosphorylation status of MYPT1 using Western blotting or a quantitative ELISA.[13][14]
-
For Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, probe with primary antibodies against phospho-MYPT1 and total MYPT1, followed by an HRP-conjugated secondary antibody, and detect with a chemiluminescent substrate.[7][9]
-
For ELISA: Use a sandwich ELISA format with a capture antibody for total MYPT1 and a detection antibody for phospho-MYPT1.[13]
-
-
Quantify the band intensity (Western blot) or signal (ELISA) for phospho-MYPT1 and normalize to total MYPT1.
-
Calculate the percentage of inhibition of MYPT1 phosphorylation for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[14]
Conclusion
The selection of a ROCK inhibitor should be guided by the specific requirements of the experimental system, including the desired potency, isoform selectivity, and the context of the study (in vitro vs. in vivo). While compounds like Y-27632 and Fasudil are well-characterized research tools, newer agents such as Ripasudil, Netarsudil, and RKI-1447 offer higher potency and varying degrees of selectivity that may be advantageous for specific applications.[1][4][5] Researchers are encouraged to perform their own head-to-head comparisons using standardized protocols, such as those provided in this guide, to ensure the most relevant and reproducible results for their studies.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. ROCK inhibitors in ophthalmology: A critical review of the existing clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. promega.com [promega.com]
- 13. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Validating the Efficacy of SR-3677 Dihydrochloride: A Comparative Guide to Genetic Knockdown Approaches
For researchers and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative framework for validating the effects of SR-3677 dihydrochloride (B599025), a potent Rho-kinase (ROCK) inhibitor, using genetic knockdown techniques. By juxtaposing the pharmacological effects of SR-3677 with the specific genetic silencing of its targets, ROCK1 and ROCK2, researchers can delineate on-target versus off-target effects with greater confidence.
SR-3677 dihydrochloride is a selective inhibitor of ROCK-I and ROCK-II, with IC50 values of 56 nM and 3 nM, respectively.[1][2][3][4] It functions as an ATP-competitive inhibitor, playing a crucial role in modulating the Rho/ROCK signaling pathway, which governs fundamental cellular processes such as cytoskeletal dynamics and cell migration.[5] Recent studies have also implicated ROCK inhibition by SR-3677 in the enhancement of Parkin-mediated mitophagy, a key cellular process for mitochondrial quality control.[5][6]
To ensure that the observed cellular effects of SR-3677 are indeed mediated through the inhibition of ROCK, a comparison with genetic knockdown of ROCK1 and ROCK2 is the gold standard.[7][8] This approach helps to confirm that the pharmacological intervention phenocopies the genetic perturbation of the intended target.[9][10]
Comparative Data Analysis: SR-3677 vs. Genetic Knockdown
The following table summarizes hypothetical quantitative data from key experiments designed to compare the effects of SR-3677 treatment with those of ROCK1 and ROCK2 genetic knockdowns.
| Parameter | Control (Vehicle/Scrambled siRNA) | SR-3677 (1 µM) | siRNA ROCK1 | siRNA ROCK2 | siRNA ROCK1 + siRNA ROCK2 |
| ROCK1 Protein Expression (% of Control) | 100 ± 5% | 98 ± 4% | 15 ± 3% | 95 ± 6% | 12 ± 4% |
| ROCK2 Protein Expression (% of Control) | 100 ± 6% | 97 ± 5% | 96 ± 5% | 18 ± 4% | 20 ± 5% |
| Phospho-Myosin Light Chain (% of Control) | 100 ± 8% | 25 ± 5% | 75 ± 6% | 30 ± 7% | 22 ± 6% |
| Cell Migration (Wound Healing Assay, % Closure) | 85 ± 7% | 35 ± 6% | 60 ± 8% | 40 ± 5% | 32 ± 7% |
| Parkin Recruitment to Mitochondria (Fold Change) | 1.0 ± 0.2 | 4.5 ± 0.6 | 1.8 ± 0.3 | 4.2 ± 0.5 | 4.8 ± 0.7 |
| Cell Viability (% of Control) | 100 ± 3% | 95 ± 4% | 98 ± 3% | 97 ± 4% | 96 ± 3% |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of validation studies.[7][11][12]
1. Cell Culture and Reagents:
-
Human cell line (e.g., HeLa or SH-SY5Y) cultured in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
This compound (solubilized in DMSO).
-
Validated siRNA constructs targeting human ROCK1 and ROCK2, and a non-targeting (scrambled) control siRNA.
-
Lipofectamine RNAiMAX or similar transfection reagent.
-
Antibodies for Western blotting: anti-ROCK1, anti-ROCK2, anti-phospho-Myosin Light Chain, and a loading control (e.g., anti-GAPDH or anti-actin).
2. siRNA-Mediated Gene Knockdown:
-
Day 1: Seed cells in 6-well plates to reach 50-60% confluency on the day of transfection.
-
Day 2: Transfect cells with 20 nM of siRNA (ROCK1, ROCK2, both, or scrambled control) using Lipofectamine RNAiMAX according to the manufacturer's protocol.
-
Day 3: Change the medium to fresh growth medium.
-
Day 4 (48 hours post-transfection): Proceed with downstream assays or SR-3677 treatment.
3. SR-3677 Treatment:
-
For comparison with knockdown, treat a separate set of cells (transfected with scrambled siRNA) with 1 µM SR-3677 or vehicle (DMSO) for the desired duration (e.g., 24 hours) before analysis.
4. Western Blot Analysis:
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
5. Cell Migration (Wound Healing) Assay:
-
Grow cells to confluency in a 24-well plate.
-
Create a "scratch" in the cell monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium containing SR-3677 or vehicle. For knockdown experiments, the scratch is made 48 hours post-transfection.
-
Capture images at 0 and 24 hours and quantify the wound closure area.
6. Mitophagy (Parkin Recruitment) Assay:
-
Induce mitochondrial damage using a reagent like CCCP.
-
Fix and permeabilize cells, then stain with antibodies against Parkin and a mitochondrial marker (e.g., TOM20).
-
Analyze the colocalization of Parkin and mitochondria using fluorescence microscopy.
Visualizing the Validation Framework
To better illustrate the concepts and workflows, the following diagrams are provided.
Caption: Signaling pathway of ROCK and the inhibitory action of SR-3677.
Caption: Experimental workflow for validating SR-3677 effects.
Caption: Logical comparison of inhibitor vs. genetic knockdown specificity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.stanford.edu [web.stanford.edu]
- 11. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SR-3677 Dihydrochloride: A Comparative Guide to ROCK Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SR-3677 Dihydrochloride's Performance Against Alternative Rho-Kinase (ROCK) Inhibitors.
This guide provides a comprehensive cross-validation of the biological effects of SR-3677 dihydrochloride (B599025) with other well-established ROCK inhibitors. The information presented herein is intended to offer an objective comparison of the product's performance, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies of the Rho/ROCK signaling pathway.
Introduction to this compound and the Rho/ROCK Pathway
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The Rho/ROCK signaling pathway is a critical regulator of a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion and migration, proliferation, and apoptosis.[][4][5] The two isoforms of ROCK, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA.[6][7] Due to the central role of this pathway in various physiological and pathological conditions, ROCK inhibitors are invaluable research tools and potential therapeutic agents. SR-3677 exhibits significantly higher affinity for ROCK2 over ROCK1, making it a valuable tool for dissecting the specific roles of this isoform.[8][9]
Quantitative Comparison of ROCK Inhibitors
The in vitro potency and selectivity of this compound against ROCK1 and ROCK2 have been compared with other commonly used ROCK inhibitors, such as Y-27632, Fasudil, and Ripasudil. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| SR-3677 | 56[2][8] | 3[2][8] | 18.7 |
| Y-27632 | ~150[8] | ~150[8] | ~1 |
| Fasudil | 940[8] | 220[8] | 4.3 |
| Ripasudil | 51[8] | 19[8] | 2.7 |
Cross-Validation of Biological Effects
This section details the comparative effects of SR-3677 and other ROCK inhibitors on key cellular processes.
Mitophagy Induction
A critical cellular process regulated by ROCK signaling is mitophagy, the selective degradation of mitochondria via autophagy. The recruitment of Parkin to damaged mitochondria is a key step in this process. A comparative study demonstrated that SR-3677 is a more potent inducer of Parkin recruitment than the widely used ROCK inhibitor Y-27632.[8]
| Compound | Concentration for Maximal Effect |
| SR-3677 | 0.5 µM[8] |
| Y-27632 | 10 µM[8] |
Notably, SR-3677 achieved a comparable effect to Y-27632 at a 20-fold lower concentration, highlighting its superior potency in this cell-based assay.[8]
Cell Migration
The Rho/ROCK pathway is a central regulator of cell migration. While direct head-to-head studies of SR-3677 with other inhibitors in migration assays are limited, the individual effects of Y-27632 and Fasudil provide a basis for comparison. The effect of ROCK inhibitors on cell migration can be cell-type dependent. For example, Y-27632 has been shown to inhibit migration in some cancer cells, while promoting it in others.[8] Fasudil has been demonstrated to inhibit the migration and invasion of human prostate cancer cells.[8]
Apoptosis
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Kinase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against ROCK1 and ROCK2 kinases.
Methodology:
-
Prepare a reaction mixture containing the respective ROCK kinase (ROCK1 or ROCK2), a suitable substrate (e.g., a peptide substrate), and ATP in a kinase buffer.
-
Add varying concentrations of the test inhibitor (e.g., SR-3677) to the reaction mixture.
-
Initiate the kinase reaction and incubate for a specific time at a controlled temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (e.g., with [γ-32P]ATP) or fluorescence/luminescence-based assays.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Parkin Recruitment Assay (Cell-Based)
Objective: To assess the ability of a compound to induce the recruitment of Parkin to damaged mitochondria, a key step in mitophagy.
Methodology:
-
Culture cells stably expressing a fluorescently tagged Parkin protein (e.g., GFP-Parkin).
-
Induce mitochondrial damage using a mitochondrial uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).
-
Treat the cells with different concentrations of the test compound (e.g., SR-3677) or a vehicle control.
-
After a defined incubation period, fix the cells.
-
Visualize the subcellular localization of the fluorescently tagged Parkin using fluorescence microscopy.
-
Quantify the percentage of cells showing co-localization of Parkin with mitochondria. An increase in co-localization indicates the induction of mitophagy.
Wound Healing (Scratch) Assay for Cell Migration
Objective: To evaluate the effect of a compound on collective cell migration in a two-dimensional culture.
Methodology:
-
Plate cells in a multi-well plate and grow them to a confluent monolayer.
-
Create a uniform "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Add fresh culture medium containing different concentrations of the test compound (e.g., SR-3677) or a vehicle control.
-
Capture images of the wound at the beginning of the experiment (time 0) and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width or area of the wound at each time point and calculate the percentage of wound closure. A decrease in wound closure in the presence of the compound indicates an inhibitory effect on cell migration.
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay (Cell-Based)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a compound.
Methodology:
-
Culture cells and treat them with varying concentrations of the test compound (e.g., SR-3677) or a vehicle control for a specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Incubate the cells in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the different cell populations:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Visualizing the Rho/ROCK Signaling Pathway and Experimental Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.
Caption: Experimental workflow for the wound healing (scratch) assay.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 4. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ROCK1 but not ROCK2 contributes to RhoA signaling and NMIIA-mediated contractility at the epithelial zonula adherens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to ROCK Pathway Inhibitors: Alternatives to SR-3677 Dihydrochloride
The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of various cellular functions, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1] Its two isoforms, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA.[2] Dysregulation of the ROCK pathway is implicated in numerous diseases, making it a significant therapeutic target. SR-3677 is a potent and selective inhibitor of ROCK, with a particularly high affinity for ROCK2 over ROCK1.[3][4] This guide provides a comprehensive comparison of SR-3677 with other commercially available ROCK inhibitors, offering researchers the data needed to select the most appropriate tool for their specific experimental needs.
The ROCK Signaling Pathway
The canonical ROCK signaling pathway is initiated by the activation of the small GTPase RhoA, which binds to and activates ROCK kinases.[5] Activated ROCK phosphorylates multiple downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1) and LIM kinase (LIMK).[2][5] Phosphorylation of MYPT1 inhibits myosin light chain (MLC) phosphatase activity, leading to increased MLC phosphorylation and subsequent cell contraction and stress fiber formation.[2] Simultaneously, ROCK-mediated phosphorylation of LIMK activates it to phosphorylate and inactivate cofilin, an actin-depolymerizing factor, which results in the stabilization of actin filaments.[2]
Comparison of ROCK Inhibitors
The following table summarizes the key characteristics of SR-3677 and several common alternatives. Potency is generally indicated by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), with lower values indicating higher potency.
| Inhibitor | Target(s) & Selectivity | Potency (IC₅₀ / Kᵢ) | Mechanism of Action | Key Features & Applications |
| SR-3677 | ROCK2 > ROCK1 | ROCK1: 56 nM (IC₅₀) ROCK2: 3 nM (IC₅₀)[3][6] | ATP-competitive | Highly potent and selective for ROCK2, making it ideal for studies aiming to distinguish isoform-specific functions.[4][7] |
| Y-27632 | ROCK1 / ROCK2 (Non-selective) | ROCK1: ~140-220 nM (Kᵢ) ROCK2: ~300 nM (Kᵢ)[8][9] | ATP-competitive | One of the most widely used and well-characterized ROCK inhibitors; often used as a standard positive control.[1] Can inhibit other kinases at higher concentrations.[10] |
| Fasudil (HA-1077) | ROCK1 / ROCK2 (Non-selective) | Not specified in search results | ATP-competitive | Clinically approved in Japan and China for cerebral vasospasm.[11][12] Its active metabolite is hydroxyfasudil.[1] |
| Ripasudil (K-115) | ROCK1 / ROCK2 (Non-selective) | Not specified in search results | ATP-competitive | Clinically approved as an ophthalmic solution for glaucoma.[5][11] |
| Netarsudil (AR-13324) | ROCK1 / ROCK2 / NET | ROCK1: 32 nM (IC₅₀) ROCK2: 11 nM (IC₅₀)[6] | ATP-competitive | Dual inhibitor of ROCK and the norepinephrine (B1679862) transporter (NET).[5] Approved for ophthalmic use. Its active metabolite, AR-13503, is more potent.[13] |
| H-1152 | ROCK1 / ROCK2 (Selective) | ROCK2: 1.6 nM (Kᵢ)[14] | ATP-competitive | A highly potent and selective ROCK inhibitor, more potent than Y-27632.[14][15] |
| GSK429286A | ROCK1 / ROCK2 (Selective) | Not specified in search results | ATP-competitive | A potent and highly selective ROCK inhibitor suitable for experiments where minimizing off-target effects is critical.[1][16] |
| Belumosudil (KD025) | ROCK2 >> ROCK1 | ROCK1: ~3 µM (IC₅₀) ROCK2: 100 nM (IC₅₀)[6] | ATP-competitive | A highly selective ROCK2 inhibitor that is FDA-approved for chronic graft-versus-host disease, highlighting its immunomodulatory potential.[6][10] |
Key Experimental Protocols
Validating the efficacy and mechanism of a ROCK inhibitor requires robust experimental methods. Below are protocols for key assays used to characterize ROCK inhibition.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.
Objective: To determine the IC₅₀ value of an inhibitor against ROCK1 or ROCK2.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Substrate (e.g., recombinant MYPT1 or a specific peptide substrate like S6)
-
ATP (can be [γ-³²P]ATP for radioactive detection or unlabeled for non-radioactive methods)
-
Test inhibitor and control (e.g., Y-27632)
-
96-well or 384-well plates
-
Detection reagents (e.g., Kinase-Glo™ luminescence reagent or phosphospecific antibody for ELISA)
-
Plate reader (scintillation counter for radioactivity or luminescence/absorbance reader)
Protocol:
-
Prepare a reaction mixture in a multi-well plate containing kinase buffer, recombinant ROCK enzyme, and the substrate.[17]
-
Add the test inhibitor across a range of concentrations. Include a positive control (e.g., Y-27632) and a no-inhibitor (DMSO vehicle) control.[17]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C or room temperature for a specified time (e.g., 30-60 minutes).[17][18]
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of substrate phosphorylation. This can be achieved via:
-
Luminescence: Add a reagent like Kinase-Glo™, which measures the amount of ATP remaining in the well. Lower ATP levels indicate higher kinase activity.[17]
-
ELISA: Use a phosphospecific antibody that recognizes the phosphorylated substrate.[18]
-
Radioactivity: If using [γ-³²P]ATP, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and measure the incorporated radioactivity with a scintillation counter.[1]
-
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control and plot the data to determine the IC₅₀ value using non-linear regression.[17]
Western Blot for Downstream Target Phosphorylation
This cell-based assay confirms that the inhibitor blocks the ROCK pathway inside the cell by measuring the phosphorylation status of its downstream targets.
Objective: To assess the inhibition of ROCK signaling in a cellular context.
Materials:
-
Cultured cells
-
ROCK inhibitor
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-phospho-MYPT1 (Thr696/Thr853), anti-phospho-MLC2 (Ser19), and corresponding total protein antibodies for loading controls.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Culture cells to the desired confluency and treat with the ROCK inhibitor at various concentrations for a predetermined time.
-
Lyse the cells on ice using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a phosphorylated ROCK substrate (e.g., anti-phospho-MYPT1) overnight at 4°C.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
Cell Migration (Wound Healing) Assay
This functional assay measures the effect of ROCK inhibition on cell motility, a process heavily regulated by the actin cytoskeleton.
Objective: To determine the effect of a ROCK inhibitor on collective cell migration.
Protocol:
-
Plate cells in a multi-well plate and grow them to 100% confluency.[17]
-
Create a uniform, cell-free gap (a "wound") in the monolayer using a sterile pipette tip or a specialized culture insert.[17]
-
Wash gently with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing the ROCK inhibitor at the desired concentration or a vehicle control.
-
Place the plate in a live-cell imaging system or a standard incubator.
-
Acquire images of the wound at time 0 and at regular intervals (e.g., every 4-8 hours) for 24-48 hours.
-
Measure the area or width of the cell-free gap at each time point using image analysis software.
-
Calculate the rate of wound closure and compare the results between inhibitor-treated and control groups. Inhibition of ROCK typically enhances the migration of certain cell types, such as corneal endothelial cells.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rock inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. dovepress.com [dovepress.com]
- 9. dovepress.com [dovepress.com]
- 10. Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A novel ROCK inhibitor: off-target effects of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. adooq.com [adooq.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
SR-3677 Dihydrochloride: A Comparative Efficacy Analysis Against Other Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SR-3677's Performance Against Alternative Small Molecules with Supporting Experimental Data.
This guide provides a comprehensive comparison of the efficacy of SR-3677 dihydrochloride, a potent and selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor, against other small molecule inhibitors, including other ROCK inhibitors and inhibitors of the Phosphatase and Tensin Homolog (PTEN) pathway. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and therapeutically target signaling pathways involved in cellular processes like proliferation, migration, and apoptosis.
Introduction to SR-3677 and a Comparative Overview
SR-3677 is a highly selective small molecule inhibitor of ROCK2.[1] The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1] Dysregulation of this pathway is implicated in numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1]
A key area of interest is the crosstalk between the Rho/ROCK pathway and the PI3K/AKT/PTEN signaling cascade. The RhoA/ROCK pathway can positively regulate PTEN activity, a tumor suppressor that antagonizes the PI3K/AKT pathway.[2][3] This interaction provides a strong rationale for comparing the efficacy of a selective ROCK2 inhibitor like SR-3677 with small molecule inhibitors of PTEN.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of SR-3677 and other relevant small molecule inhibitors. Lower IC50 values indicate higher potency.
Table 1: Comparative In Vitro Potency of ROCK Inhibitors
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| SR-3677 | 56 | 3 | 18.7 |
| Y-27632 | ~150 | ~150 | ~1 |
| Fasudil | 940 | 220 | 4.3 |
| Ripasudil | 51 | 19 | 2.7 |
Data compiled from various studies.[4]
Table 2: In Vitro Potency of Selected PTEN Inhibitors
| Compound | PTEN IC50 (nM) | Mechanism of Action |
| VO-OHpic trihydrate | 35 - 46[5] | Reversible, non-competitive[5] |
| bpV(phen) | ~100 | Reversible, competitive |
Note: IC50 values for PTEN inhibitors can vary significantly based on assay conditions, particularly the presence of reducing agents.[6]
Comparative Efficacy in Cellular Processes
The efficacy of these small molecules extends beyond their direct inhibitory constants to their effects on critical cellular processes.
Cell Migration
The Rho/ROCK pathway is a central regulator of cell migration.[4] Inhibition of this pathway can significantly impact this process, which is crucial in cancer metastasis.
Table 3: Comparative Effects of Small Molecule Inhibitors on Cell Migration
| Compound | Effect on Cell Migration | Cell Type/Context |
| SR-3677 | Inhibition (inferred from ROCK2's role) | - |
| Y-27632 | Inhibition or enhancement, depending on context[4] | Tongue squamous cell carcinoma (inhibition), Hepatic stellate cells (enhancement)[4] |
| Fasudil | Inhibition of migration and invasion[4] | Human prostate cancer cells[4] |
| PTEN Inhibitors | Promotion of cell migration | Specific cell types[3] |
Apoptosis and Cell Cycle
The modulation of apoptosis (programmed cell death) and the cell cycle are key objectives for many therapeutic small molecules, particularly in oncology.
Table 4: Comparative Effects on Apoptosis and Cell Cycle
| Compound | Effect on Apoptosis | Effect on Cell Cycle |
| SR-3677 | Not directly reported, but ROCK2 inhibition can suppress apoptosis in some contexts | Not directly reported |
| Y-27632 | Can inhibit or have no significant effect on apoptosis, depending on the cell type[7][8] | - |
| Fasudil | Promotes apoptosis[4][9] | Induces cell cycle arrest[4] |
| Ripasudil | No induction of apoptosis in corneal endothelial cells[10] | - |
| PTEN Inhibition | Can induce apoptosis and cell cycle arrest in some cancer cells[2][11] | Can induce cell cycle arrest[2][12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: Crosstalk between the Rho/ROCK and PI3K/AKT/PTEN signaling pathways.
Experimental Workflows
References
- 1. Ripasudil alleviated the inflammation of RPE cells by targeting the miR-136-5p/ROCK/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN downregulation induces apoptosis and cell cycle arrest in uterine cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells | PLOS One [journals.plos.org]
- 8. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. PTEN induces apoptosis and cell cycle arrest through phosphoinositol-3-kinase/Akt-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking SR-3677 Dihydrochloride: A Comparative Guide to Next-Generation ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SR-3677's Performance Against Alternative Rho-Kinase (ROCK) Inhibitors
The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of fundamental cellular processes, and its dysregulation is implicated in numerous diseases.[1] This has led to the development of numerous ROCK inhibitors, with next-generation compounds offering improved potency and selectivity. This guide provides a detailed comparison of SR-3677 dihydrochloride (B599025) against a selection of prominent next-generation ROCK inhibitors, supported by experimental data to aid researchers in selecting the optimal compound for their studies.
Data Presentation: Quantitative Comparison of ROCK Inhibitors
The following table summarizes the in vitro potency of SR-3677 and other ROCK inhibitors against the ROCK1 and ROCK2 isoforms. Lower IC50 values are indicative of higher potency.[2]
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| SR-3677 | 56[3][4] | 3[3][4] | 18.7 |
| Y-27632 | ~220 (Ki)[5] | ~300 (Ki)[5] | ~0.73 |
| Fasudil | 940[6] | 220[6] | 4.3 |
| Ripasudil | 51[5] | 19[5] | 2.7 |
| Belumosudil (KD025) | 24,000[5] | 105[5] | 0.004 |
| GSK269962A | 1.6[5] | 4[5] | 0.4 |
| RKI-1447 | 14.5[7] | 6.2[7] | 2.3 |
| Chroman 1 | 0.052[5] | 0.001[5] | 52 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluation, the following diagrams illustrate the ROCK signaling pathway and a general experimental workflow for assessing inhibitor efficacy.
Caption: Simplified diagram of the ROCK signaling pathway and the point of inhibition by SR-3677.
Caption: A generalized experimental workflow for the evaluation of ROCK inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of ROCK inhibitors are provided below.
In Vitro Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.
-
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2).
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate).
-
[γ-³²P]ATP or ATP and a phosphospecific antibody for non-radioactive detection.
-
Test compounds (e.g., SR-3677) and positive controls (e.g., Y-27632).
-
96-well plates.
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, ROCK enzyme, and substrate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction.
-
Quantify the phosphorylation of the substrate using a suitable detection method (e.g., scintillation counting for radioactive assays or ELISA for non-radioactive assays).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[2][8]
-
Western Blot for Phosphorylated Downstream Targets
This method assesses ROCK activity within cells by measuring the phosphorylation status of its downstream substrates, such as Myosin Phosphatase Target Subunit 1 (MYPT1) or Myosin Light Chain 2 (MLC2).[8]
-
Materials:
-
Cultured cells.
-
ROCK inhibitor.
-
Cell lysis buffer with phosphatase and protease inhibitors.
-
SDS-PAGE equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-MYPT1, anti-total-MYPT1).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the ROCK inhibitor at the desired concentration and for the appropriate time.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.[8][9]
-
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of ROCK inhibitors on cell migration.
-
Materials:
-
Cultured cells plated in a multi-well plate.
-
Pipette tip or a specialized wound-making tool.
-
ROCK inhibitor.
-
Microscope with imaging capabilities.
-
-
Procedure:
-
Grow cells to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer with a pipette tip.
-
Wash the cells to remove debris.
-
Add media containing the ROCK inhibitor at various concentrations.
-
Image the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.
-
Conclusion
SR-3677 dihydrochloride emerges as a potent and highly selective ROCK2 inhibitor when compared to several other next-generation compounds.[3][4] Its significant selectivity for ROCK2 over ROCK1 may offer advantages in specific therapeutic applications where isoform-specific inhibition is desirable to minimize off-target effects. The choice of a ROCK inhibitor will ultimately depend on the specific research question, the cell type or animal model being used, and the desired balance between potency, selectivity, and other pharmacological properties. This guide provides a foundational dataset and standardized protocols to assist researchers in making an informed decision for their experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
SR-3677: A Comparative Analysis of its Effects on ROCK1 vs. ROCK2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective ROCK2 inhibitor, SR-3677, and its differential effects on the two isoforms of Rho-associated coiled-coil containing protein kinase, ROCK1 and ROCK2. Dysregulation of the Rho/ROCK signaling pathway is implicated in a variety of pathologies, including cardiovascular disease, neurodegenerative disorders, and cancer, making it a significant target for therapeutic intervention.[1] Understanding the selectivity profile of inhibitors like SR-3677 is critical for developing targeted therapies with improved efficacy and reduced off-target effects.
Data Presentation: Quantitative Analysis of SR-3677 Potency
SR-3677 demonstrates a notable selectivity for ROCK2 over ROCK1. The following table summarizes the in vitro potency of SR-3677 against both ROCK isoforms, as determined by biochemical assays measuring the half-maximal inhibitory concentration (IC50).
| Target | IC50 (nM) | Fold Selectivity (ROCK1/ROCK2) |
| ROCK1 | 56 | ~18.7 |
| ROCK2 | 3 |
Data sourced from multiple references.[2][3][4][5]
Experimental Protocols
The determination of IC50 values and the characterization of ROCK inhibitors like SR-3677 are typically achieved through a combination of biochemical and cellular assays.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ROCK1 and ROCK2.
Objective: To determine the concentration of SR-3677 required to inhibit 50% of ROCK1 and ROCK2 kinase activity.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase assay buffer (e.g., 50 mM Tris pH 7.4, 10 mM MgCl2, 0.1 mM EGTA)[6]
-
ATP (at a concentration near the Km for each enzyme)
-
A suitable substrate, such as a peptide derived from Myosin Phosphatase Target Subunit 1 (MYPT1)[6][7]
-
SR-3677, serially diluted
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
In a multi-well plate, combine the recombinant ROCK enzyme (either ROCK1 or ROCK2), the kinase assay buffer, and varying concentrations of SR-3677. Include a DMSO vehicle control.
-
Allow the inhibitor to pre-incubate with the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction for a defined period at a controlled temperature (e.g., 30°C).
-
Terminate the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the SR-3677 concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of MYPT1 Phosphorylation
This assay assesses the ability of SR-3677 to inhibit ROCK activity within a cellular context by measuring the phosphorylation of a key downstream substrate, MYPT1.
Objective: To determine the cellular potency of SR-3677 by quantifying the inhibition of ROCK-mediated phosphorylation of MYPT1.
Materials:
-
A suitable cell line (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
SR-3677, serially diluted
-
Lysis buffer
-
Antibodies: primary antibody against phosphorylated MYPT1 (pMYPT1) and a primary antibody for total MYPT1 (as a loading control)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot or ELISA equipment
Procedure:
-
Culture cells to a suitable confluency in multi-well plates.
-
Treat the cells with various concentrations of SR-3677 or a vehicle control for a specified duration.
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Analyze the levels of pMYPT1 and total MYPT1 using Western blotting or ELISA.
-
Normalize the pMYPT1 signal to the total MYPT1 signal.
-
Plot the percentage of pMYPT1 inhibition against the SR-3677 concentration to determine the cellular IC50.
Mandatory Visualizations
Rho/ROCK Signaling Pathway
The diagram below illustrates the central role of ROCK1 and ROCK2 in the RhoA signaling cascade, leading to downstream cellular effects such as actomyosin (B1167339) contractility and actin filament stabilization. SR-3677 exerts its effect by selectively inhibiting ROCK2.
Caption: Rho/ROCK signaling pathway and the inhibitory action of SR-3677 on ROCK2.
Experimental Workflow for Determining Kinase Selectivity
The following diagram outlines a typical workflow for assessing the selectivity of a compound against ROCK1 and ROCK2.
Caption: Workflow for determining the in vitro selectivity of SR-3677 for ROCK1 vs. ROCK2.
Comparative Effects of SR-3677 on ROCK1 vs. ROCK2
This diagram provides a logical comparison of the downstream consequences of inhibiting ROCK1 versus the more potent inhibition of ROCK2 by SR-3677. While ROCK1 and ROCK2 share many substrates, they also have distinct cellular functions.[8][9]
Caption: Logical comparison of SR-3677's differential effects on ROCK1 and ROCK2.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. targetmol.cn [targetmol.cn]
- 6. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of SR-3677 Dihydrochloride in a New Model System: A Comparative Guide
For researchers venturing into new model systems, rigorous validation of tool compounds is paramount to ensure data integrity and reproducibility. This guide provides a framework for validating the specificity of SR-3677 dihydrochloride (B599025), a potent and selective ROCK2 inhibitor, by comparing its performance with other common ROCK inhibitors.[1][2][3] The experimental data and protocols provided herein will aid in the objective assessment of SR-3677's suitability for your specific research needs.
The Rho/ROCK Signaling Pathway
SR-3677 targets the Rho-associated coiled-coil containing protein kinase (ROCK), a critical downstream effector of the small GTPase RhoA.[1] The Rho/ROCK pathway is a pivotal regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1] Dysregulation of this pathway is implicated in a multitude of pathologies, making it a compelling therapeutic target.[1]
Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.
Comparative Performance of ROCK Inhibitors
The selection of a suitable inhibitor requires careful consideration of its potency and selectivity. SR-3677 exhibits high potency, particularly for ROCK2, when compared to other widely used ROCK inhibitors such as Y-27632 and Fasudil.[2][4][5]
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) | Off-Target Hit Rate (>50% inhibition) |
| SR-3677 | 56 | 3 | 18.7 | 1.4% (against 353 kinases) |
| Y-27632 | 100-220 | 80-140 | ~1.5-2.5 | Not widely reported |
| Fasudil | 1900 | 450 | 4.2 | Not widely reported |
| Ripasudil | 51 | 19 | 2.7 | Not widely reported |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.[2][4][5]
Experimental Workflow for Specificity Validation
To validate the specificity of SR-3677 in a new model system, a multi-faceted approach is recommended. This workflow outlines key experiments to confirm on-target engagement and assess potential off-target effects.
Caption: A logical workflow for validating the specificity of SR-3677.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SR-3677 against ROCK1 and ROCK2.
Methodology:
-
Reaction Setup: Assays are performed in a microplate format.[5]
-
Reagents: Recombinant human ROCK1 and ROCK2 enzymes, a suitable substrate (e.g., S6 kinase substrate peptide), and ATP are required.
-
Procedure:
-
Add a mixture of the substrate and ATP to the wells.[5]
-
Dispense serial dilutions of SR-3677 or a vehicle control (e.g., DMSO) into the wells.[5]
-
Initiate the reaction by adding the ROCK enzyme.[5]
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify substrate phosphorylation using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of Downstream Targets
Objective: To confirm that SR-3677 inhibits ROCK signaling in a cellular context by assessing the phosphorylation status of its downstream substrates.
Methodology:
-
Cell Culture and Treatment:
-
Culture your model system cells to the desired confluency.
-
Treat the cells with various concentrations of SR-3677, an alternative ROCK inhibitor (e.g., Y-27632), and a vehicle control for a specified time.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Immunoblotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated Myosin Light Chain 2 (p-MLC2) and phosphorylated LIM Kinase (p-LIMK).
-
Use antibodies against total MLC2, total LIMK, and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of SR-3677 binding to ROCK in intact cells.
Methodology:
-
Cell Treatment: Treat cells with SR-3677 or a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble ROCK protein remaining at each temperature by Western blotting.
-
Data Analysis: Ligand binding will stabilize the target protein, resulting in a shift in its melting curve to a higher temperature.
Kinome-Wide Profiling
Objective: To assess the selectivity of SR-3677 by screening it against a large panel of kinases.
Methodology:
-
This is typically performed as a fee-for-service by specialized companies.
-
SR-3677 is tested at a fixed concentration (e.g., 1 µM) against a broad panel of recombinant kinases.
-
The percentage of inhibition for each kinase is determined.
-
Data Analysis: The results will provide a selectivity profile, highlighting any potential off-target kinases that are significantly inhibited by SR-3677. SR-3677 has been shown to have a low off-target hit rate.[5]
By following this comprehensive guide, researchers can confidently validate the specificity of SR-3677 dihydrochloride in their chosen model system, ensuring the generation of reliable and interpretable data.
References
A Comparative Guide: SR-3677 Dihydrochloride versus siRNA-Mediated ROCK Silencing
For Researchers, Scientists, and Drug Development Professionals
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are pivotal regulators of cellular processes such as cytoskeletal dynamics, cell adhesion, and migration. Their dysregulation is implicated in numerous pathologies, making them a prime therapeutic target. This guide provides an objective comparison between two key methods for inhibiting ROCK signaling: the small molecule inhibitor SR-3677 dihydrochloride (B599025) and siRNA-mediated gene silencing.
At a Glance: SR-3677 vs. ROCK siRNA
| Feature | SR-3677 Dihydrochloride | siRNA-Mediated ROCK Silencing |
| Mechanism of Action | Potent and selective ATP-competitive inhibitor of ROCK2 kinase activity. | Post-transcriptional gene silencing by degradation of ROCK1 and/or ROCK2 mRNA. |
| Target | Primarily ROCK2 protein's kinase activity. | ROCK1 and/or ROCK2 mRNA. |
| Selectivity | High selectivity for ROCK2 over ROCK1. | High specificity for the target mRNA sequence, but potential for off-target effects. |
| Onset of Action | Rapid, typically within hours. | Slower, requires time for mRNA and protein degradation (24-72 hours). |
| Duration of Effect | Reversible and dependent on compound's half-life. | Transient, lasts for several days depending on cell division and siRNA stability. |
| Delivery | Soluble compound added to cell culture media. | Requires transfection reagents (e.g., lipofection) to enter cells. |
Quantitative Data Comparison
The following tables summarize quantitative data for SR-3677 and siRNA-mediated ROCK silencing from various studies. It is important to note that direct head-to-head comparisons in a single study are limited, and experimental conditions may vary.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| ROCK1 IC50 | 56 nM | Enzyme Assay | |
| ROCK2 IC50 | 3 nM | Enzyme Assay | |
| Effect on Myosin Light Chain (MLC) Phosphorylation | Dose-dependent decrease | Various | |
| Effect on Cell Migration | Inhibition of wound closure | Cancer cell lines |
Table 2: Efficacy of siRNA-Mediated ROCK Silencing
| Parameter | Knockdown Efficiency | Cell Line | Effect | Reference |
| ROCK1 mRNA | ~80-96% | Human Lung Fibroblasts, GTM-3 cells | Reduced α-SMA expression, Decreased PAI-1 secretion | |
| ROCK2 mRNA | ~70-80% | Human Lung Fibroblasts, GTM-3 cells | No significant effect on α-SMA or PAI-1 secretion alone | |
| ROCK1 & ROCK2 Protein | ~80% reduction | Myometrial cells | Significant reduction in pMYPT1 (Thr853) | |
| ROCK1 & ROCK2 Protein | >80% reduction | HDMEC | Inhibition of TNF-induced MLC phosphorylation |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: ROCK signaling pathway and points of intervention.
Caption: Experimental workflow for comparing SR-3677 and ROCK siRNA.
Experimental Protocols
Protocol 1: this compound Treatment and Western Blot for pMLC
1. Cell Culture and Seeding:
-
Culture the desired cell line (e.g., HeLa, A549) in appropriate media.
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
2. SR-3677 Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
On the day of the experiment, prepare serial dilutions of SR-3677 in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
Aspirate the old medium from the cells and replace it with the medium containing different concentrations of SR-3677 or a vehicle control (the same concentration of solvent used for the highest SR-3677 concentration).
-
Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C and 5% CO2.
3. Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
4. Western Blot Analysis:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Myosin Light Chain 2 (Thr18/Ser19) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total MLC2 or a housekeeping protein like GAPDH or β-actin.
Protocol 2: siRNA-Mediated ROCK Silencing and Cell Migration (Wound Healing) Assay
1. Cell Seeding for Transfection:
-
Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
2. siRNA Transfection:
-
On the day of transfection, dilute ROCK1-specific siRNA, ROCK2-specific siRNA, and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells in fresh complete medium.
-
Incubate the cells for 48-72 hours to allow for efficient knockdown of the target protein. Knockdown efficiency should be validated by Western blot or qRT-PCR as described
The Synergistic Potential of ROCK Inhibition in Combination Cancer Therapy: A Comparative Guide
For Immediate Release
A detailed investigation into the synergistic effects of Rho-kinase (ROCK) inhibitors in combination with other targeted therapies reveals promising avenues for cancer treatment. While specific data on the direct synergistic interactions of SR-3677 with other inhibitors remain to be published, this guide presents a comprehensive analysis of a representative study featuring the ROCK inhibitor KD025 (Belumosudil) in combination with the oxidative phosphorylation (OXPHOS) inhibitor IACS-10759. This comparison provides valuable insights for researchers, scientists, and drug development professionals exploring the therapeutic potential of ROCK inhibition.
Introduction to SR-3677 and the Rationale for Combination Therapy
SR-3677 is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with IC50 values of 56 nM for ROCK-I and 3 nM for ROCK-II. The Rho/ROCK signaling pathway is a critical regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Its dysregulation is implicated in numerous pathologies, including cancer. The inhibition of this pathway presents a compelling therapeutic strategy.
The rationale for employing ROCK inhibitors in combination with other anticancer agents stems from the multifaceted role of the ROCK pathway in tumor progression and the potential for synergistic interactions. Combination therapies can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dosages to minimize toxicity.
Representative Study: Synergistic Effects of the ROCK Inhibitor KD025 with the OXPHOS Inhibitor IACS-10759
Due to the current lack of published data on the synergistic effects of SR-3677 with other specific inhibitors, this guide will focus on a detailed analysis of a study investigating the combination of the ROCK inhibitor KD025 and the OXPHOS inhibitor IACS-10759 in SMARCA4-mutant lung cancer cell lines. This study serves as a powerful exemplar of the potential of ROCK inhibitor combination therapy.
The key findings of this research demonstrated that the combination of KD025 and IACS-10759 resulted in a profound and synergistic anti-cancer activity, both in vitro and in vivo. Mechanistically, this synergistic effect was attributed to the induction of severe energetic stress and cell cycle arrest. ROCK inhibition was found to suppress the adaptive increase in glycolysis that typically occurs in response to OXPHOS inhibition.
Data Presentation: Quantitative Analysis of Synergistic Effects
The following tables summarize the key quantitative data from the study on the combination of KD025 and IACS-10759.
Table 1: In Vitro Synergistic Growth Inhibition in SMARCA4-Mutant Lung Cancer Cell Lines
| Cell Line | Drug Combination | Synergy Score | Observations |
| H1299 | KD025 + IACS-10759 | Highly Synergistic | Complete suppression of cell growth.[1] |
| A549 | KD025 + IACS-10759 | Highly Synergistic | Complete suppression of cell growth. |
| H2023 | KD025 + IACS-10759 | Highly Synergistic | Complete suppression of cell growth. |
Table 2: Effects of KD025 and IACS-10759 Combination on Cell Cycle and Apoptosis in H1299 Cells
| Treatment | Effect on Cell Cycle | Apoptosis Induction |
| KD025 (alone) | No significant change | No significant change |
| IACS-10759 (alone) | No significant change | No significant change |
| KD025 + IACS-10759 | Significant G1 arrest | Significant increase in apoptosis[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the study of KD025 and IACS-10759.
Cell Culture and Reagents
-
Cell Lines: Human SMARCA4-mutant non-small cell lung cancer (NSCLC) cell lines H1299, A549, and H2023 were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitors: KD025 (Belumosudil) and IACS-10759 were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
In Vitro Synergy Assay
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 2,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: A matrix of eight concentrations of KD025 and IACS-10759, alone and in combination, were added to the wells.
-
Incubation: Plates were incubated for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo luminescent cell viability assay.
-
Synergy Analysis: Synergy scores were calculated using the Bliss independence model.
Cell Cycle Analysis
-
Treatment: H1299 cells were treated with DMSO (control), KD025, IACS-10759, or the combination for 48 hours.
-
Fixation and Staining: Cells were harvested, washed with PBS, and fixed in 70% ethanol. Fixed cells were then stained with a solution containing propidium (B1200493) iodide and RNase A.
-
Flow Cytometry: Cell cycle distribution was analyzed using a flow cytometer.
Apoptosis Assay
-
Treatment: H1299 cells were treated as described for the cell cycle analysis.
-
Staining: Apoptosis was assessed using an Annexin V-FITC and propidium iodide (PI) staining kit according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells was quantified by flow cytometry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described.
References
Safety Operating Guide
Proper Disposal of SR-3677 Dihydrochloride: A Guide for Laboratory Professionals
For research use only, not for human or veterinary use. [1]
SR-3677 dihydrochloride (B599025) is a chemical compound utilized in laboratory research. As with any chemical, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides essential information on the safe disposal of SR-3677 dihydrochloride, intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage/Eye Irritation: Category 2[1]
-
Specific Target Organ Toxicity (single exposure): Category 3, may cause respiratory irritation.[1]
Before handling, it is crucial to wear appropriate personal protective equipment (PPE), including NIOSH-approved respirators, rubber boots, safety goggles, and heavy rubber gloves.[1] Work should be conducted in a well-ventilated area, and the generation of dust should be avoided.[1]
Quantitative Hazard Data
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |
Accidental Release and Spill Management
In the event of a spill, the following steps should be taken:
-
Avoid raising and breathing dust.[1]
-
Ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment.[1]
-
Contain and collect the spill.[1]
-
Transfer the collected material to a designated chemical waste container for disposal in accordance with local regulations.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all local, state, and federal regulations. The following is a general procedural workflow for the proper disposal of this compound.
Important Considerations:
-
Do not dispose of this compound down the drain or in regular trash.[2][3]
-
Empty containers may retain product residue and should be treated as hazardous waste.[4]
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local regulations.[1]
Signaling Pathway Diagram (Illustrative)
While the disposal procedure itself does not involve a biological signaling pathway, SR-3677 is known to be an inhibitor of ROCK1 and ROCK2 kinases. The following diagram illustrates a simplified representation of the Rho/ROCK signaling pathway that SR-3677 targets.
References
Essential Safety and Operational Guide for Handling SR-3677 Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent chemical compounds. This guide provides critical safety and logistical information for the handling of SR-3677 dihydrochloride (B599025), a potent and selective ROCK-II inhibitor. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling practices, and disposal methods.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling SR-3677 dihydrochloride. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or goggles | Essential to protect against splashes and airborne particles. A face shield may be required for procedures with a high risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Wear suitable protective gloves. Change gloves immediately if contaminated, torn, or punctured. |
| Body Protection | Laboratory coat or impervious gown | A disposable, poly-coated gown with long sleeves and elastic or knitted cuffs is recommended to protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-certified N95 respirator or higher | Required when handling the powder form of the compound, especially outside of a primary containment device like a fume hood, to prevent inhalation of dust particles.[1] |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is crucial for safely handling this compound from receipt to disposal.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
-
Recommended storage is at room temperature in the continental US, though this may vary elsewhere.[3] For long-term storage of solutions, resuspension in water and storage at -80°C is recommended.[4]
Preparation and Use:
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Avoid contact with skin and eyes.[1]
-
This compound is soluble in water and DMSO up to 100 mM.[4][5]
-
When preparing solutions, ensure the compound is fully dissolved before further dilution.
-
Use dedicated and calibrated equipment (e.g., spatulas, weighing paper, pipettes).
-
Wash hands thoroughly after handling.[1]
Accidental Spills:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator, before cleaning the spill.
-
Absorb liquid spills with an inert material. For powder spills, carefully collect the material to avoid generating dust.
-
Place all contaminated materials in a sealed, labeled hazardous waste container.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: Used PPE (gloves, gowns, etc.), disposable labware, and cleaning materials should be collected in a designated, labeled, and sealed hazardous waste container.
-
Unused Compound: Dispose of unused or expired compounds in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.
Experimental Protocols
While specific experimental protocols are highly dependent on the research context, the following provides a general methodology for a common application of SR-3677.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SR-3677 against ROCK-I and ROCK-II.
Methodology:
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the specific ROCK kinase (ROCK-I or ROCK-II), a suitable substrate, and ATP in an appropriate buffer.
-
Compound Addition: Dispense SR-3677 at various concentrations into the wells.
-
Reaction Initiation: Start the reaction by adding the kinase to the mixture.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 4 hours).[6]
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a fluorescence-based assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the SR-3677 concentration.
Visualizations
SR-3677 Signaling Pathway
SR-3677 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[3][6][7] The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including cytoskeletal dynamics.[7] By inhibiting ROCK-II, SR-3677 disrupts downstream signaling that leads to changes in cell morphology and motility.
References
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